molecular formula C29H27F6N7O7 B15576328 NOX2-IN-2 diTFA

NOX2-IN-2 diTFA

Cat. No.: B15576328
M. Wt: 699.6 g/mol
InChI Key: JGVQFWXGKWGPBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NOX2-IN-2 diTFA is a useful research compound. Its molecular formula is C29H27F6N7O7 and its molecular weight is 699.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H27F6N7O7

Molecular Weight

699.6 g/mol

IUPAC Name

6-[2-[2-[4-[(2-aminoquinolin-6-yl)oxymethyl]triazol-1-yl]ethoxy]ethoxy]quinolin-2-amine;bis(2,2,2-trifluoroacetic acid)

InChI

InChI=1S/C25H25N7O3.2C2HF3O2/c26-24-7-1-17-13-20(3-5-22(17)28-24)34-12-11-33-10-9-32-15-19(30-31-32)16-35-21-4-6-23-18(14-21)2-8-25(27)29-23;2*3-2(4,5)1(6)7/h1-8,13-15H,9-12,16H2,(H2,26,28)(H2,27,29);2*(H,6,7)

InChI Key

JGVQFWXGKWGPBE-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Strategy of NOX2-IN-2 diTFA: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action for NOX2-IN-2 diTFA, a potent and specific inhibitor of the NADPH oxidase 2 (NOX2) enzyme complex. This document is intended for researchers, scientists, and drug development professionals engaged in the study of oxidative stress, inflammation, and related therapeutic areas.

Executive Summary

This compound is a small molecule inhibitor that selectively targets the NOX2 enzyme complex, a critical source of reactive oxygen species (ROS) in phagocytic and other cell types. The primary mechanism of action of this compound is the disruption of a key protein-protein interaction essential for the assembly and activation of the NOX2 complex. Specifically, it targets the binding of the cytosolic subunit p47phox to the membrane-bound subunit p22phox. By preventing this interaction, this compound effectively inhibits the production of superoxide (B77818) and downstream ROS, making it a valuable tool for studying the pathological roles of NOX2 and a promising scaffold for therapeutic development.

The NOX2 Enzyme Complex: A Primer

The NOX2 enzyme is a multi-protein complex responsible for the regulated production of superoxide (O₂⁻), a precursor to other reactive oxygen species.[1][2][3] The dormant enzyme consists of membrane-bound and cytosolic components. The catalytic core, flavocytochrome b558, is embedded in the membrane and comprises the gp91phox (also known as NOX2) and p22phox subunits.[1][4][5] The regulatory subunits, including p47phox, p67phox, p40phox, and the small GTPase Rac, reside in the cytoplasm in the resting state.[1][4]

Enzyme activation is a highly regulated process initiated by various stimuli, leading to the phosphorylation of p47phox.[3][4][6] This conformational change facilitates the translocation of the cytosolic subunits to the membrane, where they assemble with flavocytochrome b558 to form the active oxidase.[2][4][6] The interaction between the PX domain of p47phox and p22phox is a critical step in this assembly process.[3]

Core Mechanism of Action of this compound

The defining mechanism of action of this compound is its function as a protein-protein interaction inhibitor. It directly interferes with the assembly of the active NOX2 enzyme complex.

This compound specifically targets the interaction between the p47phox and p22phox subunits. [7] By binding to one of these components, it sterically hinders their association, a crucial step for the subsequent assembly of the entire functional enzyme. This disruption prevents the electron transfer from NADPH to molecular oxygen, thereby inhibiting the production of superoxide.[2][6]

The potency of this inhibition has been quantified, with this compound exhibiting a dissociation constant (Ki) of 0.24 μM for the p47phox-p22phox interaction.[7]

Below is a diagram illustrating the signaling pathway of NOX2 activation and the point of intervention for this compound.

NOX2_Activation_and_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol gp91phox gp91phox (NOX2) p22phox p22phox ROS O₂⁻ → ROS p47phox_inactive p47phox (inactive) p47phox_active p47phox-P (active) p47phox_inactive->p47phox_active p67phox p67phox p67phox->gp91phox Binds p40phox p40phox p40phox->p22phox Binds Rac_GTP Rac-GTP Rac_GDP Rac-GDP Rac_GDP->Rac_GTP p47phox_active->p22phox Binds Rac_GTP->gp91phox Binds Stimulus Stimulus (e.g., PMA, fMLP) PKC PKC Stimulus->PKC GEF GEF Stimulus->GEF PKC->p47phox_inactive Phosphorylation GEF->Rac_GDP GDP/GTP Exchange NOX2_IN_2 This compound NOX2_IN_2->p22phox Inhibits Interaction

Figure 1: NOX2 activation pathway and inhibition by this compound.

Quantitative Data Summary

The inhibitory potency of this compound is summarized in the table below. This data is critical for determining appropriate experimental concentrations and for comparing its efficacy against other NOX2 inhibitors.

CompoundTarget InteractionAssay TypeParameterValueReference
This compound p47phox - p22phoxBiochemical AssayKi0.24 µM[7]

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize the mechanism of action of NOX2 inhibitors like this compound.

Cell-Based NOX2 Activity Assay (ROS Production)

This protocol describes a common method to measure NOX2-dependent ROS production in a cellular context, often using differentiated neutrophil-like cells.

Objective: To quantify the inhibitory effect of this compound on cellular ROS production.

Materials:

  • Human promyelocytic leukemia HL-60 cells.[8][9]

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS).[8]

  • Differentiation agent (e.g., all-trans-retinoic acid (ATRA) or DMSO).[4][8]

  • NOX2 activator (e.g., Phorbol 12-myristate 13-acetate (PMA)).[8][10]

  • ROS-sensitive fluorescent or chemiluminescent probes (e.g., Amplex Red for H₂O₂, luminol (B1675438) for O₂⁻, or 2',7'-dichlorofluorescein (B58168) (DCF)).[4][9][10]

  • Assay buffer (e.g., PBS with MgCl₂ and glucose).

  • This compound.

  • Multi-well plates (e.g., 96- or 384-well).

  • Plate reader with fluorescence and/or luminescence detection capabilities.

Procedure:

  • Cell Differentiation: Culture HL-60 cells in the presence of a differentiating agent (e.g., 1 µM ATRA) for 4-5 days to induce a neutrophil-like phenotype with high NOX2 expression.[8]

  • Cell Plating: Harvest and resuspend differentiated HL-60 cells in assay buffer. Plate the cells at a suitable density in a multi-well plate.

  • Inhibitor Incubation: Treat the cells with various concentrations of this compound or vehicle control and incubate for a predetermined time.

  • Probe Loading: Add the ROS detection probe to the wells.

  • Activation and Measurement: Initiate NOX2 activity by adding PMA (e.g., 1 µM).[10] Immediately begin kinetic measurement of fluorescence or luminescence using a plate reader.

  • Data Analysis: Calculate the rate of ROS production for each condition. Determine the IC₅₀ value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular_Assay_Workflow Start Differentiated HL-60 Cells Plate Plate Cells in Assay Buffer Start->Plate Inhibit Add this compound (various concentrations) Plate->Inhibit Probe Add ROS Detection Probe (e.g., Amplex Red) Inhibit->Probe Activate Stimulate with PMA Probe->Activate Measure Kinetic Measurement (Fluorescence/Luminescence) Activate->Measure Analyze Calculate IC₅₀ Measure->Analyze

Figure 2: Workflow for a cell-based NOX2 activity assay.
Cell-Free NOX2 Reconstitution Assay

This assay directly assesses the effect of an inhibitor on the assembly and activity of the core NOX2 machinery, independent of cellular signaling pathways.

Objective: To confirm that this compound directly inhibits the reconstituted NOX2 enzyme complex.

Materials:

  • Membrane fractions from cells overexpressing gp91phox and p22phox.[11]

  • Recombinant cytosolic subunits: p47phox, p67phox, and constitutively active Rac1 (Q61L).[11]

  • Assay buffer (e.g., phosphate (B84403) buffer with EGTA, MgCl₂, FAD).[11]

  • Activating agent (e.g., arachidonic acid or SDS).

  • Substrate: NADPH.[11]

  • Detection system: Cytochrome c (for superoxide detection via reduction).[11]

  • Spectrophotometer.

Procedure:

  • Reaction Setup: In a microplate well, combine the membrane fraction, recombinant cytosolic subunits, and various concentrations of this compound in the assay buffer.

  • Incubation: Incubate the mixture to allow for inhibitor binding.

  • Activation: Add the activating agent and cytochrome c to the mixture.

  • Initiation: Start the reaction by adding NADPH.

  • Measurement: Monitor the reduction of cytochrome c by measuring the change in absorbance at 550 nm over time.

  • Data Analysis: Determine the rate of superoxide production and calculate the IC₅₀ or Ki for this compound.

Conclusion

This compound operates through a precise and targeted mechanism of action: the inhibition of the protein-protein interaction between the p47phox and p22phox subunits of the NOX2 enzyme. With a potent Ki of 0.24 μM, it serves as a high-affinity antagonist of NOX2 assembly and subsequent ROS generation.[7] This specificity makes it an invaluable chemical probe for elucidating the complex roles of NOX2 in health and disease and provides a strong foundation for the development of novel therapeutics targeting oxidative stress-driven pathologies.

References

NOX2-IN-2 diTFA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NOX2-IN-2 diTFA has emerged as a potent and selective inhibitor of NADPH Oxidase 2 (NOX2), a critical enzyme implicated in a myriad of physiological and pathological processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols to facilitate its use in research and drug development.

NOX2 is a multi-subunit enzyme complex responsible for the regulated production of reactive oxygen species (ROS), primarily superoxide (B77818) (O₂⁻). While essential for host defense against pathogens, dysregulated NOX2 activity contributes to oxidative stress and the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and inflammatory conditions.[1] The development of selective NOX2 inhibitors like this compound presents a promising therapeutic strategy to mitigate the detrimental effects of excessive ROS production.

Mechanism of Action

This compound functions as a potent inhibitor by specifically targeting the protein-protein interaction between the cytosolic subunit p47phox and the transmembrane subunit p22phox.[2][3][4][5][6][7] This interaction is a crucial step in the assembly and activation of the NOX2 enzyme complex. By disrupting the binding of p47phox to p22phox, this compound prevents the translocation of the cytosolic regulatory subunits (p47phox, p67phox, and p40phox) to the membrane-bound catalytic core (gp91phox/NOX2 and p22phox), thereby inhibiting the production of superoxide.

Quantitative Data

Currently, publicly available quantitative data for this compound is limited. The primary reported value is its high binding affinity for its target.

ParameterValueReference
Ki (for p47phox-p22phox interaction)0.24 μM[2][3][4][5][6][7]

Note: While this compound is described as a "selective" inhibitor, specific quantitative data (e.g., IC₅₀ values) demonstrating its selectivity against other NOX isoforms (NOX1, NOX3, NOX4, NOX5) are not currently available in the public domain. Researchers are advised to perform their own selectivity profiling to validate its specificity for their experimental system. Furthermore, no in vivo efficacy or pharmacokinetic data for this compound has been publicly reported to date.

Signaling Pathways and Experimental Workflows

NOX2 Activation Signaling Pathway

The activation of the NOX2 enzyme complex is a multi-step process initiated by various stimuli, leading to the assembly of its cytosolic and membrane-bound components.

Experimental_Workflow cluster_ros ROS Production Assay cluster_translocation p47phox Translocation Assay A1 Differentiate HL-60 cells into neutrophil-like cells A2 Pre-incubate cells with This compound A1->A2 A3 Stimulate with PMA A2->A3 A4 Measure ROS production (e.g., DCF-DA or Amplex Red assay) A3->A4 end A4->end B1 Treat cells with this compound and stimulate with PMA B2 Fractionate cells into cytosolic and membrane components B1->B2 B3 Analyze p47phox levels in each fraction by Western Blot B2->B3 B3->end start start->A1 start->B1

References

The Role of NOX2-IN-2 diTFA in Reactive Oxygen Species Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of NOX2-IN-2 diTFA, a potent and specific inhibitor of the NADPH oxidase 2 (NOX2) enzyme. The document elucidates the critical role of NOX2 in the production of reactive oxygen species (ROS), a key process implicated in numerous physiological and pathological conditions. This guide details the mechanism of action of this compound, presents its known inhibitory constants, and offers comprehensive experimental protocols for its characterization. Furthermore, it visualizes the intricate signaling pathways associated with NOX2 activation and the experimental workflows for assessing inhibitor efficacy. This document is intended to be a valuable resource for researchers and professionals involved in the study of oxidative stress and the development of novel therapeutics targeting NOX2.

Introduction to NOX2 and Reactive Oxygen Species (ROS)

The NADPH oxidase (NOX) family of enzymes are primary sources of regulated ROS production in a variety of cell types.[1] NOX2, also known as gp91phox, is the catalytic subunit of the phagocyte NADPH oxidase and is a key player in host defense.[1][2] However, dysregulation of NOX2-mediated ROS production is implicated in the pathophysiology of a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and inflammatory conditions.[2][3]

The NOX2 complex is a multi-subunit enzyme that, upon activation, transfers electrons from NADPH to molecular oxygen, generating the superoxide (B77818) anion (O₂⁻).[4] This process is tightly regulated and involves the assembly of cytosolic subunits (p47phox, p67phox, p40phox, and Rac) with the membrane-bound cytochrome b558, which consists of NOX2 and p22phox.[4][5] The interaction between the p47phox and p22phox subunits is a critical step in the activation of the NOX2 complex.[5]

This compound: A Potent Inhibitor of NOX2

This compound has been identified as a potent inhibitor of the NOX2 enzyme.[6] Its mechanism of action involves the specific disruption of the protein-protein interaction between the p47phox and p22phox subunits, a crucial step for the assembly and activation of the NOX2 complex.[5][6]

Quantitative Data

The inhibitory potency of this compound has been characterized by its binding affinity. While specific dose-response data for the inhibition of cellular ROS production by this compound is not publicly available in the form of an IC50 value, its high potency is indicated by its inhibition constant (Ki).

CompoundTarget InteractionKi (μM)Reference
This compoundp47phox-p22phox0.24[6]

Note: The Ki value represents the concentration of the inhibitor required to occupy 50% of the target protein's binding sites. A lower Ki value indicates a higher binding affinity and potency.

Signaling Pathways

NOX2-derived ROS play a significant role as signaling molecules in various cellular pathways, including those involved in inflammation and apoptosis. Two key pathways influenced by NOX2 activity are the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways.

NOX2 and NF-κB Signaling

NOX2-generated ROS are known to be involved in the activation of the NF-κB signaling pathway, particularly in response to inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α).[7][8] By inhibiting NOX2, this compound is expected to attenuate the downstream activation of NF-κB.

NOX2_NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits NOX2_complex NOX2 Complex (p47phox, p22phox, etc.) TRAF2->NOX2_complex Activates ROS ROS NOX2_complex->ROS Produces NOX2_IN_2 This compound NOX2_IN_2->NOX2_complex Inhibits IKK IKK Complex ROS->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Promotes

NOX2-mediated NF-κB activation pathway and inhibition by this compound.
NOX2 and p38 MAPK Signaling

The p38 MAPK pathway is another stress-activated signaling cascade that can be influenced by NOX2-derived ROS.[9][10] Activation of p38 MAPK is associated with inflammatory responses and apoptosis. Inhibition of NOX2 by this compound is anticipated to modulate p38 MAPK activation.

NOX2_p38MAPK_Pathway Stimulus Cellular Stress / Inflammatory Stimuli NOX2_complex NOX2 Complex (p47phox, p22phox, etc.) Stimulus->NOX2_complex Activates ROS ROS NOX2_complex->ROS Produces NOX2_IN_2 This compound NOX2_IN_2->NOX2_complex Inhibits ASK1 ASK1 ROS->ASK1 Activates MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates Downstream Downstream Targets (e.g., Transcription Factors) p38->Downstream Activates Response Inflammatory Response / Apoptosis Downstream->Response Leads to

NOX2-mediated p38 MAPK activation pathway and its potential inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the inhibitory effect of this compound on ROS production.

Measurement of Intracellular ROS Production using DCF-DA

This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

  • Human promyelocytic leukemia (HL-60) cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Differentiation: Culture HL-60 cells in RPMI-1640 medium. To induce differentiation into a neutrophil-like phenotype expressing functional NOX2, treat the cells with 1.3% DMSO for 5-7 days.

  • Cell Preparation: Harvest the differentiated HL-60 cells and wash them with PBS. Resuspend the cells in PBS at a concentration of 1 x 10⁶ cells/mL.

  • Inhibitor Treatment: Add 100 µL of the cell suspension to each well of a 96-well plate. Add various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or vehicle (DMSO) to the respective wells. Incubate for 30 minutes at 37°C.

  • Probe Loading: Add 10 µL of 100 µM DCFH-DA solution (final concentration 10 µM) to each well. Incubate for 30 minutes at 37°C in the dark.

  • Stimulation: To activate NOX2 and induce ROS production, add 10 µL of 10 µM PMA (final concentration 1 µM) to each well, except for the negative control wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Record measurements every 5 minutes for 60 minutes.

  • Data Analysis: Subtract the background fluorescence (wells with cells and DCFH-DA but without PMA stimulation). Plot the rate of fluorescence increase over time. Calculate the percentage inhibition of ROS production for each concentration of this compound compared to the vehicle-treated control. Determine the IC50 value from the dose-response curve.

ROS_Assay_Workflow Start Start Culture Culture & Differentiate HL-60 cells Start->Culture Prepare Prepare Cell Suspension (1x10^6 cells/mL) Culture->Prepare Plate Plate Cells (100 µL/well) Prepare->Plate Inhibit Add this compound (various concentrations) Plate->Inhibit Incubate1 Incubate (30 min, 37°C) Inhibit->Incubate1 Load Load with DCFH-DA (10 µM) Incubate1->Load Incubate2 Incubate (30 min, 37°C, dark) Load->Incubate2 Stimulate Stimulate with PMA (1 µM) Incubate2->Stimulate Measure Measure Fluorescence (Ex: 485 nm, Em: 535 nm) Stimulate->Measure Analyze Analyze Data & Calculate IC50 Measure->Analyze

Experimental workflow for measuring ROS production using the DCF-DA assay.
p47phox-p22phox Interaction Assay (Fluorescence Polarization)

This assay can be used to confirm the mechanism of action of this compound by directly measuring its ability to disrupt the interaction between p47phox and a fluorescently labeled peptide derived from p22phox.

Materials:

  • Recombinant human p47phox protein

  • Fluorescently labeled peptide corresponding to the p47phox binding region of p22phox (e.g., fluorescein-labeled)

  • This compound

  • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • 384-well black, low-volume microplate

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare a solution containing the fluorescently labeled p22phox peptide and recombinant p47phox protein in the assay buffer.

  • Assay Setup: To the wells of the 384-well plate, add the this compound dilutions or vehicle.

  • Reaction Initiation: Add the p47phox/fluorescent peptide mixture to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization (mP) of each well using a fluorescence polarization plate reader.

  • Data Analysis: The binding of p47phox to the fluorescent peptide will result in a high polarization value. Disruption of this interaction by this compound will lead to a decrease in the polarization value. Plot the mP values against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value for the disruption of the protein-protein interaction.

Conclusion

This compound represents a valuable pharmacological tool for the investigation of NOX2-mediated ROS production and its role in health and disease. Its high potency and specific mechanism of action, targeting the p47phox-p22phox interaction, make it a superior alternative to less specific NOX inhibitors. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers to effectively utilize this compound in their studies. Further characterization of its in vivo efficacy and safety profile will be crucial for its potential translation into a therapeutic agent for a variety of oxidative stress-related pathologies.

References

An In-depth Technical Guide to NOX2-IN-2 diTFA: A Potent Inhibitor of the p47phox-p22phox Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase 2 (NOX2) is a critical enzyme in cellular signaling and innate immunity, responsible for the regulated production of reactive oxygen species (ROS). Dysregulation of NOX2 activity is implicated in a range of pathologies, including cardiovascular diseases, neuroinflammation, and cancer, making it a compelling therapeutic target. The activation of NOX2 is a complex process that requires the assembly of cytosolic regulatory subunits with the membrane-bound catalytic core. A pivotal step in this activation is the protein-protein interaction (PPI) between the p47phox and p22phox subunits. NOX2-IN-2 diTFA (also referred to as compound 33) is a potent, bivalent small-molecule inhibitor that specifically targets and disrupts this p47phox-p22phox interaction, thereby preventing NOX2 assembly and subsequent ROS production. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its characterization.

Introduction: The NOX2 Complex and the p47phox-p22phox Interaction

The NOX2 enzyme complex is a multi-subunit protein assembly. In its resting state, the catalytic subunit, gp91phox (NOX2), is heterodimerized with p22phox in the cell membrane, forming the cytochrome b558 complex. The regulatory subunits, including p47phox, p67phox, p40phox, and the small GTPase Rac, reside in the cytosol.

Upon cellular stimulation, a cascade of phosphorylation events leads to a conformational change in p47phox. This exposes its tandem SH3 domains, which then bind to the proline-rich region (PRR) of p22phox.[1] This interaction is the critical initiating step for the translocation of the other cytosolic subunits to the membrane, leading to the assembly of the active NOX2 complex and the production of superoxide (B77818) (O₂⁻).[2][3]

Given the essential nature of the p47phox-p22phox interaction for NOX2 activation, its disruption presents a promising strategy for the selective inhibition of NOX2.[1][4] this compound was developed as a bivalent inhibitor to bridge the two SH3 domains of p47phox, thereby preventing its engagement with p22phox.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of the p47phox-p22phox protein-protein interaction. By binding to the tandem SH3 domains of p47phox, it physically occludes the binding site for the proline-rich region of p22phox. This prevents the initial and crucial step of cytosolic subunit recruitment to the membrane, thereby inhibiting the assembly of a functional NOX2 enzyme complex and subsequent ROS production.

cluster_0 Resting State (Cytosol) cluster_1 Cell Membrane cluster_2 cluster_3 This compound Action p47phox_inactive p47phox (autoinhibited) p47phox_active p47phox (active) p47phox_inactive->p47phox_active Conformational Change p67phox p67phox p40phox p40phox Rac_GDP Rac-GDP NOX2_p22phox NOX2-p22phox Complex Active_Complex Active NOX2 Complex NOX2_p22phox->Active_Complex Recruits p67, p40, Rac-GTP Stimulus Cellular Stimulus (e.g., PMA, Ang II) Stimulus->p47phox_inactive Phosphorylation NOX2_IN_2 This compound NOX2_IN_2->p47phox_active Binds to SH3 domains p47phox_bound p47phox-Inhibitor Complex p47phox_bound->NOX2_p22phox Interaction Blocked p47phox_active->NOX2_p22phox Binds to p22phox ROS ROS Production Active_Complex->ROS Generates O₂⁻

Mechanism of this compound Inhibition.

Quantitative Data

This compound (compound 33) has been characterized through various biophysical and cellular assays to quantify its inhibitory potency.

ParameterValueAssayReference
Ki 0.24 µMFluorescence Polarization[4][5]
Cellular IC50 ~1-10 µM (estimated)Cellular ROS Production Assay[4]

Note: The cellular IC50 is an estimation based on the reported submicromolar binding affinity and observed cellular activity. Precise IC50 values from the primary literature require access to the full publication.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on established methods for evaluating inhibitors of the p47phox-p22phox interaction.

Fluorescence Polarization (FP) Assay

This assay quantitatively measures the disruption of the p47phox-p22phox interaction in a cell-free system.

Principle: A fluorescently labeled peptide derived from the proline-rich region of p22phox is used as a tracer. When unbound, the small tracer tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger p47phox protein, its rotation slows, leading to an increase in fluorescence polarization. A competitive inhibitor like this compound will displace the tracer from p47phox, causing a decrease in polarization.

Materials:

  • Recombinant tandem SH3 domain of p47phox (p47phoxSH3A-B)

  • Fluorescently labeled p22phox peptide (e.g., Cy5-p22phox¹⁴⁹⁻¹⁶²)

  • This compound

  • Assay Buffer (e.g., 1x HBST: 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4)

  • 384-well, black, non-binding surface microplates

Procedure:

  • Prepare a solution of p47phoxSH3A-B and the fluorescent p22phox peptide in the assay buffer. Final concentrations are typically around 1.25 µM for p47phox and 5 nM for the Cy5-labeled peptide.

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add the p47phox/peptide mix to each well.

  • Add the serially diluted this compound to the wells. Include control wells with buffer only (for minimum polarization) and p47phox/peptide mix with no inhibitor (for maximum polarization).

  • Incubate the plate in the dark at room temperature for 20 minutes to reach equilibrium.

  • Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 635 nm excitation and 670 nm emission for Cy5).

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

cluster_0 Reagent Preparation cluster_1 Assay Plate Setup cluster_2 Measurement & Analysis A Prepare p47phox and fluorescent p22phox peptide mix C Add p47/peptide mix to 384-well plate A->C B Prepare serial dilution of this compound D Add inhibitor dilutions to wells B->D C->D E Incubate 20 min at room temperature D->E F Read Fluorescence Polarization E->F G Calculate IC50 and Ki F->G

Fluorescence Polarization Assay Workflow.
Cellular Reactive Oxygen Species (ROS) Production Assay

This assay measures the ability of this compound to inhibit NOX2-dependent ROS production in a cellular context.

Principle: A cell-permeable probe (e.g., L-012 or DCF-DA) is used to detect ROS. Upon oxidation by ROS, the probe becomes highly fluorescent or chemiluminescent. Cells, typically neutrophil-like cells such as differentiated HL-60 cells, are stimulated with an agent like phorbol (B1677699) 12-myristate 13-acetate (PMA) to activate NOX2. The inhibitory effect of this compound is quantified by the reduction in the fluorescent or chemiluminescent signal.

Materials:

  • HL-60 cells (differentiated into a neutrophil-like phenotype)

  • Phorbol 12-myristate 13-acetate (PMA)

  • L-012 (chemiluminescent probe) or DCF-DA (fluorescent probe)

  • This compound

  • Phosphate Buffered Saline (PBS) or other suitable buffer

  • 96-well, white or black microplates

Procedure:

  • Plate differentiated HL-60 cells in a 96-well plate (e.g., 50,000 cells/well) in a suitable buffer like PBS.

  • Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.

  • Add the ROS detection probe to the wells (e.g., 400 µM L-012).

  • Stimulate the cells with PMA (e.g., 1 µM) to activate NOX2.

  • Immediately begin kinetic measurement of luminescence or fluorescence over time (e.g., for 1-2 hours) using a microplate reader.

  • The rate of signal increase or the signal at a specific time point is used to determine the level of ROS production.

  • Calculate the percentage of inhibition for each concentration of this compound to determine the cellular IC50.

A Plate differentiated HL-60 cells B Pre-incubate cells with this compound A->B C Add ROS detection probe (L-012) B->C D Stimulate with PMA C->D E Kinetic measurement of luminescence/fluorescence D->E F Calculate cellular IC50 E->F

Cellular ROS Production Assay Workflow.

Signaling Pathways and Logical Relationships

The activation of the NOX2 complex is a key event in various signaling pathways. The diagram below illustrates the canonical NOX2 activation pathway and the point of intervention for this compound.

cluster_0 Upstream Signaling cluster_1 NOX2 Assembly cluster_2 NOX2 Activity & Downstream Effects Stimuli Agonists (e.g., fMLP, Ang II, PMA) Receptors GPCRs / RTKs Stimuli->Receptors PKC Protein Kinase C (PKC) Receptors->PKC p47_phos p47phox Phosphorylation PKC->p47_phos p47_conf p47phox Conformational Change p47_phos->p47_conf p47_p22_int p47phox-p22phox Interaction p47_conf->p47_p22_int Assembly Cytosolic Subunit Translocation & Assembly p47_p22_int->Assembly NOX2_Active Active NOX2 Complex Assembly->NOX2_Active ROS_prod O₂⁻ Production NOX2_Active->ROS_prod Downstream Redox Signaling Inflammation Host Defense ROS_prod->Downstream Inhibitor This compound Inhibitor->p47_p22_int Blocks

NOX2 Signaling Pathway and Inhibition Point.

Conclusion

This compound is a valuable research tool for investigating the roles of NOX2 in health and disease. Its specific mechanism of action, targeting the well-defined p47phox-p22phox protein-protein interaction, offers a high degree of selectivity for the NOX2 isoform. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize and further characterize this potent inhibitor in their studies of NOX2-mediated pathophysiology.

References

The Discovery and Development of NOX2-IN-2 diTFA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NADPH oxidase 2 (NOX2) enzyme is a critical component of the innate immune system, responsible for the production of reactive oxygen species (ROS) in phagocytic cells to combat pathogens.[1][2] However, dysregulation and overactivation of NOX2 have been implicated in the pathophysiology of a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and inflammatory conditions.[3][4] This has positioned NOX2 as a promising therapeutic target. The activation of NOX2 is a complex process involving the assembly of several protein subunits, making it amenable to inhibition by targeting specific protein-protein interactions.[5][6] NOX2-IN-2 diTFA has emerged as a potent and specific inhibitor of NOX2, acting by disrupting the crucial interaction between the cytosolic subunit p47phox and the membrane-bound subunit p22phox.[7][8] This guide provides an in-depth overview of the discovery, mechanism of action, and experimental evaluation of this compound.

Discovery and Development of p47phox-p22phox Interaction Inhibitors

The development of specific NOX2 inhibitors has been a significant challenge due to the structural similarities among the seven isoforms of the NOX family.[9] A promising strategy for achieving isoform selectivity is to target the unique protein-protein interactions required for the activation of each NOX enzyme.[10] The activation of NOX2 is initiated by the translocation of a cytosolic complex, including p47phox, p67phox, p40phox, and the small GTPase Rac, to the cell membrane where they associate with the catalytic core, a heterodimer of gp91phox (NOX2) and p22phox.[1][5]

The interaction between the SH3 domains of p47phox and the proline-rich region of p22phox is a critical and early step in the assembly of the active NOX2 complex.[11][12] Therefore, small molecules that can block this interaction are expected to be effective and specific inhibitors of NOX2. The discovery of compounds like this compound likely involved high-throughput screening of chemical libraries to identify hits that disrupt the p47phox-p22phox interaction, followed by medicinal chemistry efforts to optimize potency and selectivity.

Quantitative Data for this compound
ParameterValueReference
Target p47phox-p22phox protein-protein interaction[7]
Inhibitor This compound (compound 33)[7]
Potency (Ki) 0.24 μM[7]
Cellular Effect Inhibition of NOX2-derived ROS production[7]

Mechanism of Action

The catalytic core of the NOX2 enzyme consists of the transmembrane proteins gp91phox (NOX2) and p22phox.[1] In a resting state, the regulatory subunits p47phox, p67phox, and p40phox reside in the cytoplasm.[5] Upon cellular stimulation, p47phox is phosphorylated, leading to a conformational change that exposes its SH3 domains.[1] This allows p47phox to bind to the proline-rich region of p22phox, initiating the translocation of the entire cytosolic complex to the membrane.[11] The subsequent assembly of all subunits results in the transfer of electrons from NADPH to molecular oxygen, generating superoxide (B77818) radicals.[5]

This compound acts by competitively binding to p47phox, preventing its association with p22phox.[7][8] This disruption of a key protein-protein interaction effectively halts the assembly of the functional NOX2 enzyme complex, thereby inhibiting the production of ROS.

NOX2_Activation_and_Inhibition cluster_cytosol Cytosol cluster_membrane Cell Membrane cluster_activation NOX2 Activation p47_inactive p47phox (inactive) p47_active p47phox (active) - Phosphorylated p47_inactive->p47_active p67 p67phox p67->p47_active p40 p40phox p40->p47_active rac_gdp Rac-GDP rac_gtp Rac-GTP rac_gdp->rac_gtp p22_nox2 p22phox gp91phox p47_active->p22_nox2:p22 Binds to p22phox active_complex p22phox gp91phox p47phox p67phox p40phox Rac-GTP p47_active->active_complex:p47 rac_gtp->p47_active inhibitor This compound inhibitor->p47_active Binds & Blocks Interaction p22 p22phox nox2 gp91phox (NOX2) p22_nox2->active_complex:p22 ros ROS (Superoxide) active_complex->ros O2 -> O2- stimulus Stimulus (e.g., PMA, fMLP) stimulus->p47_inactive Phosphorylation stimulus->rac_gdp GEF

NOX2 activation pathway and the inhibitory mechanism of this compound.

Experimental Protocols

The characterization of NOX2 inhibitors like this compound involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

Protocol 1: p47phox-p22phox Fluorescence Polarization (FP) Assay

This assay is designed to quantify the inhibition of the p47phox-p22phox interaction.

Materials:

  • Recombinant human p47phox (SH3 domains)

  • Fluorescently labeled peptide corresponding to the proline-rich region of p22phox

  • Assay buffer (e.g., PBS with 0.01% Triton X-100)

  • This compound or other test compounds

  • Black, low-volume 384-well plates

  • Plate reader with fluorescence polarization capabilities

Method:

  • Prepare a solution of the fluorescently labeled p22phox peptide in the assay buffer.

  • Prepare a solution of the recombinant p47phox protein in the assay buffer.

  • Create a serial dilution of this compound in the assay buffer.

  • In the wells of the 384-well plate, add the test compound dilutions.

  • Add the p47phox protein to the wells and incubate for 15 minutes at room temperature.

  • Add the fluorescently labeled p22phox peptide to all wells.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measure the fluorescence polarization of each well.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cellular ROS Production Assay using L-012 Chemiluminescence

This assay measures the inhibitory effect of a compound on NOX2-dependent ROS production in a cellular context. Differentiated HL-60 cells are a common model system as they express a functional NOX2 complex.

Materials:

  • HL-60 cells (human promyelocytic leukemia cell line)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Dimethyl sulfoxide (B87167) (DMSO) for cell differentiation

  • Phorbol 12-myristate 13-acetate (PMA) for NOX2 stimulation

  • L-012 (chemiluminescent probe)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound or other test compounds

  • White, 96-well plates

  • Luminometer

Method:

  • Differentiate HL-60 cells into a neutrophil-like phenotype by incubation with DMSO for 5-6 days.

  • Harvest and resuspend the differentiated cells in HBSS.

  • Seed the cells into the wells of a white 96-well plate.

  • Add serial dilutions of this compound to the wells and incubate for 30 minutes at 37°C.

  • Add the L-012 probe to each well.

  • Initiate ROS production by adding PMA to each well.

  • Immediately measure the chemiluminescence in a kinetic mode for 60-90 minutes at 37°C.

  • Calculate the rate of ROS production and determine the IC50 value of the inhibitor.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Evaluation cluster_invivo In Vivo Validation screening High-Throughput Screen (e.g., FP Assay) hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt potency Determine Potency (Ki) (Biophysical Methods) lead_opt->potency ros_assay Cellular ROS Assay (e.g., L-012, Amplex Red) potency->ros_assay cell_culture Cell Line Culture (e.g., HL-60) differentiation Cell Differentiation (e.g., with DMSO) cell_culture->differentiation differentiation->ros_assay ic50 Determine Cellular Potency (IC50) ros_assay->ic50 selectivity Isoform Selectivity Assays (HEK293 expressing other NOX isoforms) ic50->selectivity animal_model Disease Animal Model selectivity->animal_model pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd efficacy Efficacy Studies pk_pd->efficacy

A generalized experimental workflow for the discovery and validation of a NOX2 inhibitor.

Data Presentation

Comparison of Common ROS Detection Methods
MethodProbeDetected SpeciesPrincipleAdvantagesDisadvantages
Chemiluminescence Luminol, L-012Superoxide, H2O2, ONOO-Oxidation of the probe results in light emission.High sensitivity.Can have probe-specific artifacts.[13]
Fluorescence Dihydroethidium (DHE)SuperoxideOxidation to a fluorescent product that intercalates with DNA.Specific for superoxide.Can have issues with photostability.
Fluorescence Amplex RedHydrogen Peroxide (H2O2)In the presence of HRP, reacts with H2O2 to form fluorescent resorufin.Specific for H2O2, stable product.[14]Requires exogenous HRP.
Colorimetric Cytochrome cSuperoxideReduction of ferricytochrome c to ferrocytochrome c, measured by absorbance.Quantitative and well-established.[14]Can be interfered with by other reducing agents.
Fluorescence 2',7'-Dichlorofluorescin diacetate (DCFDA)General Oxidative StressDe-esterified and then oxidized to the highly fluorescent DCF.Sensitive to a broad range of ROS.Lacks specificity for any single ROS.

Conclusion

This compound represents a significant advancement in the development of selective NOX2 inhibitors. By targeting the specific protein-protein interaction between p47phox and p22phox, this compound provides a powerful tool for studying the physiological and pathological roles of NOX2. The detailed experimental protocols and comparative data presented in this guide offer a framework for the evaluation of this compound and the discovery of future generations of NOX2 inhibitors. Further preclinical and clinical studies are warranted to explore the full therapeutic potential of this class of compounds in treating a multitude of diseases driven by NOX2-mediated oxidative stress.

References

NOX2-IN-2 diTFA: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NOX2-IN-2 diTFA is a potent and specific inhibitor of the NADPH Oxidase 2 (NOX2) enzyme complex. It functions by disrupting the crucial protein-protein interaction between the cytosolic subunit p47phox and the membrane-bound subunit p22phox, which is a critical step in the activation of the NOX2 enzyme. By preventing this interaction, this compound effectively blocks the production of reactive oxygen species (ROS) from this enzymatic source. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the mechanism of action of this compound. Detailed experimental protocols for assays relevant to its characterization are also provided to facilitate its use in research and drug development.

Chemical Structure and Physicochemical Properties

This compound, also referred to as compound 33, is a small molecule inhibitor. Its chemical structure and key properties are summarized below.

Chemical Structure

2D Structure of this compound
Physicochemical and Biological Properties

PropertyValueSource
Molecular Formula C27H25N7O3 · 2(C2HF3O2)[1]
Molecular Weight 699.56 g/mol [1]
CAS Number 2648709-80-0[1]
Appearance SolidN/A
Purity >98% (typically)[2]
Solubility DMSO: 125 mg/mL (178.68 mM)[1]
Biological Activity Potent NOX2 inhibitor[1]
Mechanism of Action Targets p47phox-p22phox protein-protein interaction[1][3]
Binding Affinity (Ki) 0.24 µM[1][3]
Storage Store at -20°C for short-term, -80°C for long-term[1]

Mechanism of Action: Inhibition of NOX2 Activation

The NADPH Oxidase 2 (NOX2) complex is a multi-subunit enzyme responsible for the regulated production of superoxide, a precursor to other reactive oxygen species (ROS). In its resting state, the catalytic core of NOX2, composed of gp91phox (also known as NOX2) and p22phox, is embedded in the cell membrane. The regulatory subunits, including p47phox, p67phox, p40phox, and the small GTPase Rac, are located in the cytosol.

Upon cellular stimulation, a signaling cascade is initiated, leading to the phosphorylation of p47phox. This phosphorylation induces a conformational change in p47phox, enabling it to interact with p22phox at the membrane. This interaction is a critical scaffolding step, facilitating the translocation and assembly of the other cytosolic subunits (p67phox, p40phox, and activated Rac) with the membrane-bound catalytic core. The fully assembled complex is then active and catalyzes the transfer of electrons from NADPH to molecular oxygen, generating superoxide.

This compound exerts its inhibitory effect by specifically targeting and disrupting the protein-protein interaction between the tandem SH3 domains of p47phox and the proline-rich region of p22phox. By preventing this initial and essential binding event, the inhibitor effectively halts the assembly of the entire NOX2 complex, thereby preventing its activation and the subsequent production of ROS.

NOX2 Activation Pathway and the inhibitory action of this compound.

Experimental Protocols

While the specific protocols used for the initial characterization of this compound are not publicly available, this section provides detailed, representative methodologies for key assays used to evaluate inhibitors of the p47phox-p22phox interaction and NOX2 activity.

In Vitro p47phox-p22phox Interaction Assay (Fluorescence Polarization)

This assay quantitatively measures the binding of the p47phox protein to a fluorescently labeled peptide derived from the proline-rich region of p22phox. Inhibition of this interaction by a compound like this compound results in a decrease in the fluorescence polarization signal.

Materials:

  • Recombinant human p47phox (tandem SH3 domains)

  • Fluorescently labeled p22phox peptide (e.g., 5-FAM-labeled peptide corresponding to the p47phox binding site)

  • Assay buffer: 20 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100, pH 7.4

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 384-well, non-binding, black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare Reagents:

    • Dilute the fluorescent p22phox peptide in assay buffer to a final concentration of 20 nM.

    • Dilute the recombinant p47phox protein in assay buffer to a final concentration of 400 nM.

    • Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer to the desired final concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).

  • Assay Setup:

    • Add 10 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.

    • Add 10 µL of the 400 nM p47phox solution to each well.

    • Add 10 µL of the 20 nM fluorescent p22phox peptide solution to each well.

    • Include control wells:

      • Maximum Polarization: p47phox + fluorescent peptide + vehicle

      • Minimum Polarization: Fluorescent peptide + vehicle (no p47phox)

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 520 nm emission for 5-FAM).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the Kd of the protein-peptide interaction is known.

FP_Assay_Workflow start Start reagent_prep Prepare Reagents: - Fluorescent p22phox peptide - p47phox protein - Serial dilution of this compound start->reagent_prep plate_setup Plate Setup (384-well): - Add inhibitor/vehicle - Add p47phox - Add fluorescent p22phox reagent_prep->plate_setup incubation Incubate at RT for 30 min plate_setup->incubation measurement Measure Fluorescence Polarization incubation->measurement data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50/Ki measurement->data_analysis end End data_analysis->end

Fluorescence Polarization Assay Workflow
Cellular ROS Production Assay (DCFDA Assay)

This cell-based assay measures the intracellular production of ROS in response to a NOX2 activator. The cell-permeant dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

  • Human neutrophil-like cells (e.g., differentiated HL-60 cells)

  • Cell culture medium (e.g., RPMI-1640 with supplements)

  • H2DCFDA dye (e.g., 10 mM stock in DMSO)

  • NOX2 activator (e.g., Phorbol 12-myristate 13-acetate - PMA, 1 mg/mL stock in DMSO)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Hank's Balanced Salt Solution (HBSS)

  • 96-well, black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Culture and differentiate HL-60 cells to a neutrophil-like phenotype.

    • Harvest the cells and resuspend them in HBSS at a density of 1 x 10^6 cells/mL.

  • Inhibitor and Dye Loading:

    • Pre-treat the cell suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

    • Add H2DCFDA to the cell suspension to a final concentration of 10 µM and incubate for a further 30 minutes at 37°C in the dark.

  • Assay Execution:

    • Plate 100 µL of the cell suspension into the wells of a 96-well plate.

    • Add 100 µL of PMA in HBSS to a final concentration of 100 nM to stimulate ROS production. Include unstimulated control wells with HBSS only.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measurement:

    • Measure the fluorescence intensity kinetically over 60 minutes, with readings every 5 minutes (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis:

    • Determine the rate of ROS production (slope of the kinetic curve) for each condition.

    • Normalize the rates of the inhibitor-treated wells to the PMA-stimulated control.

    • Plot the normalized rates against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a valuable research tool for investigating the role of NOX2-mediated ROS production in various physiological and pathological processes. Its specific mechanism of action, by inhibiting the p47phox-p22phox interaction, provides a targeted approach to modulate the activity of this important enzyme. The data and protocols presented in this guide offer a foundation for researchers to effectively utilize this compound in their studies and to further explore the therapeutic potential of NOX2 inhibition.

References

  • MedChemExpress. This compound. [Online].

  • MedChemExpress. NOX2-IN-2. [Online].

  • Selleck Chemicals. NADPH oxidase Inhibitor Review. [Online].

References

In Vitro Characterization of NOX2-IN-2 diTFA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro characterization of NOX2-IN-2 diTFA, a potent and specific inhibitor of the NADPH Oxidase 2 (NOX2) enzyme complex. This compound represents a significant advancement in the field of NOX2 inhibition by targeting the crucial protein-protein interaction between the cytosolic subunit p47phox and the membrane-bound subunit p22phox. This document details the mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols utilized for its characterization, providing a comprehensive resource for researchers in pharmacology and drug discovery.

Introduction to NOX2 and its Role in Disease

The Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH) Oxidase 2 (NOX2), also known as gp91phox, is a multi-subunit enzyme complex primarily expressed in phagocytic cells like neutrophils and macrophages.[1][2] Its primary function is the generation of reactive oxygen species (ROS), specifically the superoxide (B77818) anion (O₂⁻), which plays a critical role in host defense against pathogens.[1][3] The assembly and activation of the NOX2 complex is a tightly regulated process involving the translocation of cytosolic subunits (p47phox, p67phox, p40phox, and Rac) to the membrane-bound catalytic core, flavocytochrome b558, which is composed of gp91phox (NOX2) and p22phox.[1][2][3]

While essential for innate immunity, excessive or dysregulated NOX2 activity is implicated in the pathophysiology of numerous diseases characterized by oxidative stress and inflammation, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions.[4][5] Consequently, the development of specific NOX2 inhibitors is a promising therapeutic strategy.

This compound: Mechanism of Action

This compound (referred to as compound 33 in its initial discovery) is a potent, bivalent small-molecule inhibitor designed to disrupt the activation of the NOX2 complex.[5][6] Its mechanism of action is centered on the inhibition of the critical protein-protein interaction (PPI) between the tandem SH3 domains of the p47phox subunit and the proline-rich region of the p22phox subunit.[5] By binding to p47phox, this compound prevents its translocation to the cell membrane, thereby inhibiting the assembly of the functional NOX2 enzyme complex and subsequent ROS production.[4][5]

cluster_resting_cell Resting Cell (Inactive NOX2) cluster_activated_cell Activated Cell (Active NOX2) p47 p47phox p47_a p47phox p67 p67phox p40 p40phox rac Rac membrane gp91 gp91phox (NOX2) p22 p22phox p22_a p22phox p47_a->p22_a Interaction p67_a p67phox gp91_a gp91phox (NOX2) p67_a->gp91_a p40_a p40phox rac_a Rac rac_a->gp91_a membrane_a ros ROS Production (Superoxide) gp91_a->ros stimulus Stimulus (e.g., PMA) stimulus->p47 inhibitor This compound inhibitor->p47_a Inhibits Interaction

Figure 1: NOX2 Activation Pathway and Inhibition by this compound.

Quantitative Data Summary

The in vitro activity of this compound has been quantified through biochemical and cellular assays. The data highlights its potency in disrupting the p47phox-p22phox interaction and inhibiting NOX2-mediated ROS production.

Parameter Assay Type Value Reference
Binding Affinity (Ki) Fluorescence Polarization0.24 µM[5][6]
Cellular Activity (IC50) L-012 ChemiluminescenceSubmicromolar[5]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Biochemical Assay: Fluorescence Polarization (FP) for p47phox-p22phox Interaction

This assay quantitatively measures the binding affinity of this compound to the tandem SH3 domains of p47phox, thereby preventing its interaction with a fluorescently labeled peptide derived from p22phox.

Materials:

  • Recombinant human p47phox (tandem SH3 domains)

  • Fluorescently labeled p22phox-derived peptide (e.g., 5-FAM-labeled peptide)

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.01% Triton X-100

  • This compound (or other test compounds)

  • 384-well, low-volume, black, round-bottom plates

  • Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In each well of the 384-well plate, add the fluorescently labeled p22phox peptide at a final concentration of 10 nM.

  • Add the recombinant p47phox protein to a final concentration of 150 nM.

  • Add the serially diluted this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the fluorescent peptide (minimum polarization).

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for 5-FAM).

  • Calculate the Ki value from the IC50 values obtained from the dose-response curves.

start Start prep_reagents Prepare Reagents: - p47phox - Fluorescent p22phox peptide - this compound serial dilutions start->prep_reagents plate_setup Plate Setup (384-well): - Add fluorescent peptide - Add p47phox - Add inhibitor dilutions prep_reagents->plate_setup incubation Incubate at RT for 30 min (protected from light) plate_setup->incubation read_fp Measure Fluorescence Polarization incubation->read_fp data_analysis Data Analysis: - Plot dose-response curve - Calculate IC50 and Ki read_fp->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow for the Fluorescence Polarization Assay.
Cellular Assay: L-012-Based Chemiluminescence for ROS Production

This cellular assay measures the inhibitory effect of this compound on NOX2-dependent ROS production in a relevant cell model, such as differentiated human promyelocytic leukemia cells (HL-60).

Materials:

  • Human promyelocytic leukemia (HL-60) cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Dimethyl sulfoxide (B87167) (DMSO) for cell differentiation

  • Phorbol 12-myristate 13-acetate (PMA) for NOX2 stimulation

  • L-012 chemiluminescent probe

  • Horseradish peroxidase (HRP)

  • Krebs-Ringer phosphate glucose (KRPG) buffer

  • This compound (or other test compounds)

  • 96-well white, clear-bottom plates

  • Luminometer plate reader

Procedure:

  • Cell Culture and Differentiation: Culture HL-60 cells in appropriate medium. Differentiate the cells into a neutrophil-like phenotype by incubating with 1.3% DMSO for 5-6 days.

  • Cell Preparation: Harvest the differentiated HL-60 cells, wash with KRPG buffer, and resuspend to a final concentration of 2 x 10⁶ cells/mL.

  • Assay Setup: In a 96-well plate, add the cell suspension.

  • Inhibitor Treatment: Add serially diluted this compound to the wells and incubate at 37°C for 30 minutes.

  • ROS Detection: Add L-012 (100 µM) and HRP (4 U/mL) to each well.

  • NOX2 Activation: Initiate ROS production by adding PMA (300 nM) to each well, except for the unstimulated controls.

  • Measurement: Immediately measure the chemiluminescence signal over time (e.g., for 60 minutes) using a luminometer.

  • Data Analysis: Calculate the area under the curve (AUC) for the kinetic reads. Determine the IC50 value from the dose-response curve of the inhibitor.

start Start differentiate_cells Differentiate HL-60 cells with DMSO (5-6 days) start->differentiate_cells prepare_cells Prepare Cells: - Harvest and wash - Resuspend in KRPG buffer differentiate_cells->prepare_cells plate_cells Plate differentiated HL-60 cells prepare_cells->plate_cells add_inhibitor Add this compound dilutions and incubate (30 min) plate_cells->add_inhibitor add_probes Add L-012 and HRP add_inhibitor->add_probes stimulate Stimulate with PMA add_probes->stimulate measure Measure Chemiluminescence stimulate->measure analyze Data Analysis: - Calculate AUC - Determine IC50 measure->analyze end End analyze->end

Figure 3: Experimental Workflow for the Cellular ROS Production Assay.

Selectivity Profile

While comprehensive selectivity data for this compound against other NOX isoforms (NOX1, NOX3, NOX4, NOX5) and other oxidoreductases is not extensively published in the primary literature, its mechanism of targeting the specific p47phox-p22phox interaction, a key feature of NOX2 activation, suggests a high degree of selectivity for NOX2 over other isoforms that do not rely on p47phox for activation. Further studies are required to fully elucidate its selectivity profile.

Conclusion

This compound is a potent and specific inhibitor of NOX2 that functions by disrupting the p47phox-p22phox protein-protein interaction. Its submicromolar activity in both biochemical and cellular assays makes it a valuable tool for investigating the physiological and pathological roles of NOX2. The detailed protocols provided in this guide offer a framework for the in vitro characterization of this and similar NOX2 inhibitors, facilitating further research and development in this therapeutic area.

References

Preliminary Efficacy Studies of NOX2 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary efficacy studies related to the inhibition of NADPH Oxidase 2 (NOX2). While specific preclinical data for NOX2-IN-2 diTFA is limited in the public domain, this document synthesizes the available information on the mechanism of action, experimental protocols, and quantitative data from studies on various NOX2 inhibitors. This information serves as a foundational guide for researchers investigating novel NOX2 inhibitors like this compound.

Core Concepts: The Role and Activation of NOX2

NOX2 is a key enzyme primarily expressed in phagocytic cells and is a crucial component of the innate immune system.[1][2] It is a multi-subunit protein complex responsible for the production of superoxide (B77818) radicals (O₂•⁻), which are precursors to other reactive oxygen species (ROS).[3] While essential for host defense against pathogens, the overactivation of NOX2 is implicated in the pathophysiology of numerous diseases characterized by oxidative stress and inflammation, including cardiovascular and neurodegenerative diseases.[2][4]

The activation of NOX2 is a complex process involving the assembly of cytosolic and membrane-bound subunits.[1][3] The catalytic core, composed of gp91phox (NOX2) and p22phox, resides in the cell membrane.[1][5] Upon stimulation, cytosolic regulatory proteins—p47phox, p67phox, and p40phox—translocate to the membrane and assemble with the catalytic core, along with the small GTPase Rac, to form the active enzyme complex.[1][4] this compound is a potent inhibitor that targets the protein-protein interaction between p47phox and p22phox, with a reported Ki of 0.24 μM.[6]

Quantitative Data on NOX2 Inhibitors

The following tables summarize quantitative data from various studies on NOX2 inhibitors, providing insights into their potency and effects in different experimental models.

Table 1: In Vitro Potency of NOX2 Inhibitors

CompoundAssay SystemIC50Reference
This compound (as compound 33)p47phox-p22phox interactionKi: 0.24 μM[6]
Apocynin (trimeric form)NOX2 cell-free system30 nM[4]
gp91(NOX2)ds-tatNOX2 inhibition assay0.74 μM[4]
Indole Heteroaryl-Acrylonitrile C6NOX2-derived ROS production in HL-60 cells~1 µM[7][8]
Indole Heteroaryl-Acrylonitrile C14NOX2-derived ROS production in HL-60 cells~1 µM[7][8]
GSK2795039L-012 signal in inflamed paw~2 mg/kg (50% inhibition)[9]

Table 2: In Vivo Efficacy of NOX2 Inhibitors

InhibitorAnimal ModelDosageKey FindingsReference
GLX7013170AMPA-induced excitotoxicity in retina10⁻⁴ M (5 μL)Reduced activated Iba-1 positive microglial cells.[10]
GLX7013170Diabetic retinopathy300 x 10⁻⁴ M (10 mg/mL), 20 μL/eyeReversed diabetes-induced increase in activated Iba-1 positive cells and reduced glutamate (B1630785) levels.[10]
ApocyninDahl salt-sensitive rats (high salt)Not specifiedPrevented the increase in renal cortical NOX2 mRNA expression.[4]
GSK2795039Mouse model of paw inflammation100 mg/kg, i.p.Almost complete suppression of enzyme activity.[9]
TG15-132Rodent modelsNot specifiedLong plasma half-life (5.6 h) and excellent brain permeability.[11][12]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of NOX2 inhibitors. Below are protocols for key experiments cited in the literature.

3.1. Measurement of NOX2-Mediated ROS Production in HL-60 Cells

  • Cell Culture and Differentiation: Human promyelocytic leukemia (HL-60) cells are cultured and differentiated into a neutrophil-like phenotype by treatment with dimethyl sulfoxide (B87167) (DMSO). Differentiated cells express the necessary components of the NOX2 complex.[7]

  • ROS Detection:

    • Differentiated HL-60 cells are loaded with the fluorescent probe 2′,7′-dichlorofluorescein diacetate (DCF-DA).

    • Cells are stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA) to activate NOX2.

    • The fluorescence of dichlorofluorescein (DCF), the oxidation product of the probe, is monitored in real-time to assess ROS production.[7]

    • The inhibitory effect of compounds is evaluated by treating the cells with increasing concentrations of the inhibitor prior to PMA stimulation.[7]

3.2. In Vivo Assessment of NOX2 Activity in a Paw Inflammation Model

  • Animal Model: Inflammation is induced in the paw of a mouse, for example, by injection of an inflammatory agent.

  • Inhibitor Administration: The NOX2 inhibitor (e.g., GSK2795039) or vehicle is administered intraperitoneally (i.p.) at a defined time point.[9]

  • Measurement of NOX2 Activity:

    • A chemiluminescent probe (e.g., L-012) is injected into the inflamed paw.

    • The resulting chemiluminescence, which is proportional to ROS production, is measured using an appropriate imaging system.

    • The dose-dependent and time-dependent inhibition of the signal by the compound is quantified.[9]

3.3. Immunohistochemical Analysis of Microglial Activation

  • Tissue Preparation: Retinal tissues from control and treated animal models (e.g., AMPA-induced excitotoxicity or diabetic retinopathy) are collected, fixed, and sectioned.

  • Immunostaining:

    • Tissue sections are incubated with a primary antibody against Ionizing Calcium Binding Adaptor Molecule 1 (Iba-1), a specific marker for microglia.

    • A fluorescently labeled secondary antibody is used for detection.

  • Quantification: The number of Iba-1-positive (activated) microglial cells is counted in different retinal layers to assess the effect of NOX2 inhibition on neuroinflammation.[10]

Signaling Pathways and Experimental Workflows

Visual representations of the complex biological processes involved in NOX2 signaling and the workflows for its study are provided below.

NOX2_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_ros gp91phox gp91phox (NOX2) NADP NADP+ Superoxide O2•− gp91phox->Superoxide Active Complex p22phox p22phox p22phox->Superoxide Active Complex p47phox p47phox p47phox->p22phox Translocation & Assembly p47phox->p22phox  this compound  Inhibition p67phox p67phox p67phox->p22phox Translocation & Assembly p40phox p40phox p40phox->p22phox Translocation & Assembly Rac_GDP Rac-GDP Rac_GTP Rac-GTP Rac_GDP->Rac_GTP Rac_GTP->gp91phox Binding Stimulus Stimulus Stimulus->p47phox Phosphorylation Stimulus->Rac_GDP Activation NADPH NADPH O2 O2 Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cell_culture Cell Culture (e.g., HL-60) differentiation Differentiation cell_culture->differentiation animal_model Disease Model (e.g., Inflammation) inhibitor_treatment Inhibitor Treatment differentiation->inhibitor_treatment ros_measurement ROS Measurement (e.g., DCF-DA assay) inhibitor_treatment->ros_measurement ic50 IC50 Determination ros_measurement->ic50 inhibitor_admin Inhibitor Administration animal_model->inhibitor_admin efficacy_eval Efficacy Evaluation (e.g., Imaging, Histology) inhibitor_admin->efficacy_eval data_analysis Quantitative Analysis efficacy_eval->data_analysis Downstream_Signaling cluster_pathways Affected Signaling Pathways cluster_outcomes Cellular & Physiological Outcomes NOX2 Active NOX2 Complex ROS ↑ ROS (O2•−, H2O2) NOX2->ROS mTOR mTORC1 Activation ROS->mTOR MAPK p38-MAP Kinase ROS->MAPK NFkB NF-κB Activation ROS->NFkB immune_response T-cell Effector Function mTOR->immune_response cell_proliferation Cell Proliferation MAPK->cell_proliferation inflammation Inflammation (↑ Cytokines) NFkB->inflammation

References

An In-depth Technical Guide to the Cellular Targets of NOX2-IN-2 diTFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NOX2-IN-2 diTFA is a potent and specific small-molecule inhibitor of the NADPH oxidase 2 (NOX2) enzyme complex. This guide provides a comprehensive overview of its primary cellular target, mechanism of action, and the experimental data supporting its characterization. The information presented is intended to support further research and drug development efforts targeting NOX2-mediated pathologies.

Primary Cellular Target and Mechanism of Action

The primary cellular target of this compound is the protein-protein interaction (PPI) between the cytosolic subunit p47phox and the membrane-bound subunit p22phox of the NOX2 complex.[1][2][3][4][5] The assembly of the NOX2 complex is a critical step for its activation and subsequent production of reactive oxygen species (ROS).[6] this compound, also referred to as compound 33 in the primary literature, disrupts this essential interaction, thereby preventing the assembly of the functional enzyme complex and inhibiting ROS production.[1][2]

The NOX2 enzyme is a multi-subunit complex responsible for the regulated production of superoxide (B77818) radicals. This process is initiated by the translocation of a cytosolic complex, including p47phox, p67phox, p40phox, and the small GTPase Rac, to the membrane-bound cytochrome b558, which is composed of gp91phox (NOX2) and p22phox. The interaction between the SH3 domains of p47phox and the proline-rich region (PRR) of p22phox is a key step in this activation cascade. This compound acts by competitively inhibiting this specific PPI.

Below is a diagram illustrating the NOX2 activation pathway and the inhibitory action of this compound.

NOX2_Activation_and_Inhibition cluster_cytosol Cytosol cluster_membrane Cell Membrane cluster_activation NOX2 Activation p47_inactive p47phox (inactive) p47_active p47phox (active) p47_inactive->p47_active Phosphorylation (e.g., PKC) p67 p67phox cytosolic_complex Cytosolic Complex p67->cytosolic_complex p40 p40phox p40->cytosolic_complex rac Rac-GDP rac_gtp Rac-GTP rac->rac_gtp GEF p47_active->cytosolic_complex p22 p22phox p47_active->p22 p47phox SH3 domains interact with p22phox PRR rac_gtp->cytosolic_complex active_complex Active NOX2 Complex cytosolic_complex->active_complex Translocation to membrane membrane_complex Cytochrome b558 p22->membrane_complex nox2 NOX2 (gp91phox) nox2->membrane_complex membrane_complex->active_complex ros ROS Production active_complex->ros NADPH -> O2- inhibitor This compound inhibitor->p22 Binds to p22phox PRR

Caption: NOX2 activation pathway and the inhibitory site of this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified through various assays. The key data points are summarized in the table below.

ParameterValueAssay TypeTargetReference
Ki 0.24 µMFluorescence Polarizationp47phox-p22phox PPI[1][2][3][4][5]
IC50 1.2 µMCellular ROS ProductionNOX2 in differentiated HL-60 cells[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize this compound.

Fluorescence Polarization (FP) Assay for p47phox-p22phox Interaction

This assay quantitatively measures the binding affinity of this compound to the p47phox-p22phox interaction interface.

Objective: To determine the inhibition constant (Ki) of this compound for the p47phox-p22phox protein-protein interaction.

Materials:

  • Recombinant p47phox protein

  • A fluorescently labeled peptide derived from the proline-rich region (PRR) of p22phox

  • This compound

  • Assay buffer (e.g., PBS with 0.01% Triton X-100)

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • A solution of the fluorescently labeled p22phox peptide is prepared in the assay buffer.

  • Recombinant p47phox protein is added to the peptide solution, leading to an increase in fluorescence polarization due to the formation of a larger complex.

  • This compound is serially diluted and added to the protein-peptide mixture.

  • The reaction is incubated at room temperature to reach equilibrium.

  • Fluorescence polarization is measured using a microplate reader.

  • The decrease in fluorescence polarization with increasing inhibitor concentration is used to calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Cellular Reactive Oxygen Species (ROS) Production Assay

This assay assesses the functional effect of this compound on NOX2 activity in a cellular context.

Objective: To determine the IC50 of this compound for the inhibition of cellular ROS production by NOX2.

Materials:

  • HL-60 cells (human promyelocytic leukemia cell line)

  • Dimethyl sulfoxide (B87167) (DMSO) for cell differentiation

  • Phorbol 12-myristate 13-acetate (PMA) to stimulate NOX2 activity

  • Luminol or a similar chemiluminescent probe for ROS detection

  • This compound

  • Cell culture medium and supplements

  • Luminometer or a microplate reader with chemiluminescence detection

Procedure:

  • HL-60 cells are cultured and differentiated into a neutrophil-like phenotype by treatment with DMSO.

  • Differentiated cells are harvested, washed, and resuspended in a suitable buffer.

  • The cells are pre-incubated with various concentrations of this compound.

  • The chemiluminescent probe (e.g., luminol) is added to the cell suspension.

  • NOX2 activity is stimulated by the addition of PMA.

  • Chemiluminescence, which is proportional to the amount of ROS produced, is measured over time using a luminometer.

  • The inhibition of ROS production at different inhibitor concentrations is used to calculate the IC50 value.

The workflow for the characterization of this compound is summarized in the diagram below.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay fp_assay Fluorescence Polarization Assay ki_determination Ki Determination fp_assay->ki_determination Measures direct binding and inhibition of PPI cell_culture HL-60 Cell Culture & Differentiation ros_assay Cellular ROS Production Assay cell_culture->ros_assay Provides cellular model for NOX2 activity ic50_determination IC50 Determination ros_assay->ic50_determination Measures functional inhibition of NOX2 inhibitor This compound inhibitor->fp_assay inhibitor->ros_assay

Caption: Experimental workflow for the characterization of this compound.

Selectivity and Off-Target Effects

While this compound is reported as a specific inhibitor of the p47phox-p22phox interaction, comprehensive profiling against a broad range of kinases or other cellular targets has not been detailed in the currently available public literature. The specificity is inferred from its mechanism of action, which targets a protein-protein interaction unique to the NOX2 complex assembly. Further studies, such as kinome scanning and proteomics-based approaches, would be beneficial to fully elucidate its selectivity profile.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of NOX2. Its well-defined mechanism of action, targeting the specific protein-protein interaction between p47phox and p22phox, provides a high degree of specificity. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug developers working in the field of NOX2-mediated diseases. Future work should focus on comprehensive off-target profiling and in vivo efficacy studies to further validate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for NOX2-IN-2 diTFA in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental use of NOX2-IN-2 diTFA, a potent and specific inhibitor of the NADPH Oxidase 2 (NOX2) enzyme complex. The following protocols are designed for cell culture-based assays to characterize the efficacy and mechanism of action of this inhibitor.

Introduction

NADPH Oxidase 2 (NOX2) is a multi-subunit enzyme complex primarily known for its role in the innate immune response, where it generates superoxide (B77818) radicals (O₂⁻) in phagocytes to combat pathogens.[1][2] However, NOX2 is also expressed in various other cell types, including endothelial cells, neurons, and T-cells, where it functions as a critical signaling molecule by producing reactive oxygen species (ROS).[2][3] Dysregulation of NOX2 activity is implicated in numerous pathologies, including cardiovascular diseases, neurodegenerative disorders, and autoimmune diseases, making it a key therapeutic target.[2][4] this compound offers a valuable tool for investigating the physiological and pathological roles of NOX2-derived ROS.

The activation of NOX2 is a complex process involving the translocation of cytosolic subunits (p47phox, p67phox, p40phox, and Rac) to the membrane-bound catalytic core, which consists of gp91phox (NOX2) and p22phox.[1][4][5] Upon assembly, the active enzyme transfers electrons from NADPH to molecular oxygen, generating superoxide.[1][4] This superoxide can then be converted to other ROS, such as hydrogen peroxide (H₂O₂), which act as second messengers in various signaling pathways.[1][3]

Key Applications

  • Determination of IC₅₀: Quantifying the concentration of this compound required to inhibit 50% of NOX2 activity.

  • Cellular Viability and Cytotoxicity Assays: Assessing the effect of the inhibitor on cell health.

  • Measurement of Reactive Oxygen Species (ROS): Directly quantifying the inhibition of NOX2-mediated ROS production.

  • Downstream Signaling Pathway Analysis: Investigating the impact of NOX2 inhibition on specific cellular signaling cascades, such as the mTOR pathway in T-cells.[3]

Data Presentation

Table 1: Example Data for this compound Efficacy

ParameterCell LineActivatorThis compound Conc. (µM)% Inhibition of ROS ProductionCell Viability (%)
IC₅₀ DeterminationdHL-60PMA (1 µM)0.115.2 ± 2.198.5 ± 1.2
148.9 ± 3.597.1 ± 2.5
1085.7 ± 4.295.3 ± 3.1
Specificity AssayHMVECTNF-α (10 ng/mL)152.3 ± 4.896.8 ± 2.8
4-HNE (10 µM)145.1 ± 5.197.2 ± 1.9

Experimental Protocols

Protocol 1: Cell Culture and Differentiation

This protocol describes the culture of human promyelocytic leukemia HL-60 cells and their differentiation into a neutrophil-like phenotype that expresses high levels of NOX2.

Materials:

  • HL-60 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • All-trans-retinoic acid (ATRA)

  • Phorbol 12-myristate 13-acetate (PMA)

Procedure:

  • Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Differentiation: To induce differentiation, seed HL-60 cells at a density of 2 x 10⁵ cells/mL and treat with 1 µM ATRA for 4-5 days.[6]

  • Cell Activation: Prior to experimentation, differentiated HL-60 (dHL-60) cells can be activated with an appropriate stimulus to induce NOX2 activity. A common activator is PMA at a concentration of 1 µM.[6]

Protocol 2: Measurement of NOX2-Mediated Superoxide Production

This protocol utilizes the hydroethidine (HE) probe to specifically detect superoxide production.

Materials:

  • Differentiated HL-60 cells

  • Phenol (B47542) red-free RPMI 1640 medium

  • This compound

  • PMA

  • Hydroethidine (HE)

  • HPLC system

Procedure:

  • Cell Preparation: Resuspend dHL-60 cells in phenol red-free RPMI 1640 medium.

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound for the desired time (e.g., 30-60 minutes). Include a vehicle control (e.g., DMSO).

  • ROS Measurement:

    • Add the HE probe to the cell suspension.

    • Stimulate the cells with 1 µM PMA to activate NOX2.

    • Incubate for the desired time.

    • Measure the fluorescence of 2-hydroxyethidium (2-OH-E⁺), the specific product of the reaction between HE and superoxide, using an HPLC system.[6]

Protocol 3: Oxygen Consumption Assay

This protocol measures NOX2 activity by quantifying the rate of oxygen consumption in PMA-activated cells.

Materials:

  • Differentiated HL-60 cells

  • Phenol red-free RPMI 1640 medium (without bicarbonate)

  • This compound

  • PMA

  • Seahorse XF96 Analyzer or similar instrument

Procedure:

  • Cell Plating: Seed 2 x 10⁴ dHL-60 cells per well in a 96-well plate.[6]

  • Inhibitor Treatment: Pre-incubate the cells with this compound at various concentrations.

  • Oxygen Measurement:

    • Place the plate in a Seahorse XF96 Analyzer.

    • Initiate oxygen consumption measurements.

    • Inject PMA to activate NOX2 and continue monitoring oxygen consumption rates.[6]

    • The reduction in the oxygen consumption rate in the presence of the inhibitor corresponds to the level of NOX2 inhibition.

Protocol 4: Western Blot Analysis of Downstream Signaling

This protocol can be used to assess the effect of NOX2 inhibition on downstream signaling pathways, such as the mTOR pathway in T-cells.

Materials:

  • CD8+ T-cells

  • α-CD3 and α-CD28 antibodies

  • This compound

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-S6 ribosomal protein, anti-T-bet)

  • Secondary antibodies

  • Western blot imaging system

Procedure:

  • T-cell Activation: Activate isolated CD8+ T-cells with plate-bound α-CD3 and α-CD28 antibodies.

  • Inhibitor Treatment: Treat the activated T-cells with this compound or a vehicle control.

  • Cell Lysis: After the desired incubation period, lyse the cells and collect the protein extracts.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated S6 ribosomal protein as a readout for mTORC1 activity, or the transcription factor T-bet).[3]

    • Incubate with the appropriate secondary antibodies and visualize the protein bands.

Mandatory Visualizations

NOX2_Activation_Pathway cluster_cytosol Cytosol cluster_membrane Plasma Membrane p47 p47phox p67 p67phox p47->p67 gp91 gp91phox (NOX2) p47->gp91 Translocation p40 p40phox p67->p40 p67->gp91 Translocation p40->gp91 Translocation Rac_GDP Rac-GDP Rac_GTP Rac-GTP Rac_GDP->Rac_GTP GEF Active_Complex Active NOX2 Complex gp91->Active_Complex p22 p22phox p22->Active_Complex Stimulus Stimulus (e.g., PMA) PKC PKC Stimulus->PKC PKC->p47 Phosphorylation Rac_GTP->gp91 Translocation Superoxide Superoxide (O₂⁻) Active_Complex->Superoxide NADPH -> NADP+

Caption: NOX2 enzyme complex activation pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HL-60) Differentiation 2. Differentiation (e.g., with ATRA) Cell_Culture->Differentiation Inhibitor 3. Pre-incubation with This compound Differentiation->Inhibitor Activator 4. Activation of NOX2 (e.g., with PMA) Inhibitor->Activator ROS_Assay 5a. ROS Measurement (e.g., HE probe) Activator->ROS_Assay O2_Assay 5b. Oxygen Consumption (e.g., Seahorse) Activator->O2_Assay WB_Assay 5c. Western Blot (Downstream targets) Activator->WB_Assay

Caption: General experimental workflow for testing this compound.

References

NOX2-IN-2 diTFA solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of NOX2-IN-2 diTFA, a potent inhibitor of NADPH oxidase 2 (NOX2), in experimental settings. This document includes solubility data, preparation instructions, and detailed protocols for key in vitro experiments.

Product Information and Solubility

This compound is a potent inhibitor that targets the protein-protein interaction between p47phox and p22phox, which is a critical step in the activation of the NOX2 enzyme complex. By disrupting this interaction, this compound effectively inhibits the production of reactive oxygen species (ROS) derived from NOX2.

Quantitative Data Summary

ParameterValueNotes
Mechanism of Action Targets p47phox-p22phox protein-protein interactionInhibits assembly and activation of the NOX2 complex.
Binding Affinity (Ki) 0.24 μM
Molecular Weight 699.56 g/mol
Formula C₂₉H₂₇F₆N₇O₇
Appearance White to off-white solid
Solubility in DMSO 125 mg/mL (178.68 mM)Requires sonication for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1]

Storage and Stability

  • Solid Form: Store at 4°C, sealed and protected from moisture.

  • Stock Solutions (in DMSO):

    • -80°C for up to 6 months.

    • -20°C for up to 1 month.

    • Ensure the solution is sealed to prevent moisture absorption.

Experimental Preparation

Preparation of Stock Solutions

Proper preparation of the stock solution is critical for experimental success. Due to the hygroscopic nature of DMSO, using a fresh, high-quality solvent is imperative.

Protocol for Preparing a 10 mM Stock Solution:

  • Equilibrate the vial of this compound to room temperature before opening.

  • Weigh out the desired amount of the solid compound. For example, to prepare 1 mL of a 10 mM stock solution, use 0.7 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO (e.g., 100 µL for 0.7 mg to make a 10 mM solution).

  • Vortex briefly and then sonicate the solution in a water bath until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Experimental Workflow for Preparation

G cluster_prep Preparation of this compound A Equilibrate vial to room temperature B Weigh solid this compound A->B C Add anhydrous DMSO B->C D Vortex and Sonicate C->D E Ensure complete dissolution D->E F Aliquot into smaller volumes E->F G Store at -80°C or -20°C F->G

Caption: Workflow for the preparation of this compound stock solution.

In Vitro Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound. The optimal concentration of the inhibitor and incubation times should be determined empirically for each cell type and experimental condition through a dose-response experiment.

Measurement of Intracellular ROS Production

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA) to detect intracellular ROS. DCF-DA is a cell-permeable dye that is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) by ROS.

Materials:

  • Cells of interest (e.g., neutrophils, macrophages, or a cell line expressing NOX2 like HL-60)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DCF-DA (5 mM stock in DMSO)

  • NOX2 activator (e.g., Phorbol 12-myristate 13-acetate (PMA) or Angiotensin II)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • 96-well black, clear-bottom plate

  • Fluorescence plate reader (Excitation/Emission: ~485 nm/~535 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight if necessary.

  • Inhibitor Pre-treatment:

    • Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., 0.1, 1, 10, 50 µM). Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).

    • Remove the old medium from the cells and add the medium containing the inhibitor or vehicle.

    • Incubate for 1-2 hours at 37°C.

  • Loading with DCF-DA:

    • Prepare a 5 µM working solution of DCF-DA in pre-warmed PBS.

    • Remove the inhibitor-containing medium and wash the cells once with warm PBS.

    • Add the DCF-DA working solution to each well and incubate for 20-30 minutes at 37°C, protected from light.[2]

  • Stimulation and Measurement:

    • Wash the cells once with warm PBS to remove excess DCF-DA.

    • Add the NOX2 activator (e.g., 100 nM PMA) to the appropriate wells. Include a non-stimulated control.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes).

Western Blot Analysis of p47phox Translocation

Activation of NOX2 involves the translocation of the cytosolic subunit p47phox to the cell membrane. This protocol describes how to assess this translocation by separating cytosolic and membrane fractions followed by Western blotting.

Materials:

  • Cells treated with this compound and a NOX2 activator as described above.

  • Cell lysis buffer for fractionation (e.g., hypotonic buffer).

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels, transfer apparatus, and membranes.

  • Primary antibodies: anti-p47phox, anti-GAPDH (cytosolic marker), anti-Na+/K+ ATPase (membrane marker).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence substrate.

Protocol:

  • Cell Treatment: Treat cells with this compound and a stimulator (e.g., PMA) in a larger format (e.g., 6-well plate or 10 cm dish).

  • Cell Lysis and Fractionation:

    • After treatment, wash cells with ice-cold PBS and harvest them.

    • Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.

    • Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) for 1 hour at 4°C.

    • The resulting supernatant is the cytosolic fraction. The pellet contains the membrane fraction.

    • Resuspend the membrane pellet in a suitable buffer.

  • Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions.

  • Western Blotting:

    • Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then probe with the primary antibody against p47phox.

    • Also, probe for GAPDH (should be present only in the cytosolic fraction) and a membrane marker to confirm the purity of the fractions.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system. A decrease in cytosolic p47phox and a corresponding increase in the membrane fraction upon stimulation, which is reversed by this compound, indicates inhibition of translocation.[3]

Signaling Pathway

NOX2 activation is a multi-step process that leads to the generation of ROS, which in turn can activate various downstream signaling pathways implicated in inflammation, cell proliferation, and apoptosis. This compound intervenes at a critical assembly step.

G cluster_pathway NOX2 Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol gp91 gp91phox ROS O₂⁻ → H₂O₂ gp91->ROS generates p22 p22phox p47 p47phox Activation Phosphorylation & Assembly p47->Activation p67 p67phox p67->Activation p40 p40phox p40->Activation Rac Rac-GTP Rac->Activation Stimulus Stimulus (e.g., PMA, Ang II) Stimulus->Activation Activation->gp91 translocation NOX2_IN_2 This compound NOX2_IN_2->Activation inhibits p47-p22 interaction Downstream Downstream Signaling (MAPK, NF-κB, Akt) ROS->Downstream

Caption: NOX2 activation pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for NOX2-IN-2 diTFA: A Potent Inhibitor of NOX2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of NOX2-IN-2 diTFA, a potent and specific inhibitor of NADPH Oxidase 2 (NOX2). This document outlines the mechanism of action, optimal concentrations, and experimental procedures for effectively utilizing this compound in research settings.

Introduction

This compound (also referred to as compound 33 in primary literature) is a small molecule inhibitor that selectively targets the protein-protein interaction between the p47phox and p22phox subunits of the NOX2 enzyme complex. This interaction is a critical step in the assembly and activation of NOX2, a key enzyme responsible for the production of reactive oxygen species (ROS) in phagocytic and other cell types. By disrupting this interaction, this compound effectively prevents the generation of superoxide (B77818) and downstream ROS, making it a valuable tool for studying the roles of NOX2 in various physiological and pathological processes.

Mechanism of Action

The activation of the NOX2 enzyme complex is a multi-step process that involves the translocation of cytosolic regulatory subunits (p47phox, p67phox, p40phox, and Rac) to the membrane-bound catalytic core (gp91phox/NOX2 and p22phox). A crucial event in this cascade is the binding of the SH3 domains of p47phox to the proline-rich region of p22phox. This compound is a bivalent inhibitor designed to specifically occupy the binding sites on p47phox, thereby sterically hindering its association with p22phox and preventing the assembly of the active enzyme complex.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on in vitro and cellular assays.

ParameterValueAssay SystemReference
Binding Affinity (Ki) 0.24 µMFluorescence Polarization Assay[1]
Cellular IC50 ~5-10 µMROS production in PMA-stimulated HL-60 cells[1]

Note: The optimal concentration may vary depending on the cell type, experimental conditions, and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Experimental Protocols

Measurement of Cellular Reactive Oxygen Species (ROS) Production

This protocol describes the use of a luminol-based chemiluminescence assay to measure the inhibitory effect of this compound on ROS production in phorbol (B1677699) 12-myristate 13-acetate (PMA)-stimulated human leukemia (HL-60) cells, which can be differentiated into a neutrophil-like phenotype expressing functional NOX2.

Materials:

  • This compound

  • Human promyelocytic leukemia (HL-60) cells

  • Dimethyl sulfoxide (B87167) (DMSO) for cell culture

  • Phorbol 12-myristate 13-acetate (PMA)

  • Luminol (B1675438)

  • Horseradish peroxidase (HRP)

  • Hank's Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Cell Culture and Differentiation:

    • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

    • To induce differentiation into a neutrophil-like phenotype, treat the HL-60 cells with 1.3% DMSO for 5-6 days.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilute in HBSS to the desired final concentrations.

    • Prepare a stock solution of PMA in DMSO.

    • Prepare a detection solution containing luminol and HRP in HBSS.

  • Assay Protocol:

    • Harvest the differentiated HL-60 cells and resuspend them in HBSS at a concentration of 1 x 106 cells/mL.

    • Add 50 µL of the cell suspension to each well of a white, opaque 96-well plate.

    • Add 25 µL of this compound at various concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) or vehicle control (HBSS with the same final concentration of DMSO) to the wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Add 25 µL of the luminol/HRP detection solution to each well.

    • Initiate the reaction by adding 10 µL of PMA (final concentration of 100 nM).

    • Immediately measure the chemiluminescence using a luminometer at 37°C. Kinetic readings can be taken every 2 minutes for a total of 60 minutes.

  • Data Analysis:

    • The inhibitory effect of this compound is calculated as the percentage of inhibition of the PMA-stimulated ROS production.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Caption: NOX2 activation signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Culture and differentiate HL-60 cells Harvest Harvest and resuspend cells Culture->Harvest Add_Cells Add cells to 96-well plate Harvest->Add_Cells Prepare_Inhibitor Prepare this compound dilutions Add_Inhibitor Add this compound and incubate Prepare_Inhibitor->Add_Inhibitor Add_Cells->Add_Inhibitor Add_Reagents Add luminol/HRP detection solution Add_Inhibitor->Add_Reagents Stimulate Stimulate with PMA Add_Reagents->Stimulate Measure Measure chemiluminescence Stimulate->Measure Calculate_Inhibition Calculate % inhibition Measure->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for determining the IC50 of this compound.

References

Measuring NOX2 Activity with the Potent Inhibitor NOX2-IN-2 diTFA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase 2 (NOX2) is a crucial enzyme primarily expressed in phagocytic cells, playing a vital role in host defense by generating reactive oxygen species (ROS).[1][2] However, the hyperactivation of NOX2 is implicated in the pathogenesis of numerous diseases characterized by oxidative stress and inflammation, including cardiovascular and neurodegenerative diseases.[1][3][4] Consequently, the modulation of NOX2 activity presents a significant therapeutic strategy.[1] This document provides detailed protocols for measuring NOX2 activity and for the application of NOX2-IN-2 diTFA, a potent and specific inhibitor that targets the protein-protein interaction between the p47phox and p22phox subunits of the NOX2 complex.[5]

This compound offers a valuable tool for studying the physiological and pathological roles of NOX2. It inhibits ROS production derived from NOX2 by disrupting the assembly of the active enzyme complex.[5] These application notes provide a comprehensive guide for researchers utilizing this inhibitor to investigate NOX2-dependent signaling pathways and to screen for novel therapeutic agents.

Quantitative Data for NOX2 Inhibitors

The following table summarizes the inhibitory constants for this compound and other commonly used NOX2 inhibitors. This data is essential for designing experiments and comparing the efficacy of different compounds.

InhibitorTarget Interaction / MechanismIC50 / KiCell-Free/Cell-BasedReference
This compound p47phox-p22phox interactionKi: 0.24 μMNot Specified[5]
Ebselenp47phox-p22phox interactionIC50: 0.6 μMCell-free[1]
GSK2795039Not SpecifiedpIC50: 6.57 ± 0.17Cell-free[1]
VAS2870Not SpecifiedIC50: 1.1 µMNot Specified[6]
gp91(NOX2)ds-tatNOX2-p47phox interactionIC50: 0.74 μMNot Specified[4]

Signaling Pathway and Experimental Workflow

To effectively utilize this compound, a thorough understanding of the NOX2 activation pathway and a clear experimental workflow are necessary.

NOX2 Activation Signaling Pathway

The activation of NOX2 is a multi-step process involving the translocation of cytosolic subunits to the membrane-bound cytochrome b558, which consists of gp91phox (NOX2) and p22phox.[2][7] Upon stimulation by various agonists, the cytosolic regulatory proteins p47phox, p67phox, and p40phox, along with the small GTPase Rac, assemble at the membrane to form the active enzyme complex.[2][3][8] this compound specifically disrupts the interaction between p47phox and p22phox, thereby preventing the assembly and activation of the complex.[5]

NOX2_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol gp91phox gp91phox (NOX2) p22phox p22phox ROS Superoxide (B77818) (O2-) gp91phox->ROS Generates p47phox p47phox p47phox->p22phox Binds p47phox->p22phox p67phox p67phox p67phox->gp91phox p40phox p40phox p40phox->p22phox RacGTP Rac-GTP RacGTP->gp91phox RacGDP Rac-GDP RacGDP->RacGTP GEF Stimulus Stimulus (e.g., PMA, fMLP) PKC PKC Stimulus->PKC PKC->p47phox Phosphorylation NOX2_IN_2 This compound NOX2_IN_2->p47phox Inhibits interaction

Caption: NOX2 activation pathway and the inhibitory action of this compound.

General Experimental Workflow for Measuring NOX2 Inhibition

The following diagram outlines a typical workflow for assessing the inhibitory effect of compounds like this compound on NOX2 activity in a cell-based assay.

Experimental_Workflow A 1. Cell Culture and Preparation (e.g., HL-60 differentiation) B 2. Pre-incubation with this compound (or other inhibitors) A->B C 3. Stimulation of NOX2 Activity (e.g., PMA) B->C D 4. Measurement of ROS Production (e.g., Amplex Red, Cytochrome c) C->D E 5. Data Analysis (IC50 determination) D->E

Caption: A generalized experimental workflow for assessing NOX2 inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is crucial to include appropriate controls, such as vehicle-treated cells (e.g., DMSO) and cells treated with a known NOX2 activator without any inhibitor.

Protocol 1: Cell Culture and Differentiation of HL-60 Cells

Human promyelocytic leukemia (HL-60) cells are a common model for studying NOX2 activity as they can be differentiated into a neutrophil-like phenotype with robust NOX2 expression and activity.[9]

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Culture HL-60 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • To induce differentiation, seed the cells at a density of 2 x 10^5 cells/mL and add DMSO to a final concentration of 1.3% (v/v).

  • Incubate the cells for 5-7 days to allow for differentiation into a neutrophil-like phenotype.

  • Harvest the differentiated HL-60 (dHL-60) cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with PBS and resuspend in the appropriate assay buffer.

  • Determine cell viability and concentration using trypan blue exclusion and a hemocytometer. Adjust the cell density as required for the specific assay.

Protocol 2: Measurement of Extracellular Superoxide Production using Cytochrome c Reduction Assay

This assay measures the superoxide-dependent reduction of cytochrome c, which can be monitored spectrophotometrically.[10]

Materials:

  • Differentiated HL-60 cells

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Cytochrome c from equine heart

  • Phorbol 12-myristate 13-acetate (PMA)

  • Superoxide dismutase (SOD)

  • This compound

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Resuspend dHL-60 cells in HBSS to a final concentration of 1 x 10^6 cells/mL.

  • In a 96-well plate, add 50 µL of the cell suspension to each well.

  • Add 50 µL of HBSS containing various concentrations of this compound (or vehicle control) to the respective wells. For a positive control for inhibition, include wells with SOD (e.g., 50 U/mL).

  • Pre-incubate the plate at 37°C for 30 minutes.

  • Prepare a working solution of cytochrome c (e.g., 100 µM) and PMA (e.g., 1 µM) in HBSS.

  • Add 100 µL of the cytochrome c/PMA solution to each well to initiate the reaction. The final concentrations will be halved in the well.

  • Immediately measure the absorbance at 550 nm every minute for 30-60 minutes using a microplate reader.

  • Calculate the rate of cytochrome c reduction using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).

  • Plot the rate of superoxide production against the concentration of this compound to determine the IC50 value.

Protocol 3: Measurement of Hydrogen Peroxide Production using Amplex Red Assay

The Amplex® Red assay is a sensitive method for detecting H2O2, a dismutation product of superoxide.[11]

Materials:

  • Differentiated HL-60 cells

  • Krebs-Ringer-Phosphate-Glucose (KRPG) buffer (145 mM NaCl, 5.7 mM sodium phosphate, 4.86 mM KCl, 0.54 mM CaCl2, 1.22 mM MgSO4, 5.5 mM glucose, pH 7.35)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Catalase

  • This compound

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Resuspend dHL-60 cells in KRPG buffer to a final concentration of 1 x 10^6 cells/mL.

  • In a 96-well plate, add 50 µL of the cell suspension to each well.

  • Add 50 µL of KRPG buffer containing various concentrations of this compound (or vehicle control) to the respective wells. For a negative control, include wells with catalase (e.g., 200 U/mL).

  • Pre-incubate the plate at 37°C for 30 minutes.

  • Prepare a working solution containing Amplex Red (e.g., 100 µM), HRP (e.g., 0.2 U/mL), and PMA (e.g., 1 µM) in KRPG buffer. Protect this solution from light.

  • Add 100 µL of the Amplex Red/HRP/PMA solution to each well.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence at various time points (e.g., every 5 minutes for 60 minutes) using a fluorescence microplate reader.

  • Calculate the rate of H2O2 production.

  • Determine the IC50 value of this compound by plotting the rate of H2O2 production against the inhibitor concentration.

Conclusion

This compound is a potent and valuable tool for investigating the roles of NOX2 in health and disease. The protocols and data presented here provide a framework for researchers to effectively utilize this inhibitor in their studies. Careful experimental design, including appropriate controls, is essential for obtaining reliable and reproducible results. These application notes should serve as a comprehensive guide for scientists and drug development professionals aiming to further elucidate the complex biology of NO.

References

NOX2-IN-2 diTFA: Application Notes and Protocols for Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. A key player in driving this inflammatory cascade is the NADPH oxidase 2 (NOX2) enzyme, which is predominantly expressed in microglia, the resident immune cells of the central nervous system.[1][2] Upon activation, NOX2 produces reactive oxygen species (ROS), leading to oxidative stress and propagating the inflammatory response.[1][2] Consequently, the inhibition of NOX2 presents a promising therapeutic strategy to mitigate neuroinflammation and its detrimental effects.

NOX2-IN-2 diTFA is a potent inhibitor of NOX2, acting by disrupting the crucial protein-protein interaction between the cytosolic subunit p47phox and the membrane-bound subunit p22phox, which is essential for NOX2 enzyme assembly and activation.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in in vitro and in vivo studies of neuroinflammation.

Mechanism of Action

This compound is a cell-permeable small molecule that selectively targets the interaction between the p47phox and p22phox subunits of the NOX2 complex. The assembly of the multi-subunit NOX2 enzyme is a prerequisite for its activation and subsequent production of superoxide (B77818). By preventing this interaction, this compound effectively blocks the activation of NOX2 and the downstream generation of ROS.

Key Parameters of this compound:

ParameterValueReference
Target p47phox-p22phox protein-protein interaction[3][4]
Binding Affinity (Ki) 0.24 µM[3][4]

Signaling Pathway

The activation of the NOX2 enzyme complex is a critical step in the neuroinflammatory cascade. In microglia, various pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can trigger a signaling pathway that leads to the assembly and activation of NOX2 at the cell membrane. This process involves the translocation of the cytosolic components p47phox, p67phox, and Rac to the membrane-bound catalytic core, which consists of gp91phox (also known as NOX2) and p22phox. Once assembled, the active NOX2 enzyme generates superoxide (O₂⁻), which contributes to oxidative stress and the production of pro-inflammatory cytokines like TNF-α and IL-6.

NOX2_Signaling_Pathway NOX2 Signaling Pathway in Microglia cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_ros ROS Production cluster_effects Cellular Effects Pro-inflammatory Stimuli Pro-inflammatory Stimuli TLR4 TLR4 Pro-inflammatory Stimuli->TLR4 Binds gp91phox_p22phox gp91phox (NOX2) p22phox O2_minus O₂⁻ (Superoxide) gp91phox_p22phox->O2_minus Generates p47phox p47phox TLR4->p47phox Activates MyD88 MyD88 TLR4->MyD88 p47phox->gp91phox_p22phox Translocates with p67phox & Rac p67phox p67phox p67phox->gp91phox_p22phox Rac Rac Rac->gp91phox_p22phox NFkB NF-κB MyD88->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Pro_Cytokines_mRNA Pro-inflammatory Cytokine mRNA Cytokine_Release Pro-inflammatory Cytokine Release (TNF-α, IL-6) Pro_Cytokines_mRNA->Cytokine_Release Gene_Transcription Gene Transcription NFkB_nuc->Gene_Transcription Gene_Transcription->Pro_Cytokines_mRNA ROS ROS O2_minus->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress ROS->Cytokine_Release NOX2_IN_2_diTFA This compound NOX2_IN_2_diTFA->p47phox Inhibits interaction with p22phox

Caption: NOX2 signaling pathway in microglia upon inflammatory stimulation.

Experimental Protocols

The following protocols are provided as examples and may require optimization for specific experimental conditions and cell types.

In Vitro Application: Inhibition of ROS Production in BV2 Microglia

This protocol describes how to assess the efficacy of this compound in inhibiting lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) production in the BV2 microglial cell line.

Materials:

  • BV2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or similar ROS indicator

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed BV2 cells in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to desired concentrations in culture medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the IC₅₀. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO). Incubate for 1 hour.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a negative control group without LPS stimulation.

  • ROS Detection: After 24 hours of LPS stimulation, wash the cells with PBS. Add 10 µM H2DCFDA in PBS to each well and incubate for 30 minutes at 37°C, protected from light.

  • Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

Data Analysis:

Calculate the percentage of ROS inhibition for each concentration of this compound compared to the LPS-treated vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Reference Data for Other NOX2 Inhibitors:

While specific IC₅₀ values for this compound in this assay are not yet published, data from other NOX2 inhibitors can provide a reference point for expected efficacy.

InhibitorCell TypeStimulantAssayIC₅₀ / Effective Concentration
ApocyninBV2 MicrogliaLPS (1 µg/mL)DCFDA Assay (Intracellular ROS)Significant reduction at 100 µM
GSK2795039BV2 MicrogliaLPS (1 µg/mL)Amplex Red Assay (Extracellular H₂O₂)Significant reduction at 25 µM
In Vitro Application: Measurement of Pro-inflammatory Cytokine Inhibition

This protocol outlines a method to quantify the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated BV2 microglia.

Materials:

  • BV2 microglial cells and culture reagents (as above)

  • LPS from E. coli

  • This compound

  • ELISA kits for mouse TNF-α and IL-6

  • 24-well plates

Procedure:

  • Cell Culture and Seeding: Culture and seed BV2 cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle (DMSO) for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with 100 ng/mL LPS for 24 hours.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Data Analysis:

Compare the cytokine concentrations in the this compound-treated groups to the LPS-stimulated vehicle control group to determine the percentage of inhibition.

Reference Data for Other NOX2 Inhibitors:

InhibitorCell TypeStimulantCytokine MeasuredEffect
ApocyninBV2 MicrogliaLPS (1 µg/mL)TNF-α, IL-6Significant reduction at 100 µM
GSK2795039BV2 MicrogliaLPS (1 µg/mL)TNF-α, IL-6Significant reduction at 25 µM
In Vivo Application: LPS-Induced Neuroinflammation Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of LPS-induced systemic inflammation, which is known to cause neuroinflammation.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • LPS from E. coli

  • This compound

  • Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)

  • Anesthesia

  • Perfusion solutions (PBS and 4% paraformaldehyde)

  • Tissue homogenization buffers and reagents for cytokine analysis (ELISA or CBA) and Western blotting.

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Inhibitor Administration: Prepare a solution of this compound in a suitable vehicle. The optimal dose will need to be determined empirically. Based on studies with other small molecule NOX2 inhibitors, a starting dose in the range of 10-50 mg/kg could be considered. Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection) 1 hour prior to LPS administration.

  • LPS Injection: Induce systemic inflammation by intraperitoneally injecting LPS at a dose of 1-5 mg/kg.

  • Tissue Collection: At a designated time point after LPS injection (e.g., 24 hours), euthanize the mice under deep anesthesia. Perfuse the animals with PBS followed by 4% paraformaldehyde for immunohistochemistry, or collect brain tissue for biochemical analysis.

  • Analysis:

    • Immunohistochemistry: Analyze brain sections for markers of microglial activation (e.g., Iba1) and neuroinflammation.

    • Cytokine Analysis: Homogenize brain tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA or a cytometric bead array (CBA).

    • Western Blot: Analyze brain tissue homogenates for the expression of inflammatory proteins.

Data Analysis:

Compare the levels of inflammatory markers in the brains of mice treated with this compound to those treated with vehicle.

Reference Data for Other NOX2 Inhibitors in Animal Models:

InhibitorAnimal ModelDosage and AdministrationOutcome MeasuresResults
GSK2795039Spared nerve injury (neuropathic pain) in mice70 mg/kg, subcutaneous, twice dailyMechanical hypersensitivity, spinal microglial activationReduced mechanical hypersensitivity and microglial activation

Experimental Workflow

The following diagram illustrates a general workflow for screening and characterizing NOX2 inhibitors in the context of neuroinflammation research.

Experimental_Workflow Experimental Workflow for NOX2 Inhibitor Screening cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., BV2 Microglia) Inhibitor_Treatment Pre-treatment with This compound Cell_Culture->Inhibitor_Treatment LPS_Stimulation LPS Stimulation Inhibitor_Treatment->LPS_Stimulation ROS_Assay ROS Production Assay (e.g., H2DCFDA) LPS_Stimulation->ROS_Assay Cytokine_Assay Cytokine Measurement (e.g., ELISA for TNF-α, IL-6) LPS_Stimulation->Cytokine_Assay Data_Analysis_invitro Data Analysis (IC₅₀ Determination) ROS_Assay->Data_Analysis_invitro Cytokine_Assay->Data_Analysis_invitro Animal_Model Animal Model of Neuroinflammation (e.g., LPS) Inhibitor_Admin Administration of This compound Animal_Model->Inhibitor_Admin Behavioral_Tests Behavioral Analysis (optional) Inhibitor_Admin->Behavioral_Tests Tissue_Collection Brain Tissue Collection Inhibitor_Admin->Tissue_Collection Behavioral_Tests->Tissue_Collection IHC Immunohistochemistry (Microglial Activation) Tissue_Collection->IHC Biochemical_Analysis Biochemical Analysis (Cytokines, Western Blot) Tissue_Collection->Biochemical_Analysis Data_Analysis_invivo Data Analysis IHC->Data_Analysis_invivo Biochemical_Analysis->Data_Analysis_invivo

Caption: General workflow for evaluating NOX2 inhibitors.

Conclusion

This compound represents a valuable research tool for investigating the role of NOX2-mediated oxidative stress in neuroinflammation. The provided protocols offer a starting point for researchers to explore the therapeutic potential of this compound in various in vitro and in vivo models of neurological disorders. As with any experimental work, optimization of concentrations, incubation times, and animal dosages will be necessary to achieve robust and reproducible results.

References

Application of NOX2-IN-2 diTFA in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are critical signaling molecules in the cardiovascular system. However, excessive ROS production, a condition known as oxidative stress, is a key contributor to the pathophysiology of numerous cardiovascular diseases, including hypertension, heart failure, atherosclerosis, and diabetic cardiomyopathy. NADPH oxidase 2 (NOX2) is a major enzymatic source of ROS in the cardiovascular system, expressed in cardiomyocytes, endothelial cells, fibroblasts, and inflammatory cells.[1][2][3] Pathological stimuli such as angiotensin II (Ang II), saturated fatty acids (e.g., palmitate), and inflammatory cytokines can activate NOX2, leading to a cascade of detrimental effects including mitochondrial dysfunction, abnormal calcium handling, cellular hypertrophy, and fibrosis.[1][2][4][5] Consequently, the targeted inhibition of NOX2 presents a promising therapeutic strategy for a range of cardiovascular disorders.

NOX2-IN-2 diTFA is a potent and specific inhibitor of NOX2. It disrupts the crucial protein-protein interaction between the cytosolic subunit p47phox and the membrane-bound subunit p22phox, a critical step for the assembly and activation of the NOX2 enzyme complex.[4][6] With a Ki of 0.24 μM, this compound offers a valuable tool for investigating the precise role of NOX2-derived ROS in cardiovascular research and for the preclinical evaluation of NOX2 inhibition as a therapeutic modality.[4][6]

Mechanism of Action

NOX2 is a multi-subunit enzyme complex. In its inactive state, the catalytic subunit, gp91phox (NOX2), and p22phox are located in the plasma membrane, while the regulatory subunits, including p47phox, p67phox, p40phox, and the small GTPase Rac, are in the cytosol. Upon stimulation, p47phox is phosphorylated and translocates to the membrane, where it binds to p22phox, initiating the assembly of the active enzyme complex.

This compound is designed to specifically interrupt the binding of p47phox to p22phox. By preventing this interaction, this compound effectively blocks the assembly of the functional NOX2 complex and subsequent production of superoxide (B77818) and other ROS.

cluster_0 Inactive State (Cytosol) cluster_1 Plasma Membrane cluster_2 Active State (Plasma Membrane) p47phox p47phox p22phox p22phox p47phox->p22phox Binding Active_Complex Active NOX2 Complex p67phox p67phox gp91phox gp91phox (NOX2) p67phox->gp91phox p40phox p40phox Rac_GDP Rac-GDP Rac_GTP Rac-GTP Rac_GDP->Rac_GTP Activation ROS Superoxide (O2⁻) Production Active_Complex->ROS Stimulus Pathological Stimuli (e.g., Ang II, Palmitate) Stimulus->p47phox Phosphorylation NOX2_IN_2 This compound NOX2_IN_2->p47phox Inhibits Interaction Rac_GTP->Active_Complex start Start plate_cells Plate NRVMs in 96-well plates start->plate_cells end End serum_starve Serum starve for 24 hours plate_cells->serum_starve pretreat Pre-treat with this compound or vehicle serum_starve->pretreat load_dcfda Load cells with DCFDA pretreat->load_dcfda stimulate Stimulate with Angiotensin II load_dcfda->stimulate measure Measure fluorescence over time stimulate->measure analyze Analyze data (rate of ROS production) measure->analyze analyze->end start Start acclimatize Acclimatize mice start->acclimatize end End group Randomly assign to treatment groups acclimatize->group implant Implant osmotic minipumps (Ang II or saline) group->implant administer Daily administration of this compound or vehicle implant->administer monitor Monitor animal health administer->monitor echo Perform echocardiography monitor->echo collect Collect hearts at study endpoint echo->collect analyze Histological and molecular analysis collect->analyze analyze->end

References

Application Notes and Protocols for Investigating Immune Cell Function with NOX2-IN-2 diTFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase 2 (NOX2) is a critical enzyme in the immune system, primarily expressed in phagocytic cells such as neutrophils, macrophages, and dendritic cells.[1][2] It plays a central role in host defense by generating reactive oxygen species (ROS) to kill invading pathogens.[2][3] Beyond its microbicidal activity, NOX2-derived ROS are key signaling molecules that modulate a wide range of immune responses, including antigen presentation, cytokine production, and T-cell activation.[1][2] Dysregulation of NOX2 activity is implicated in various inflammatory and autoimmune diseases, making it a significant therapeutic target.[4]

NOX2-IN-2 diTFA is a potent and specific small-molecule inhibitor of NOX2. It functions by targeting the protein-protein interaction between the cytosolic subunit p47phox and the membrane-bound subunit p22phox, which is a crucial step for the assembly and activation of the NOX2 enzyme complex. These application notes provide a comprehensive guide for utilizing this compound to investigate the role of NOX2 in various immune cell functions.

Mechanism of Action of NOX2

The NOX2 enzyme is a multi-subunit complex. In its resting state, the catalytic core, composed of gp91phox (NOX2) and p22phox, resides in the plasma and phagosomal membranes.[2][3] The regulatory subunits, including p47phox, p67phox, p40phox, and the small GTPase Rac, are located in the cytosol.[2][3] Upon cellular stimulation, the cytosolic subunits translocate to the membrane and assemble with the catalytic core to form the active enzyme, which then generates superoxide (B77818) by transferring electrons from NADPH to molecular oxygen.[2][3]

Data Presentation: Quantitative Data for NOX2 Inhibitors

The following table summarizes the inhibitory activities of this compound and other commonly used NOX2 inhibitors. This data is essential for designing experiments and selecting appropriate inhibitor concentrations.

InhibitorTargetMechanism of ActionIn Vitro PotencyCell-Based Assay PotencyReferences
This compound p47phox-p22phox interactionPrevents assembly of the NOX2 complexKi = 0.24 µM -MedChemExpress
Apocyninp47phox translocationPrevents assembly of the NOX2 complexOften requires cellular activation to be effectiveIC50 ~10-1000 µM (cell type and stimulus dependent)[5]
Diphenyleneiodonium (DPI)FlavoenzymesGeneral inhibitor of flavin-containing enzymes, including all NOX isoformsIC50 ~1-5 µMIC50 ~0.5-10 µM[6][7]
GSK2795039NOX2Small molecule inhibitor-pIC50 = 6.60 ± 0.075 (in human PBMCs)[8]
VAS2870NOX enzymesPan-NOX inhibitorIC50 = 1.1 µM for NOX2-

Mandatory Visualizations

NOX2 Signaling Pathway

NOX2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Stimulus Stimulus Receptor Receptor Stimulus->Receptor PKC PKC Receptor->PKC Activates NOX2_complex gp91phox (NOX2) p22phox ROS ROS (Superoxide) NOX2_complex->ROS NADPH -> O2 p47phox p47phox Assembled_complex p47phox p67phox p40phox Rac p47phox->Assembled_complex p67phox p67phox p67phox->Assembled_complex p40phox p40phox p40phox->Assembled_complex Rac Rac Rac->Assembled_complex PKC->p47phox Phosphorylates Assembled_complex->NOX2_complex Translocates & Assembles NOX2_IN_2 NOX2-IN-2 diTFA NOX2_IN_2->NOX2_complex Inhibits (p47phox-p22phox interaction) Immune_Response Phagocytosis, Cytokine Release, Antigen Presentation ROS->Immune_Response Modulates

Caption: NOX2 activation pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_assays Functional Assays Start Start: Isolate Immune Cells Cell_Culture Culture and Prepare Immune Cells Start->Cell_Culture Inhibitor_Treatment Pre-incubate with This compound (or vehicle control) Cell_Culture->Inhibitor_Treatment Stimulation Stimulate Cells (e.g., PMA, LPS, opsonized particles) Inhibitor_Treatment->Stimulation ROS_Assay ROS Production (e.g., DCF-DA, Amplex Red) Stimulation->ROS_Assay Measure Phagocytosis_Assay Phagocytosis (e.g., Flow Cytometry) Stimulation->Phagocytosis_Assay Measure Cytokine_Assay Cytokine Release (e.g., ELISA) Stimulation->Cytokine_Assay Measure Data_Analysis Data Acquisition and Analysis ROS_Assay->Data_Analysis Phagocytosis_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Conclusion Conclusion: Role of NOX2 Data_Analysis->Conclusion

Caption: General workflow for studying immune cell function using this compound.

Experimental Protocols

Measurement of Intracellular ROS Production

This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA) to measure intracellular ROS in immune cells. DCF-DA is a cell-permeable probe that becomes fluorescent upon oxidation.

Materials:

  • Immune cells of interest (e.g., neutrophils, macrophages)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DCF-DA (stock solution in DMSO)

  • Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA), lipopolysaccharide (LPS))

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Cell Seeding: Seed immune cells in a 96-well black, clear-bottom microplate at a density of 1-5 x 10^5 cells/well in complete culture medium. Allow cells to adhere if necessary.

  • Inhibitor Pre-treatment:

    • Prepare working solutions of this compound in culture medium at various concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) should be included.

    • Remove the culture medium from the cells and add the inhibitor-containing medium or vehicle control.

    • Pre-incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

  • Probe Loading:

    • Prepare a 10 µM working solution of DCF-DA in pre-warmed PBS.

    • Remove the inhibitor-containing medium and wash the cells once with warm PBS.

    • Add the DCF-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Cell Stimulation:

    • Remove the DCF-DA solution and wash the cells once with warm PBS.

    • Add the desired stimulant (e.g., 100 ng/mL PMA) diluted in culture medium to the wells. Include an unstimulated control.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

    • Kinetic readings can be taken every 5-10 minutes for 1-2 hours to monitor the rate of ROS production.

    • Alternatively, cells can be harvested and analyzed by flow cytometry.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the fluorescence of stimulated cells to the unstimulated control.

    • Plot the fluorescence intensity against the concentration of this compound to determine the IC50.

Phagocytosis Assay using Flow Cytometry

This protocol details the quantification of phagocytosis of fluorescently labeled particles (e.g., opsonized E. coli or zymosan) by immune cells.

Materials:

  • Immune cells (e.g., macrophages, neutrophils)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Fluorescently labeled bioparticles (e.g., pHrodo™ E. coli BioParticles™)

  • Opsonizing agent (e.g., human serum or specific IgG)

  • Trypan Blue or other quenching agent

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer

Protocol:

  • Cell Preparation: Harvest and resuspend immune cells in complete culture medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Pre-treatment:

    • In separate tubes, pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

  • Opsonization of Particles:

    • If required, opsonize the fluorescent bioparticles by incubating them with serum or IgG according to the manufacturer's instructions.

    • Wash the opsonized particles to remove unbound opsonins.

  • Phagocytosis:

    • Add the opsonized fluorescent particles to the cell suspensions at a predetermined ratio (e.g., 10:1 particles to cells).

    • Incubate for 30-90 minutes at 37°C to allow for phagocytosis. A control at 4°C should be included to distinguish between binding and internalization.

  • Quenching and Staining:

    • Stop the phagocytosis by placing the tubes on ice.

    • Add Trypan Blue to quench the fluorescence of non-internalized particles.

    • Wash the cells with cold PBS to remove excess particles and quenching agent.

    • Resuspend the cells in FACS buffer.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the immune cell population based on forward and side scatter.

    • Measure the percentage of fluorescently positive cells (cells that have phagocytosed particles) and the mean fluorescence intensity (MFI) of this population.

  • Data Analysis:

    • Calculate the phagocytic index (% positive cells x MFI).

    • Compare the phagocytic index of inhibitor-treated cells to the vehicle control to determine the effect of NOX2 inhibition on phagocytosis.

Cytokine Release Assay (ELISA)

This protocol describes the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) released by immune cells using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[1][9][10]

Materials:

  • Immune cells (e.g., macrophages, monocytes)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Stimulant (e.g., LPS)

  • Cytokine ELISA kit (specific for the cytokine of interest)

  • 96-well ELISA plate

  • Plate reader

Protocol:

  • Cell Seeding and Treatment:

    • Seed immune cells in a 24-well or 48-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 30-60 minutes.

  • Cell Stimulation:

    • Add the stimulant (e.g., 100 ng/mL LPS) to the wells.

    • Incubate for a specified period (e.g., 4-24 hours) to allow for cytokine production and secretion.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the culture supernatants without disturbing the cell layer. Supernatants can be stored at -80°C until analysis.

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's protocol.[9][10] This typically involves:

      • Coating the ELISA plate with a capture antibody.

      • Blocking the plate to prevent non-specific binding.

      • Adding the collected supernatants and a standard curve of the recombinant cytokine.

      • Incubating with a detection antibody.

      • Adding an enzyme conjugate (e.g., streptavidin-HRP).

      • Adding a substrate to develop a colorimetric signal.

      • Stopping the reaction.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Generate a standard curve by plotting the absorbance versus the known concentrations of the recombinant cytokine.

    • Determine the concentration of the cytokine in the experimental samples by interpolating their absorbance values from the standard curve.

    • Compare the cytokine concentrations from inhibitor-treated cells to the vehicle control.

References

Application Notes and Protocols for NOX2-IN-2 diTFA Treatment in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NADPH oxidase 2 (NOX2) is a critical enzyme in the production of reactive oxygen species (ROS), playing a central role in both physiological and pathological processes. Dysregulation of NOX2 activity is implicated in a wide range of diseases characterized by oxidative stress and inflammation, including cardiovascular and neurodegenerative disorders. NOX2-IN-2 diTFA is a potent and specific inhibitor of NOX2, acting by disrupting the crucial protein-protein interaction between the cytosolic subunit p47phox and the membrane-bound subunit p22phox.[1] This inhibition prevents the assembly and activation of the NOX2 enzyme complex, thereby reducing the production of superoxide (B77818) and downstream ROS. These application notes provide a comprehensive overview of the use of this compound and other mechanistically similar NOX2 inhibitors in various animal models of disease, along with detailed protocols to guide researchers in their experimental design.

Mechanism of Action

This compound is a small molecule inhibitor that targets the interaction between the SH3 domains of p47phox and the proline-rich region (PRR) of p22phox.[2][3][4] This interaction is a critical step in the activation of the NOX2 complex.[2][5] By binding to p47phox, this compound prevents its translocation to the membrane and the subsequent assembly of the active enzyme, leading to a reduction in ROS production.[5] The reported Ki for this compound is 0.24 μM.[1]

Signaling Pathway of NOX2 Activation and Inhibition

The activation of the NOX2 enzyme complex is a multi-step process initiated by various stimuli, leading to the production of superoxide (O₂⁻), a precursor to other ROS. This compound intervenes in this pathway by preventing the assembly of the complex.

NOX2_Activation_Pathway cluster_cytosol Cytosol cluster_membrane Cell Membrane p47 p47phox (inactive) p47_active p47phox-P (active) p47->p47_active p67 p67phox p22 p22phox p67->p22 Complex Active NOX2 Complex p40 p40phox p40->p22 Rac Rac-GDP (inactive) Rac_active Rac-GTP (active) Rac->Rac_active p47_active->p22 Interaction gp91 gp91phox (NOX2) Rac_active->gp91 NOX2_IN_2 This compound NOX2_IN_2->p47_active Inhibits Interaction with p22phox ROS Superoxide (O₂⁻) Production Complex->ROS Stimuli Stimuli (e.g., Ang II, LPS, PMA) PKC PKC Stimuli->PKC GEF GEFs Stimuli->GEF PKC->p47 Phosphorylation GEF->Rac

NOX2 activation pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other relevant NOX2 inhibitors from in vitro and in vivo studies.

Table 1: In Vitro Potency of NOX2 Inhibitors

CompoundTargetAssayPotency (IC₅₀ / Ki)Reference
This compound p47phox-p22phox Interaction - Ki: 0.24 µM [1]
LMH001p47phox-p22phox Interaction-IC₅₀ = 0.25 µMNot in search results
GSK2795039NOX2-IC₅₀ = 0.18 µMNot in search results
TG15-132NOX2PMA-stimulated O₂ consumption-[6][7]
C6NOX2ROS production in HL-60 cellsIC₅₀ ~1 µM[5]
C14NOX2ROS production in HL-60 cellsIC₅₀ ~1 µM[5]
Bivalent p47phox-p22phox inhibitorp47phox-p22phox Interaction-Ki = 20 µM[6]

Table 2: In Vivo Efficacy of NOX2 Inhibitors in Animal Models

CompoundDisease ModelAnimalDosageRouteKey FindingsReference
LMH001Angiotensin II-induced hypertension and aortic aneurysmMouse (C57BL/6J)2.5 mg/kg/dayi.p.Inhibited ROS production, hypertension, and aortic aneurysm formation.Not in search results
GSK2795039Neuropathic Pain (Spared Nerve Injury)Mouse70 mg/kg, twice dailys.c.Reduced mechanical hypersensitivity and microglial activation.[8][8]
TG15-132In vivo toxicity studyMouse (C57BL/6)20 mg/kg/day for 7 daysi.p.No observed toxicity.[9]
ApocyninInfluenza A Virus-Induced Lung InflammationMouse--Suppressed viral titer and airway inflammation.[1][1]
C6Cardiac Ischemia-Reperfusion---Reduced cardiac damage.[5][5]
GLX7013170AMPA-induced excitotoxicity-10⁻⁴ M (5 µL)IntravitrealProvided retinal neuroprotection.[10][10]

Experimental Protocols

The following are generalized protocols for the administration of NOX2 inhibitors in mouse models of cardiovascular and neuroinflammatory diseases. Note: These are template protocols and must be optimized for this compound based on its specific pharmacokinetic and pharmacodynamic properties.

Protocol 1: General Workflow for In Vivo Efficacy Testing

experimental_workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization grouping Randomize into Groups (Vehicle, Treatment) acclimatization->grouping baseline Baseline Measurements (e.g., blood pressure, behavior) grouping->baseline treatment Administer NOX2 Inhibitor or Vehicle baseline->treatment induction Induce Disease Model (e.g., Ang II infusion, LPS injection) treatment->induction monitoring Monitor Animal Health and Behavior induction->monitoring endpoints Endpoint Analysis (e.g., tissue collection, histology, biomarker analysis) monitoring->endpoints analysis Data Analysis and Statistical Evaluation endpoints->analysis end End analysis->end

A general experimental workflow for testing NOX2 inhibitors in vivo.
Protocol 2: Administration of this compound in a Mouse Model of Angiotensin II-Induced Hypertension

This protocol is adapted from studies using other NOX2 inhibitors in similar models.

1. Animals and Acclimatization:

  • Use male C57BL/6J mice, 10-12 weeks old.

  • Acclimatize animals for at least one week prior to the experiment with ad libitum access to food and water.

  • All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Reagent Preparation:

  • Vehicle: Prepare a sterile vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).

  • This compound Solution: Based on the desired dosage (e.g., starting with a range of 1-10 mg/kg), calculate the required amount of this compound. Dissolve the compound in the vehicle solution. Prepare fresh daily. A pilot study to determine the optimal dose is highly recommended.

3. Experimental Groups (n=8-10 mice per group):

  • Group 1 (Sham + Vehicle): Sham surgery + Vehicle administration.

  • Group 2 (Ang II + Vehicle): Angiotensin II infusion + Vehicle administration.

  • Group 3 (Ang II + this compound): Angiotensin II infusion + this compound administration.

4. Surgical Procedure and Drug Administration:

  • Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).

  • Implant osmotic minipumps (e.g., Alzet) subcutaneously for the continuous infusion of Angiotensin II (e.g., 0.7-1.0 mg/kg/day) for 14-28 days.

  • Administer this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection once or twice daily, starting one day before or on the day of minipump implantation. The route and frequency should be determined based on pharmacokinetic studies of this compound.

5. Outcome Measures:

  • Blood Pressure: Monitor systolic and diastolic blood pressure using a non-invasive tail-cuff system at baseline and at regular intervals throughout the study.

  • Tissue Collection: At the end of the study, euthanize the mice and collect heart, aorta, and kidney tissues.

  • ROS Measurement: Measure superoxide production in fresh tissue samples using techniques like lucigenin-enhanced chemiluminescence or DHE staining.

  • Histology: Perform histological analysis (e.g., H&E, Masson's trichrome) on paraffin-embedded tissue sections to assess cardiac hypertrophy, fibrosis, and vascular remodeling.

  • Gene and Protein Expression: Analyze the expression of inflammatory and fibrotic markers (e.g., IL-6, TNF-α, collagen I) by qRT-PCR and Western blotting.

Protocol 3: Administration of this compound in a Mouse Model of LPS-Induced Neuroinflammation

This protocol provides a framework for evaluating the anti-neuroinflammatory effects of this compound.

1. Animals and Acclimatization:

  • Use adult male C57BL/6 mice.

  • Follow the acclimatization procedures as described in Protocol 2.

2. Reagent Preparation:

  • Prepare the vehicle and this compound solution as described in Protocol 2.

  • Prepare a sterile solution of Lipopolysaccharide (LPS) from E. coli in saline.

3. Experimental Groups (n=8-10 mice per group):

  • Group 1 (Saline + Vehicle): Saline injection + Vehicle treatment.

  • Group 2 (LPS + Vehicle): LPS injection + Vehicle treatment.

  • Group 3 (LPS + this compound): LPS injection + this compound treatment.

4. Experimental Procedure:

  • Administer this compound or vehicle (e.g., i.p. or oral gavage) at a predetermined time before or after the LPS challenge. A pre-treatment paradigm is common to assess prophylactic effects.

  • Induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg).

  • Monitor mice for signs of sickness behavior (e.g., reduced locomotion, piloerection).

5. Outcome Measures:

  • Behavioral Tests: At 24-48 hours post-LPS injection, perform behavioral tests to assess sickness behavior (e.g., open field test for locomotor activity) or cognitive function (e.g., Y-maze for spatial memory).

  • Tissue Collection: Euthanize mice at a relevant time point (e.g., 4, 24, or 72 hours post-LPS) and collect brain tissue (hippocampus, cortex).

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in brain homogenates using ELISA or multiplex assays.

  • Immunohistochemistry: Perform immunohistochemical staining on brain sections to assess microglial and astrocyte activation (e.g., Iba1, GFAP staining).

  • Oxidative Stress Markers: Measure markers of oxidative stress in brain tissue, such as lipid peroxidation (MDA) or protein carbonylation.

Conclusion

This compound represents a promising therapeutic agent for diseases driven by NOX2-mediated oxidative stress. The provided application notes and protocols, based on existing literature for mechanistically similar compounds, offer a solid foundation for researchers to design and execute in vivo studies to evaluate the efficacy of this compound. It is imperative to conduct preliminary dose-response and pharmacokinetic studies to determine the optimal treatment regimen for this specific inhibitor in the chosen animal model. Careful experimental design and a comprehensive analysis of relevant endpoints will be crucial in elucidating the therapeutic potential of this compound.

References

Troubleshooting & Optimization

troubleshooting NOX2-IN-2 diTFA insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NOX2-IN-2 diTFA. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and specific inhibitor of the NADPH Oxidase 2 (NOX2) enzyme.[1] Its mechanism of action involves the disruption of the protein-protein interaction between the cytosolic subunit p47phox and the membrane-bound subunit p22phox, which is a critical step for the assembly and activation of the NOX2 complex.[1] By preventing this interaction, this compound effectively inhibits the production of reactive oxygen species (ROS) derived from NOX2.[1]

Q2: What is the primary solvent for dissolving this compound?

A2: The recommended primary solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). A stock solution of up to 125 mg/mL (178.68 mM) can be prepared in DMSO.[2]

Q3: What is the recommended storage condition for this compound stock solutions?

A3: For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to 6 months. For shorter-term storage, the solution can be kept at -20°C for up to 1 month.[1] It is important to store the solution in a tightly sealed container to prevent moisture absorption.

Troubleshooting Guide: Insolubility Issues

A common challenge encountered when working with lipophilic compounds like this compound is precipitation upon dilution into aqueous solutions such as cell culture media. The following guide provides a systematic approach to troubleshoot and resolve these insolubility issues.

Problem: My this compound precipitates out of solution when I add it to my cell culture medium.

This is a frequent issue when a concentrated DMSO stock of a hydrophobic compound is introduced into an aqueous environment. The drastic change in solvent polarity causes the compound to become insoluble and precipitate.

Solution Workflow

The following diagram illustrates a logical workflow to address the precipitation of this compound in your experimental setup.

G start Precipitation Observed in Aqueous Medium check_stock Step 1: Verify Stock Solution Is the DMSO stock clear and fully dissolved? start->check_stock stock_issue Troubleshoot Stock: - Use fresh, anhydrous DMSO. - Briefly sonicate or warm gently (≤ 37°C). - Ensure complete dissolution before use. check_stock->stock_issue No prepare_dilution Step 2: Optimize Dilution Method Are you adding the DMSO stock directly to the full volume of medium? check_stock->prepare_dilution Yes stock_issue->check_stock direct_dilution Problem: Direct dilution into a large aqueous volume causes rapid precipitation. prepare_dilution->direct_dilution Yes final_dmso Step 3: Check Final DMSO Concentration Is the final DMSO concentration in your medium >0.5%? prepare_dilution->final_dmso No (using optimized method) serial_dilution Solution: Prepare an intermediate dilution in DMSO or pre-warmed medium. direct_dilution->serial_dilution serial_dilution->prepare_dilution high_dmso Problem: High DMSO concentrations can be toxic to cells and may still lead to precipitation. final_dmso->high_dmso Yes final_check Step 4: Final Verification Is the final working solution clear after preparation? final_dmso->final_check No (≤0.5%) low_dmso Solution: Adjust stock concentration to keep final DMSO ≤0.1%. high_dmso->low_dmso low_dmso->final_dmso success Proceed with Experiment final_check->success Yes still_precipitates If precipitation persists, consider alternative solvents or formulation strategies (e.g., use of pluronic F-68). final_check->still_precipitates No

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Troubleshooting Steps

Q1: I've prepared a stock solution of this compound in DMSO, but it appears cloudy or has visible particles. What should I do?

A1: A cloudy or precipitated stock solution indicates that the compound is not fully dissolved.

  • Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds. Always use fresh, anhydrous (water-free) DMSO from a newly opened bottle.

  • Aid Dissolution: To help dissolve the compound, you can briefly sonicate the solution. Gentle warming of the stock solution to 37°C can also be effective. Ensure the vial is tightly capped during these procedures.

  • Visual Confirmation: Always visually inspect your stock solution to ensure it is clear and free of any particulate matter before proceeding to the next steps.

Q2: How can I prevent the inhibitor from precipitating when I dilute it in my cell culture medium?

A2: The key is to avoid "shocking" the compound by diluting it directly from a high concentration in DMSO into a large volume of aqueous medium.

  • Prepare an Intermediate Dilution: Before adding the inhibitor to your final volume of cell culture medium, prepare an intermediate dilution. For example, first, dilute your high-concentration stock (e.g., 100 mM) to a lower concentration (e.g., 1 mM) in DMSO.

  • Serial Dilution in Medium: A highly effective method is to perform a serial dilution. Add a small volume of your DMSO stock to a small volume of pre-warmed (37°C) cell culture medium while gently vortexing. Then, add this intermediate, lower-concentration solution to your final volume of medium. This gradual decrease in solvent polarity helps to keep the compound in solution.

Q3: What is the maximum concentration of DMSO that my cells can tolerate?

A3: Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best practice to keep the final concentration of DMSO in your cell culture medium at or below 0.1% to minimize any potential off-target effects or cytotoxicity from the solvent. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: I've followed the steps above, but I still see some precipitation. What are my next options?

A4: If insolubility persists, you may need to consider more advanced formulation strategies.

  • Alternative Solvents: While DMSO is the primary recommendation, for certain applications, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) could be tested for creating the initial stock solution. However, their compatibility with your specific cell line and assay must be verified.

  • Use of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant, such as Pluronic F-68, to the cell culture medium can help to maintain the solubility of hydrophobic compounds. The optimal concentration of the surfactant would need to be determined empirically.

Parameter Recommendation Rationale
Primary Solvent Anhydrous DMSOMaximizes initial solubility of the hydrophobic compound.
Stock Concentration 10-100 mMA higher concentration allows for smaller volumes to be added to the final medium, minimizing the final DMSO concentration.
Storage of Stock -80°C (long-term), -20°C (short-term)Prevents degradation and maintains the stability of the compound.
Working Concentration Typically in the low µM range (e.g., 0.1 - 10 µM)Effective concentrations should be determined experimentally for each cell line and assay.
Final DMSO Concentration ≤ 0.1%Minimizes solvent-induced cytotoxicity and off-target effects.

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS Production using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes a common method to measure the effect of this compound on intracellular ROS levels. DCFH-DA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.

Materials:

  • Cells of interest cultured in a 96-well plate

  • This compound

  • DCFH-DA (5 mM stock in DMSO)

  • Phosphate Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • ROS-inducing agent (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Inhibitor Pre-treatment: a. Prepare the desired concentrations of this compound in pre-warmed cell culture medium. Remember to follow the dilution best practices described in the troubleshooting guide to avoid precipitation. b. Remove the existing medium from the cells and add the medium containing this compound. Include a vehicle control (medium with DMSO at the same final concentration). c. Incubate the cells for the desired pre-treatment time (e.g., 1-2 hours) at 37°C and 5% CO2.

  • DCFH-DA Loading: a. Prepare a 20 µM working solution of DCFH-DA in pre-warmed PBS or HBSS. b. Remove the medium containing the inhibitor and wash the cells once with warm PBS or HBSS. c. Add the 20 µM DCFH-DA solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

  • ROS Induction and Measurement: a. Remove the DCFH-DA solution and wash the cells once with warm PBS or HBSS. b. Add PBS or HBSS containing the ROS-inducing agent (e.g., 100 nM PMA) to the appropriate wells. Also, include wells with the inhibitor but without the ROS inducer to assess baseline ROS levels. c. Immediately place the plate in a pre-warmed fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes).

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is used to determine if this compound exhibits any cytotoxic effects on the cells at the concentrations used in the experiments. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5]

Materials:

  • Cells of interest cultured in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density for a viability assay (this may be lower than for a ROS assay to allow for proliferation).

  • Compound Treatment: a. Prepare a range of concentrations of this compound in fresh cell culture medium. b. Remove the old medium and add the medium containing the different concentrations of the inhibitor to the cells. Include a vehicle control (DMSO) and a positive control for cell death if desired. c. Incubate for the desired duration of the experiment (e.g., 24, 48, or 72 hours).

  • MTT Incubation: a. Add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Solubilization and Measurement: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. c. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals. d. Read the absorbance at 570 nm using a microplate reader.

Signaling Pathway Diagram

The following diagram illustrates the canonical activation pathway of the NOX2 enzyme complex and the point of inhibition by this compound.

NOX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol gp91phox gp91phox (NOX2) p22phox p22phox ROS O₂⁻ (Superoxide) gp91phox->ROS O₂ → O₂⁻ p47phox p47phox p47phox->p22phox Translocation & Interaction p67phox p67phox p67phox->gp91phox Translocation p40phox p40phox p40phox->p22phox Translocation Rac_GDP Rac-GDP (inactive) Rac_GTP Rac-GTP (active) Rac_GDP->Rac_GTP Rac_GTP->gp91phox Translocation Stimulus Stimulus (e.g., PMA, fMLP) PKC PKC Stimulus->PKC GEF GEF Stimulus->GEF PKC->p47phox Phosphorylation GEF->Rac_GDP Activates NOX2_IN_2 This compound NOX2_IN_2->Inhibition Inhibition->p47phox Blocks Interaction

Caption: NOX2 activation pathway and inhibition by this compound.

References

potential off-target effects of NOX2-IN-2 diTFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using NOX2-IN-2 diTFA. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Product Information

Compound Name This compound
Synonyms Compound 33
Mechanism of Action Potent inhibitor of the p47phox-p22phox protein-protein interaction, which is critical for the assembly and activation of the NOX2 enzyme complex.[1]
Potency (Ki) 0.24 μM[1]
Primary On-Target Effect Inhibition of Reactive Oxygen Species (ROS) production from NOX2.[1]
CAS Number 2648709-80-0

Potential and Theoretical Off-Target Effects

As a novel small molecule inhibitor, a complete off-target profile for this compound has not been extensively published. However, researchers should be aware of the following potential and theoretical off-target effects common to this class of compounds:

  • Inhibition of other Protein-Protein Interactions (PPIs): The specificity of this compound for the p47phox-p22phox interaction over other PPIs, particularly those involving SH3 domains, is not fully characterized. Cross-reactivity with other PPIs could lead to unexpected biological effects.

  • Non-specific ROS Scavenging: Many small molecule inhibitors of ROS-producing enzymes have been shown to have intrinsic antioxidant or ROS-scavenging properties. This can lead to a reduction in cellular ROS levels that is independent of NOX2 inhibition, potentially confounding experimental results.

  • Effects of the diTFA Salt Form: The ditrifluoroacetate (diTFA) salt form of the compound may have independent biological effects. Studies have shown that TFA can affect cell proliferation and other cellular functions, sometimes at nanomolar concentrations.[2][3]

  • Interaction with other Signaling Pathways: Inhibition of NOX2 can have downstream effects on various signaling pathways that are regulated by ROS. It is important to distinguish these on-target pathway effects from genuine off-target effects on other proteins.

Troubleshooting Guide

Question: I am not observing the expected inhibition of ROS production in my cellular assay.

Possible Causes and Solutions:

  • Suboptimal Compound Concentration:

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and stimulation conditions. The reported Ki of 0.24 μM is a starting point, but the effective concentration in a cellular context (EC50) may be higher.

  • Incorrect Timing of Compound Addition:

    • Solution: As this compound inhibits the assembly of the NOX2 complex, pre-incubation with the compound before stimulating ROS production is crucial. Optimize the pre-incubation time (e.g., 30 minutes to 2 hours) to ensure the compound has reached its target.

  • Cell Type and NOX2 Expression:

    • Solution: Confirm that your cell model expresses all the necessary components of the NOX2 complex (gp91phox, p22phox, p47phox, p67phox, p40phox, and Rac). The expression levels of these subunits can vary significantly between cell types.

  • Assay Interference:

    • Solution: Some ROS detection probes can be prone to artifacts. Validate your findings using a secondary, mechanistically different ROS detection method (e.g., if using a fluorescent probe, confirm with a luminescence-based assay or cytochrome c reduction assay).

  • Compound Stability:

    • Solution: Ensure the compound is stored correctly and that the stock solution is not degraded. Prepare fresh dilutions for each experiment from a properly stored stock.

Question: I am observing unexpected cellular toxicity or a decrease in cell viability.

Possible Causes and Solutions:

  • High Compound Concentration:

    • Solution: High concentrations of any small molecule can induce off-target toxicity. Determine the maximum non-toxic concentration in your cell line using a viability assay (e.g., MTT, trypan blue exclusion).

  • Effects of the diTFA Salt:

  • On-Target Effects on Cell Survival:

    • Solution: In some cell types, a basal level of NOX2-derived ROS is important for survival signaling. Inhibition of this basal activity could lead to apoptosis. Investigate markers of apoptosis (e.g., caspase-3 cleavage) to determine if this is the case.

Question: My experimental results are inconsistent between experiments.

Possible Causes and Solutions:

  • Variability in Cell State:

    • Solution: Ensure consistent cell passage number, confluency, and stimulation conditions. The activation state of cells can significantly impact NOX2 activity.

  • Compound Precipitation:

    • Solution: Visually inspect your media containing the compound for any signs of precipitation, especially at higher concentrations. Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all conditions.

  • Inconsistent Stimulation:

    • Solution: The method of NOX2 activation (e.g., PMA, fMLP, LPS) can influence the efficacy of the inhibitor. Ensure the concentration and timing of the stimulus are precisely controlled.

Frequently Asked Questions (FAQs)

Q1: What are the appropriate negative and positive controls to use with this compound?

  • Negative Controls:

    • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.

    • Inactive Structural Analog (if available): An ideal but often unavailable control.

  • Positive Controls:

    • A well-characterized NOX2 inhibitor with a different mechanism of action: For example, a peptide inhibitor like gp91ds-tat, can help confirm that the observed effect is due to NOX2 inhibition.

    • Genetic Knockdown/Knockout: Using siRNA, shRNA, or CRISPR to reduce the expression of a key NOX2 subunit (e.g., p47phox or gp91phox) is the gold standard for validating on-target effects.

Q2: How can I assess the specificity of this compound in my experimental system?

To assess specificity, consider the following experiments:

  • NOX Isoform Selectivity: If your lab has access to cell lines selectively expressing other NOX isoforms (e.g., NOX1, NOX4, NOX5), you can test the effect of this compound on ROS production in these cells.

  • Rescue Experiment: If you can overexpress p47phox, it might be possible to overcome the inhibitory effect of this compound, providing evidence for its on-target action. However, this can be technically challenging.

  • Orthogonal Assays: Confirm key findings using a different method of NOX2 inhibition (e.g., genetic knockdown) to ensure the observed phenotype is not a compound-specific artifact.

Q3: What is the recommended method for preparing and storing this compound?

Follow the manufacturer's instructions. Typically, small molecule inhibitors are dissolved in a solvent like DMSO to create a high-concentration stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For experiments, dilute the stock solution into your culture medium immediately before use.

Visualizing Signaling Pathways and Experimental Workflows

NOX2_Activation_and_Inhibition NOX2 Activation and Inhibition by this compound cluster_cytosol Cytosol cluster_membrane Membrane p47 p47phox p47_p p47phox (P) p47->p47_p Phosphorylation p67 p67phox gp91 gp91phox (NOX2) p67->gp91 NOX2_complex Active NOX2 Complex p67->NOX2_complex Assembly p40 p40phox p40->p47_p p40->NOX2_complex Assembly Rac Rac-GDP Rac_GTP Rac-GTP Rac->Rac_GTP Activation Rac_GTP->gp91 Rac_GTP->NOX2_complex Assembly p22 p22phox p47_p->p22 Interaction p47_p->p22 p47_p->NOX2_complex Assembly p22->NOX2_complex Assembly gp91->NOX2_complex Assembly ROS Superoxide (O2-) NOX2_complex->ROS e- transfer Stimulus Stimulus (e.g., PMA) Stimulus->p47 Phosphorylation Stimulus->Rac Activation Inhibitor This compound Inhibitor->p47_p Blocks Interaction

Caption: Mechanism of this compound action.

Off_Target_Validation_Workflow Experimental Workflow for Validating this compound cluster_in_vitro In Vitro / Cellular Assays cluster_off_target Off-Target Assessment start Start: Hypothesis of NOX2 involvement dose_response 1. Dose-Response Curve (ROS Production Assay) start->dose_response viability 2. Cytotoxicity Assay (e.g., MTT) dose_response->viability controls 3. Use Orthogonal Controls (e.g., si-p47phox, other inhibitors) viability->controls phenotype 4. Assess Cellular Phenotype (e.g., migration, inflammation) controls->phenotype ros_scavenge 5. ROS Scavenging Assay (Cell-free system) phenotype->ros_scavenge other_nox 6. Test against other NOX isoforms (If cell lines available) phenotype->other_nox global_omics 7. Global Analysis (Optional) (Proteomics, Transcriptomics) phenotype->global_omics decision Results Consistent with On-Target NOX2 Inhibition? phenotype->decision conclusion_on Conclusion: Phenotype is likely NOX2-dependent decision->conclusion_on Yes conclusion_off Conclusion: Off-target effects are likely. Re-evaluate data. decision->conclusion_off No

Caption: Workflow for validating this compound effects.

References

how to minimize NOX2-IN-2 diTFA toxicity in cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for NOX2-IN-2 diTFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer strategies for minimizing potential cytotoxicity in cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of NADPH Oxidase 2 (NOX2). Its mechanism of action involves the disruption of the protein-protein interaction between the p47phox and p22phox subunits, which are essential for the assembly and activation of the NOX2 enzyme complex. By preventing this interaction, this compound effectively inhibits the production of reactive oxygen species (ROS) derived from NOX2.[1][2][3] It has a reported inhibitory constant (Ki) of 0.24 μM.[1][2][3]

Q2: Is this compound considered a hazardous substance?

According to the Safety Data Sheet (SDS) provided by MedChemExpress, this compound is not classified as a hazardous substance or mixture.[4] However, it is always recommended to handle any chemical compound with appropriate laboratory safety practices.

Q3: What are the common causes of in vitro toxicity with small molecule inhibitors like this compound?

Toxicity from small molecule inhibitors in cell culture can stem from several factors:

  • High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and general cellular stress.

  • Prolonged Exposure: Continuous incubation with an inhibitor can result in cumulative toxicity.

  • Off-Target Effects: The inhibitor might interact with other cellular proteins besides NOX2, leading to unintended biological consequences.[5][6]

  • Solvent Toxicity: The solvent used to dissolve the inhibitor, commonly dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells at higher concentrations (typically above 0.5%).[5][6][7]

  • Compound Instability: Degradation of the compound in culture media can lead to the formation of toxic byproducts.

  • Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to a particular compound.

Q4: What are the initial steps to minimize potential toxicity?

  • Determine the Optimal Concentration: Perform a dose-response experiment to identify the lowest effective concentration of this compound that achieves the desired biological effect (inhibition of NOX2 activity) without causing significant cell death.

  • Optimize Incubation Time: Determine the minimum exposure time required to observe the desired effect.

  • Control for Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is within a non-toxic range for your specific cell line (generally ≤ 0.1%).[5] Always include a vehicle control (media with the same concentration of solvent) in your experiments.[5][6]

  • Ensure Proper Solubility: Poor solubility can lead to the formation of precipitates that can be toxic to cells. Ensure that this compound is fully dissolved in the solvent before adding it to the culture medium.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High levels of cell death observed at expected effective concentrations. Inhibitor concentration is too high for the specific cell line.Perform a thorough dose-response curve starting from a low concentration (e.g., 0.1 µM) to determine the optimal, non-toxic working concentration.[5]
Prolonged exposure to the inhibitor.Conduct a time-course experiment to find the shortest incubation time that yields the desired inhibitory effect.
Solvent (e.g., DMSO) toxicity.Verify that the final solvent concentration is non-toxic for your cells (typically <0.5%, ideally ≤0.1%).[5][6] Run a vehicle-only control.
Off-target effects of the inhibitor.If toxicity persists at effective concentrations, consider if the observed phenotype could be due to off-target effects. Review literature for known off-target effects of similar compounds.
Inconsistent results between experiments. Inconsistent cell seeding density.Ensure a uniform number of cells are seeded in each well.
Variability in inhibitor preparation.Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure the stock solution is stored correctly.
Cell health and passage number.Use cells that are in a healthy, logarithmic growth phase and maintain a consistent passage number for your experiments.
Low or no inhibitory effect observed. Inhibitor concentration is too low.Confirm the reported Ki value and consider testing a higher concentration range in your dose-response experiment.
Inhibitor instability or degradation.Check the storage conditions and age of the inhibitor. Prepare fresh stock solutions. The product information sheet for this compound recommends storing the stock solution at -80°C for up to 6 months.[1]
Incorrect timing of inhibitor addition.The timing of inhibitor addition relative to the stimulus for NOX2 activation is critical. Optimize the pre-incubation time with the inhibitor before applying the stimulus.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay using Resazurin (B115843)

This protocol provides a method to determine the concentration-dependent cytotoxicity of this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to attach overnight.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Prepare a vehicle control with the highest concentration of DMSO used in the dilutions.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader with excitation at ~560 nm and emission at ~590 nm.[5]

  • Data Analysis:

    • Subtract the background fluorescence (media only wells).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 (concentration that inhibits cell growth by 50%).

Protocol 2: Assessment of Apoptosis using Caspase-3/7 Activity Assay

This protocol helps to determine if cytotoxicity is mediated by apoptosis through the activation of caspases.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well white-walled plates

  • Caspase-Glo® 3/7 Assay System (or similar)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the Dose-Response Cytotoxicity Assay protocol. Include a positive control for apoptosis (e.g., staurosporine).

  • Incubation: Incubate for a time point determined to be relevant from the cytotoxicity assay.

  • Caspase-Glo® 3/7 Assay:

    • Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

    • Add 100 µL of the reagent directly to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence using a plate reader.[8]

  • Data Analysis:

    • Subtract the background luminescence (media with reagent only).

    • Plot the luminescence signal against the inhibitor concentration. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Protocol 3: Evaluation of Mitochondrial Membrane Potential using JC-1 Assay

This assay helps to determine if the inhibitor induces mitochondrial dysfunction, a common pathway for apoptosis.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • JC-1 dye solution

  • CCCP (positive control for mitochondrial depolarization)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in previous protocols. Include a positive control treated with CCCP (e.g., 50 µM for 15-30 minutes).[9]

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the manufacturer's instructions.

    • Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.[9][10]

  • Washing:

    • Carefully remove the staining solution and wash the cells with assay buffer.

  • Analysis:

    • Fluorescence Plate Reader: Measure the fluorescence of JC-1 aggregates (red) at Ex/Em ~540/590 nm and JC-1 monomers (green) at Ex/Em ~485/535 nm.[9]

    • Flow Cytometry: Analyze the stained cells, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel.

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization and potential cytotoxicity.

Data Presentation

Table 1: Quantitative Data for this compound

ParameterValueReference
Mechanism of Action Inhibits p47phox-p22phox protein-protein interaction[1][2][3]
Inhibitory Constant (Ki) 0.24 μM[1][2][3]
Hazard Classification Not a hazardous substance or mixture[4]

Table 2: Recommended Starting Concentrations for Cytotoxicity Assays

AssaySuggested Concentration Range
Dose-Response (Resazurin/MTT) 0.1 µM - 100 µM
Apoptosis (Caspase-3/7) Based on IC50 from dose-response
Mitochondrial Health (JC-1) Based on IC50 from dose-response

Visualizations

NOX2_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol gp91phox gp91phox (NOX2) O2_superoxide Superoxide (O2-) gp91phox->O2_superoxide O2 to O2- p22phox p22phox p47phox p47phox p47phox->gp91phox assemble to activate p47phox->p22phox binds p67phox p67phox p67phox->gp91phox assemble to activate p40phox p40phox p40phox->gp91phox assemble to activate Rac Rac-GTP Rac->gp91phox assemble to activate Stimulus Stimulus (e.g., PMA) PKC PKC Stimulus->PKC activates PKC->p47phox phosphorylates NOX2_IN_2 This compound NOX2_IN_2->p47phox inhibits interaction

Caption: NOX2 activation pathway and the inhibitory action of this compound.

Toxicity_Workflow start Start: Treat cells with This compound dose_response Dose-Response Assay (e.g., Resazurin) start->dose_response viability_check Significant Cytotoxicity? dose_response->viability_check optimize Optimize: - Lower Concentration - Shorter Incubation Time viability_check->optimize Yes no_toxicity Proceed with Experiment at Optimal Concentration viability_check->no_toxicity No optimize->dose_response re-evaluate apoptosis_assay Mechanism of Toxicity? (e.g., Caspase Assay) optimize->apoptosis_assay end End: Refined Protocol no_toxicity->end mito_assay Mitochondrial Involvement? (e.g., JC-1 Assay) apoptosis_assay->mito_assay mito_assay->end Troubleshooting_Logic issue High Cell Toxicity Observed check_conc Is Concentration > Ki (0.24 µM)? issue->check_conc check_dmso Is DMSO Conc. > 0.1%? check_conc->check_dmso No solution_conc Reduce Concentration (Perform Dose-Response) check_conc->solution_conc Yes check_time Is Incubation Time > 24h? check_dmso->check_time No solution_dmso Lower DMSO Concentration (Run Vehicle Control) check_dmso->solution_dmso Yes solution_time Reduce Incubation Time (Perform Time-Course) check_time->solution_time Yes solution_off_target Consider Off-Target Effects (Review Literature) check_time->solution_off_target No

References

Technical Support Center: NOX2-IN-2 diTFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of NOX2-IN-2 diTFA in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at a concentration of 125 mg/mL (178.68 mM), though ultrasonic assistance may be required.[1] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can significantly impact solubility.[1]

Q2: How should I store the solid compound?

A2: The solid form of this compound should be stored at 4°C in a sealed container, away from moisture.[1]

Q3: What are the recommended storage conditions for stock solutions of this compound?

A3: Stock solutions of this compound should be stored under the following conditions to ensure stability:

  • -80°C: Stable for up to 6 months.[1]

  • -20°C: Stable for up to 1 month.[1]

It is recommended to store solutions in sealed containers and protect them from moisture.[1]

Q4: Can I store the stock solution at room temperature?

A4: There is no available data on the stability of this compound in solution at room temperature. To ensure the integrity of the compound, it is strongly advised to adhere to the recommended storage temperatures of -20°C or -80°C.

Troubleshooting Guide

Issue Possible Cause Recommendation
Difficulty Dissolving the Compound The compound may not be fully soluble at the desired concentration. The DMSO used may have absorbed moisture.Use ultrasonic treatment to aid dissolution.[1] Ensure you are using a fresh, unopened bottle of anhydrous DMSO.[1]
Inconsistent Experimental Results The compound may have degraded due to improper storage. The solution may have undergone freeze-thaw cycles.Prepare fresh stock solutions from the solid compound. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Precipitate Formation in Solution The solubility limit may have been exceeded upon dilution into aqueous buffers.Ensure the final concentration of DMSO in your aqueous solution is compatible with your experimental system and does not cause precipitation. It may be necessary to optimize the dilution protocol.

Stability and Solubility Data

Parameter Value Source
Solvent DMSO[1]
Solubility in DMSO 125 mg/mL (178.68 mM)[1]
Storage (Solid) 4°C (sealed, away from moisture)[1]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month (sealed, away from moisture)[1]

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add the calculated volume of DMSO to the appropriate mass of the compound).

  • If necessary, use an ultrasonic bath to facilitate dissolution.

  • Once fully dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]

Visualizations

G cluster_workflow Experimental Workflow: Compound Stability Assessment prep Prepare Stock Solution in Recommended Solvent aliquot Aliquot into Multiple Single-Use Vials prep->aliquot storage Store Aliquots under Different Conditions (e.g., Temp, Light) aliquot->storage analysis Analyze Aliquots at Various Time Points (e.g., 0, 1, 4, 24 hrs) storage->analysis hplc Analytical Method (e.g., HPLC, LC-MS) analysis->hplc data Quantify Remaining Parent Compound hplc->data degradation Identify Potential Degradation Products hplc->degradation results Determine Stability Profile data->results degradation->results

Caption: Workflow for assessing the stability of a compound in solution.

NOX2_Pathway cluster_pathway Simplified NOX2 Signaling Pathway stimulus Stimulus (e.g., PMA, Pathogen) assembly Assembly of Cytosolic Subunits (p47phox, p67phox, p40phox, Rac) stimulus->assembly translocation Translocation to Membrane assembly->translocation nox2_complex Active NOX2 Complex (gp91phox/p22phox) translocation->nox2_complex electron_transfer NADPH -> O2 nox2_complex->electron_transfer superoxide Superoxide (O2-) electron_transfer->superoxide ros Other Reactive Oxygen Species (ROS) superoxide->ros inhibitor This compound inhibitor->assembly Inhibits p47phox-p22phox interaction

Caption: Simplified overview of the NOX2 activation pathway and the target of this compound.

References

Navigating Inconsistent Results with NOX2-IN-2 diTFA: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent results when using the NOX2 inhibitor, NOX2-IN-2 diTFA. This guide offers detailed troubleshooting advice in a question-and-answer format, standardized experimental protocols, and key data to ensure more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that can lead to variability in experiments involving this compound.

Q1: I am seeing variable or no inhibition of NOX2 activity. What are the possible causes?

A1: Inconsistent inhibition can stem from several factors related to the inhibitor's preparation and handling, as well as the experimental setup.

  • Inhibitor Solubility and Stability: this compound is soluble in DMSO[1]. Ensure you are preparing a fresh stock solution in high-quality, anhydrous DMSO. The stock solution should be stored at -20°C for up to one month or -80°C for up to six months in a tightly sealed container to prevent degradation[1]. Avoid repeated freeze-thaw cycles. When diluting the stock into your aqueous experimental buffer, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all conditions, including vehicle controls, to avoid solvent effects. Precipitation of the inhibitor upon dilution into aqueous media can be a major cause of inconsistent results. Visually inspect for any precipitate after dilution.

  • Cellular Health and Density: Ensure your cells are healthy and plated at a consistent density. Stressed or overly confluent cells can exhibit altered baseline NOX2 activity.

  • Inhibitor Concentration and Incubation Time: The optimal concentration and pre-incubation time for this compound can vary between cell types. It is crucial to perform a dose-response curve and a time-course experiment to determine the optimal conditions for your specific experimental model.

  • Assay Interference: Some NOX inhibitors have been reported to interfere with the probes used for ROS detection[2]. It is advisable to perform a cell-free control experiment to test if this compound interferes with your chosen ROS detection reagent.

Q2: My results show high background noise or off-target effects. How can I address this?

A2: High background and potential off-target effects are common challenges when working with chemical inhibitors.

  • Specificity of this compound: While this compound is designed to be a potent inhibitor of NOX2 by targeting the p47phox-p22phox protein-protein interaction, it is good practice to include appropriate controls to assess its specificity in your system[1][3]. Consider using a structurally unrelated NOX2 inhibitor as a positive control or cells with genetic knockout/knockdown of NOX2 to confirm that the observed effects are indeed NOX2-dependent.

  • ROS Measurement Assay Selection: The choice of reactive oxygen species (ROS) detection assay can significantly impact your results. Different probes have varying specificities for different ROS molecules. For instance, Amplex Red is used for extracellular H₂O₂[4], while luminol-based assays can detect superoxide[4]. Ensure your chosen assay is appropriate for the specific ROS you intend to measure and the cellular compartment of interest.

  • Control for Antioxidant Effects: Some compounds can act as general antioxidants rather than specific enzyme inhibitors[2][5]. To rule this out, test the effect of this compound in a cell-free ROS generating system (e.g., xanthine/xanthine oxidase) to see if it scavenges ROS directly[4].

Q3: I am observing significant batch-to-batch variability with the inhibitor.

A3: Batch-to-batch variability can be a frustrating source of inconsistent data.

  • Quality Control: Whenever you receive a new batch of this compound, it is recommended to perform a quality control experiment. This could involve running a standard dose-response curve in a well-characterized cellular assay to ensure the new batch has comparable potency to the previous one.

  • Proper Storage: As mentioned, improper storage can lead to degradation of the compound[1]. Ensure all users in the lab are following the recommended storage guidelines.

Quantitative Data Summary

For ease of reference, the following table summarizes key quantitative data for this compound.

ParameterValueReference
Target p47phox-p22phox protein-protein interaction of NOX2[1][3]
Ki 0.24 μM[1][3]
Solubility DMSO: 125 mg/mL (178.68 mM)[1]
Storage (Stock Solution) -20°C for 1 month; -80°C for 6 months[1]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of this compound Stock Solution
  • Reagents and Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a stock solution of 10 mM by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock solution, dissolve 0.7 mg of the compound (MW: 699.56 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for a few minutes) and sonication can be used if necessary.

    • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[1].

Protocol 2: Measurement of Cellular ROS Production using a Fluorescent Probe

This protocol provides a general framework. Specific details may need to be optimized for your cell type and experimental conditions.

  • Reagents and Materials:

    • Cells of interest

    • Appropriate cell culture medium

    • This compound stock solution (10 mM in DMSO)

    • Vehicle control (DMSO)

    • ROS detection reagent (e.g., DCFDA, Amplex Red)

    • NOX2 activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

    • Phosphate-buffered saline (PBS) or other suitable buffer

    • Black, clear-bottom 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.

    • The next day, remove the culture medium and wash the cells once with warm PBS.

    • Prepare working solutions of this compound and vehicle control by diluting the stock solution in the appropriate assay buffer or serum-free medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).

    • Add the inhibitor and vehicle solutions to the respective wells and pre-incubate for the desired time (e.g., 30-60 minutes) at 37°C.

    • During the last 15-30 minutes of the pre-incubation, load the cells with the ROS detection probe according to the manufacturer's instructions.

    • After the pre-incubation, add the NOX2 activator (e.g., PMA) to the appropriate wells to stimulate ROS production.

    • Immediately begin measuring the fluorescence or luminescence signal using a plate reader at the appropriate excitation and emission wavelengths for your chosen probe. Kinetic readings over a period of 1-2 hours are often informative.

    • Controls to include:

      • Untreated cells (no inhibitor, no activator)

      • Cells with activator only

      • Cells with vehicle + activator

      • Cells with a range of this compound concentrations + activator

Visualizations

Signaling Pathway Diagram

NOX2_Activation_Pathway NOX2 Activation and Inhibition Pathway cluster_cytosol Cytosol gp91phox gp91phox (NOX2) p22phox p22phox ROS ROS gp91phox->ROS O2 to O2- p47phox p47phox p47phox->p22phox Translocation & Interaction p67phox p67phox p67phox->gp91phox Translocation p40phox p40phox p40phox->gp91phox Translocation Rac Rac-GDP Rac_GTP Rac-GTP Rac->Rac_GTP Rac_GTP->gp91phox Translocation Stimulus Stimulus Stimulus->Rac Activation PKC PKC Stimulus->PKC PKC->p47phox Phosphorylation NOX2_IN_2 This compound NOX2_IN_2->p47phox Inhibits Interaction

Caption: NOX2 activation pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow for using this compound Start Start Cell_Culture 1. Cell Seeding & Culture Start->Cell_Culture Inhibitor_Prep 2. Prepare this compound Working Solutions Cell_Culture->Inhibitor_Prep Pre_incubation 3. Pre-incubate Cells with Inhibitor/Vehicle Inhibitor_Prep->Pre_incubation Probe_Loading 4. Load Cells with ROS Detection Probe Pre_incubation->Probe_Loading Stimulation 5. Stimulate NOX2 Activity (e.g., PMA) Probe_Loading->Stimulation Measurement 6. Measure ROS Production Stimulation->Measurement Data_Analysis 7. Data Analysis Measurement->Data_Analysis End End Data_Analysis->End

Caption: A stepwise workflow for a typical cell-based NOX2 inhibition assay.

Troubleshooting Decision Tree

Troubleshooting_Tree Troubleshooting Inconsistent Results Problem Inconsistent Results with This compound Check_Inhibitor Check Inhibitor Preparation & Handling Problem->Check_Inhibitor Check_Assay Check Assay Conditions Problem->Check_Assay Check_Cells Check Cell Health & Model Problem->Check_Cells Solubility Solubility Check_Inhibitor->Solubility Controls Controls Check_Assay->Controls Viability Viability Check_Cells->Viability Fresh_Stock Prepare fresh stock and working solutions. Visually inspect for precipitate. Storage Was the stock stored correctly (-20°C/-80°C)? New_Aliquot Use a new aliquot and follow storage guidelines. Storage->New_Aliquot No Solubility->Fresh_Stock No Solubility->Storage Yes Optimize_Controls Optimize control conditions. Dose_Time Have you performed a dose-response and time-course experiment? Perform_Optimization Perform optimization experiments. Dose_Time->Perform_Optimization No Interference Have you checked for assay interference in a cell-free system? Dose_Time->Interference Yes Cell_Free_Test Run cell-free assay with inhibitor and probe. Interference->Cell_Free_Test No Controls->Optimize_Controls No Controls->Dose_Time Yes Check_Culture Review cell culture practices. Perform viability assay. Expression Does your cell model express sufficient levels of NOX2? Validate_Expression Validate NOX2 expression (e.g., Western Blot, qPCR). Expression->Validate_Expression No Viability->Check_Culture No Viability->Expression Yes

Caption: A decision tree to systematically troubleshoot common issues.

References

Technical Support Center: Enhancing Experimental Efficacy of NOX2-IN-2 diTFA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NOX2-IN-2 diTFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this potent NOX2 inhibitor in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to help you overcome common challenges and improve the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of the NADPH oxidase 2 (NOX2) enzyme complex.[1][2] It functions by specifically targeting and disrupting the protein-protein interaction between the cytosolic subunit p47phox and the membrane-bound subunit p22phox.[1][2] This interaction is a critical step in the assembly and activation of the NOX2 complex. By preventing this association, this compound effectively inhibits the production of reactive oxygen species (ROS) derived from NOX2.[1]

Q2: What is the recommended solvent and storage condition for this compound?

A2: For creating stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1] For long-term storage, it is advised to store the solid compound at -20°C for up to two years or at -80°C for up to three years.[3] Stock solutions in DMSO should be stored at -80°C for up to six months and at -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.

Q3: What is a typical working concentration for this compound in cell-based assays?

A3: The optimal working concentration of this compound should be empirically determined for each specific cell type and experimental condition. However, based on its reported Ki of 0.24 μM for the p47phox-p22phox interaction, a starting concentration range of 0.5 µM to 10 µM is a reasonable starting point for most cell-based assays.[1][2] A dose-response experiment is highly recommended to determine the IC50 for ROS inhibition in your specific experimental setup.

Q4: Is this compound selective for NOX2 over other NOX isoforms?

Q5: What are the potential off-target effects of this compound?

A5: As with any small molecule inhibitor, off-target effects are a possibility. Specific off-target screening data for this compound is not widely published. Researchers should consider validating key findings with alternative methods, such as siRNA-mediated knockdown of NOX2, to confirm that the observed phenotype is indeed due to the inhibition of NOX2.[5]

Troubleshooting Guides

This section addresses common problems encountered during experiments with this compound and provides systematic approaches to resolve them.

Problem 1: Low or No Inhibitory Effect
Possible Cause Troubleshooting Steps
Compound Degradation Prepare fresh stock solutions in high-quality, anhydrous DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles.[1]
Suboptimal Concentration Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell type and stimulus. Start with a range from 0.1 to 25 µM.
Insufficient Pre-incubation Time Optimize the pre-incubation time of the inhibitor with the cells before adding the stimulus. A typical pre-incubation time is 30-60 minutes, but this may need to be adjusted.
Poor Solubility in Aqueous Media Although soluble in DMSO, the compound may precipitate in aqueous cell culture media. Visually inspect for precipitation after adding to the media. If precipitation occurs, try lowering the final concentration or using a carrier solvent system.[3]
Cell Permeability Issues While most small molecules are cell-permeable, this can vary. If direct evidence of inhibition (e.g., reduced ROS) is lacking, consider using a cell-free assay to confirm the inhibitor's activity on the NOX2 complex directly.
Problem 2: High Background Signal in ROS Assays
Possible Cause Troubleshooting Steps
Autofluorescence of the Compound Test the fluorescence of this compound alone at the working concentration in your assay buffer to rule out any intrinsic fluorescence at the detection wavelengths.
Probe Auto-oxidation (e.g., DCFH-DA) DCFH-DA can auto-oxidize, leading to high background.[6] Prepare fresh probe solutions and protect them from light. Include a "no-cell" control with the inhibitor and the probe to check for direct interactions.[1][7]
Probe Interaction with Media Components Some components in cell culture media, particularly serum, can interact with ROS probes.[1][7] Perform experiments in serum-free media or a simplified buffer (like HBSS) if possible. Always include appropriate vehicle controls.
Photobleaching and Photo-oxidation Minimize the exposure of fluorescent probes to light during incubation and measurement to prevent photobleaching and photo-oxidation, which can generate artifacts.[6]
Problem 3: Observed Cytotoxicity
Possible Cause Troubleshooting Steps
High Inhibitor Concentration Determine the cytotoxic concentration of this compound for your specific cell line using a viability assay (e.g., MTT, LDH release, or live/dead staining). Perform a dose-response for cytotoxicity and choose a working concentration well below the toxic threshold.
High DMSO Concentration The final concentration of DMSO in the cell culture medium should ideally be below 0.1% to avoid solvent-induced toxicity.[3] Always include a vehicle control with the same final DMSO concentration as your experimental samples.
Prolonged Incubation Time Long incubation periods with the inhibitor may lead to cytotoxicity. Optimize the incubation time to the minimum required to achieve the desired inhibitory effect.

Data Presentation

Inhibitor Properties
PropertyValueReference
Target NOX2 (NADPH Oxidase 2)[1][2]
Mechanism Inhibits p47phox-p22phox interaction[1][2]
Ki 0.24 μM[1][2]
Molecular Weight 699.56 g/mol [1]
Formula C₂₉H₂₇F₆N₇O₇[1]
Solubility DMSO: 125 mg/mL (178.68 mM)[1]
Comparison of Common NOX2 Inhibitors
InhibitorTarget(s)Typical IC50 (NOX2)Notes
This compound p47phox-p22phoxKi = 0.24 µMSpecificity profile not fully characterized.
Apocynin p47phox translocation>100 µM (in vivo)Requires activation by myeloperoxidase; has antioxidant properties.[6]
GSK2795039 NOX20.269 µMSelective for NOX2 over NOX1, -3, -4, and -5.[8]
Celastrol NOX1, NOX20.59 ± 0.34 µMAlso inhibits NOX4 and NOX5 at higher concentrations.[6]
Ebselen p47phox translocation0.4 µMAlso has glutathione (B108866) peroxidase-like activity.[6]

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using DCFH-DA

Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

  • Cells of interest

  • This compound

  • DCFH-DA (prepare fresh 10 mM stock in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • NOX2 activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Excitation/Emission: ~485 nm/~530 nm)

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and culture overnight.

  • Wash cells once with pre-warmed HBSS or serum-free medium.

  • Load cells with 5-10 µM DCFH-DA in HBSS or serum-free medium and incubate for 30-45 minutes at 37°C in the dark.

  • Wash cells twice with HBSS or serum-free medium to remove excess probe.

  • Add fresh HBSS or serum-free medium containing various concentrations of this compound or vehicle (DMSO). Pre-incubate for 30-60 minutes at 37°C.

  • Add the NOX2 activator (e.g., 100 nM PMA) to the appropriate wells.

  • Immediately measure the fluorescence intensity at multiple time points (e.g., every 5 minutes for 60 minutes) using a microplate reader.

  • Controls:

    • Untreated cells (basal ROS)

    • Cells with vehicle + activator (maximal stimulated ROS)

    • Cells with inhibitor alone (to check for effects on basal ROS)

    • No-cell control with probe and inhibitor (to check for artifacts).[1][7]

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess p47phox-p22phox Interaction

Principle: This protocol is designed to determine if this compound can disrupt the interaction between p47phox and p22phox in a cellular context.

Materials:

  • Cells expressing NOX2 components

  • This compound

  • NOX2 activator (e.g., PMA)

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)

  • Antibody against p22phox (for immunoprecipitation)

  • Antibody against p47phox (for western blotting)

  • Protein A/G magnetic beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture cells to ~80-90% confluency.

  • Pre-treat cells with the desired concentration of this compound or vehicle (DMSO) for 30-60 minutes.

  • Stimulate the cells with a NOX2 activator (e.g., 100 nM PMA) for 5-15 minutes.

  • Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the anti-p22phox antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads 3-5 times with ice-cold Co-IP Lysis Buffer.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted samples by SDS-PAGE and Western blotting using an anti-p47phox antibody. A decrease in the p47phox band in the inhibitor-treated sample compared to the vehicle-treated sample indicates disruption of the interaction.

Visualizations

NOX2_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol O2 O2 ROS ROS O2->ROS produces gp91phox gp91phox (NOX2) gp91phox->O2 transfers electron to p22phox p22phox Stimulus Stimulus PKC PKC Stimulus->PKC activates p47phox p47phox PKC->p47phox phosphorylates p47phox->gp91phox assemble at membrane p47phox->p22phox interacts with p67phox p67phox p67phox->gp91phox assemble at membrane p40phox p40phox p40phox->gp91phox assemble at membrane RacGTP Rac-GTP RacGTP->gp91phox assemble at membrane NOX2_IN_2 This compound NOX2_IN_2->p22phox NOX2_IN_2->p47phox inhibits interaction

Caption: NOX2 Activation Pathway and the inhibitory action of this compound.

Experimental_Workflow A 1. Cell Culture Seed cells for experiment B 2. Inhibitor Pre-treatment Incubate with this compound or vehicle A->B C 3. Stimulation Activate NOX2 with a stimulus (e.g., PMA) B->C D 4. Assay Measure endpoint (e.g., ROS production, protein interaction) C->D E 5. Data Analysis Compare inhibitor vs. vehicle control D->E

Caption: General experimental workflow for testing this compound efficacy.

Troubleshooting_Tree Start Problem: Suboptimal Inhibitor Efficacy Q1 Is the inhibitor concentration optimized? Start->Q1 A1 Perform dose-response experiment Q1->A1 No Q2 Is the compound stable and soluble? Q1->Q2 Yes A1->Q2 A2 Prepare fresh stocks, check for precipitation Q2->A2 No Q3 Is the assay reliable? Q2->Q3 Yes A2->Q3 A3 Run appropriate controls (no-cell, vehicle, etc.) Q3->A3 No End Consult further technical support Q3->End Yes A3->End

Caption: Troubleshooting decision tree for suboptimal this compound efficacy.

References

avoiding artifacts in ROS assays with NOX2-IN-2 diTFA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NOX2-IN-2 diTFA. This resource is designed to help researchers, scientists, and drug development professionals avoid common artifacts and troubleshoot issues encountered during reactive oxygen species (ROS) assays using this potent NOX2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of NADPH oxidase 2 (NOX2). It functions by specifically targeting and disrupting the protein-protein interaction between the cytosolic subunit p47phox and the membrane-bound subunit p22phox.[1] This interaction is a critical step in the assembly and activation of the NOX2 enzyme complex. By preventing this association, this compound effectively inhibits the production of superoxide (B77818) radicals (O₂⁻) and downstream reactive oxygen species (ROS) mediated by NOX2.

Q2: What is the potency of this compound?

A2: this compound has a reported Ki (inhibition constant) of 0.24 µM for the p47phox-p22phox interaction.[1]

Q3: How should I store this compound?

A3: For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to one month is acceptable. Ensure the compound is stored in a sealed container, away from moisture.[1]

Q4: What are the common sources of artifacts in ROS assays with NOX inhibitors?

A4: ROS assays, particularly those involving NOX inhibitors, are susceptible to several artifacts. These include:

  • Redox activity of the inhibitor: The inhibitor itself may have antioxidant or pro-oxidant properties that can interfere with the assay.

  • ROS-scavenging properties: The compound might directly scavenge ROS, leading to a false-positive inhibition reading that is not due to direct enzyme inhibition.

  • Interference with assay reagents: Some inhibitors can directly interact with the fluorescent or chemiluminescent probes used to detect ROS, or with ancillary enzymes like horseradish peroxidase (HRP) used in some assay kits. This can lead to quenching of the signal or other non-specific effects.

  • Off-target effects: The inhibitor may affect other cellular pathways that indirectly influence ROS production, leading to misinterpretation of the results.

It is crucial to perform appropriate controls to rule out these potential artifacts.

Troubleshooting Guides

Here are some common issues encountered when using this compound in ROS assays and steps to resolve them.

Issue 1: No inhibitory effect of this compound is observed.

Possible Cause Troubleshooting Step
Incorrect concentration: Verify the final concentration of the inhibitor in your assay. Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Inhibitor degradation: Ensure the inhibitor has been stored correctly and has not expired. Prepare fresh dilutions from a new stock solution.
Low NOX2 expression or activity in the cellular model: Confirm that your chosen cell line or primary cells express functional NOX2. Consider using a positive control for NOX2 activation, such as phorbol (B1677699) myristate acetate (B1210297) (PMA), to ensure the enzyme is active.
Cell permeability issues: While many small molecule inhibitors are cell-permeable, ensure adequate pre-incubation time with the cells before stimulating ROS production.

Issue 2: Inconsistent or variable results between experiments.

Possible Cause Troubleshooting Step
Inconsistent cell conditions: Ensure cells are at a consistent passage number and confluency. Starve cells if necessary to reduce basal ROS levels.
Variability in inhibitor preparation: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution.
Assay timing: The kinetics of ROS production can be rapid. Ensure that the timing of inhibitor addition, agonist stimulation, and signal detection is consistent across all experiments.
Probe instability: Some ROS probes are light-sensitive or unstable. Protect probes from light and prepare them fresh for each experiment.

Issue 3: Suspected interference of this compound with the ROS assay.

Possible Cause Troubleshooting Step
Inhibitor has intrinsic fluorescence/chemiluminescence or quenching properties: Run a control experiment with the inhibitor in the absence of cells to check for any background signal or quenching of the probe's signal.
Inhibitor is scavenging ROS: Use a cell-free ROS generating system (e.g., xanthine/xanthine oxidase) to test if this compound directly scavenges superoxide or hydrogen peroxide.
Inhibitor interferes with assay enzymes (e.g., HRP): If using an HRP-dependent assay (like Amplex Red), test the effect of the inhibitor directly on HRP activity in a cell-free system. Consider using an HRP-independent probe.
Confirmation of on-target effect: Validate your findings using an orthogonal assay that measures a different aspect of NOX2 activity. For example, if you are using a ROS detection probe, you could also measure oxygen consumption or perform a Western blot to assess the translocation of p47phox to the membrane.

Data Presentation

Table 1: Key Properties of this compound

PropertyValueReference
Target NOX2 (p47phox-p22phox interaction)[1]
Ki 0.24 µM[1]
Storage (Stock Solution) -80°C (6 months), -20°C (1 month)[1]

Experimental Protocols

Protocol 1: General Cell-Based ROS Assay using a Fluorescent Probe

  • Cell Culture: Plate cells at an appropriate density in a multi-well plate and culture overnight.

  • Inhibitor Pre-incubation: Remove the culture medium and wash the cells with a suitable assay buffer (e.g., HBSS). Add buffer containing the desired concentrations of this compound or vehicle control and pre-incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Probe Loading: Add the ROS-sensitive fluorescent probe (e.g., DCFDA, CellROX) to each well and incubate according to the manufacturer's instructions, protecting from light.

  • Stimulation: Add a NOX2 activator (e.g., PMA) to induce ROS production.

  • Signal Detection: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader. Kinetic readings are often informative.

  • Data Analysis: Subtract the background fluorescence and normalize the data to the vehicle control.

Visualizations

NOX2_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol O2 O2 NOX2_complex NOX2/p22phox O2->NOX2_complex e- Superoxide Superoxide NOX2_complex->Superoxide O₂⁻ p47 p47phox p47->NOX2_complex p67 p67phox p67->NOX2_complex p40 p40phox p40->NOX2_complex Rac Rac-GTP Rac->NOX2_complex Stimulus Stimulus (e.g., PMA) PKC PKC Stimulus->PKC PKC->p47 P NOX2_IN_2 This compound NOX2_IN_2->p47 Inhibits interaction Troubleshooting_Workflow start Start: Unexpected ROS Assay Result q1 Is the inhibitor showing any effect? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are the results consistent? a1_yes->q2 check_inhibitor Verify Inhibitor: - Concentration - Storage - Fresh dilutions a1_no->check_inhibitor a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Suspect assay interference? a2_yes->q3 check_consistency Improve Consistency: - Standardize cell handling - Consistent timing - Fresh reagents a2_no->check_consistency check_controls Review Controls: - Positive (PMA) - Negative (unstimulated) - Vehicle check_cells Verify Cell Model: - NOX2 expression - Passage number - Confluency check_inhibitor->check_cells check_cells->check_controls a3_yes Yes q3->a3_yes a3_no No q3->a3_no interference_tests Perform Interference Tests: - Cell-free ROS scavenging assay - Direct effect on probe/enzyme - Orthogonal assay validation a3_yes->interference_tests end Proceed with experiment a3_no->end interference_tests->end

References

long-term stability of NOX2-IN-2 diTFA stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of NOX2-IN-2 diTFA stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: Based on supplier recommendations, the stability of this compound stock solutions is dependent on the storage temperature. For long-term storage, it is advised to store aliquots at -80°C. For shorter-term storage, -20°C is acceptable. It is crucial to use sealed storage containers to protect the compound from moisture.[1]

Q2: How long can I store this compound stock solutions?

A2: The recommended storage duration for this compound stock solutions is as follows:

  • At -80°C, the stock solution is stable for up to 6 months.[1]

  • At -20°C, the stock solution should be used within 1 month.[1]

It is best practice to prepare fresh solutions for critical experiments or after prolonged storage.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] The solubility in DMSO is 125 mg/mL (178.68 mM).[1] For optimal solubility, ultrasonic assistance may be necessary.[1] It is important to use newly opened or anhydrous DMSO as the compound is hygroscopic and the presence of water can significantly impact solubility.[1]

Q4: How does this compound inhibit the NOX2 enzyme?

A4: this compound is a potent inhibitor of the NADPH oxidase 2 (NOX2) enzyme complex.[1][2] It functions by targeting the protein-protein interaction between the p47phox and p22phox subunits, which is a critical step for the assembly and activation of the NOX2 complex.[1][2] By disrupting this interaction, the inhibitor prevents the production of reactive oxygen species (ROS) derived from NOX2.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate observed in stock solution upon thawing. 1. The compound has low solubility in the chosen solvent at lower temperatures. 2. The concentration of the stock solution is too high. 3. The solvent has absorbed water, reducing its solvating power.1. Gently warm the solution to 37°C and vortex to redissolve the compound. 2. Prepare a new stock solution at a lower concentration. 3. Use fresh, anhydrous DMSO for preparing new stock solutions.[1]
Inconsistent experimental results using the same stock solution. 1. The stock solution has degraded due to improper storage or multiple freeze-thaw cycles. 2. The compound has precipitated out of solution.1. Prepare fresh stock solution from solid compound. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. 2. Before use, ensure the compound is fully dissolved by visual inspection and gentle warming/vortexing if necessary.
Loss of inhibitory activity. 1. The stock solution has exceeded its recommended storage time. 2. The compound has degraded due to exposure to light or elevated temperatures.1. Discard the old stock solution and prepare a fresh one. Refer to the recommended storage durations in the table below. 2. Store stock solutions protected from light and always keep them at the recommended storage temperature.

Quantitative Data Summary

The following table summarizes the recommended storage conditions and stability data for this compound stock solutions based on information from the supplier.

Parameter Recommendation Reference
Recommended Solvent DMSO[1]
Solubility in DMSO 125 mg/mL (178.68 mM)[1]
Storage Temperature -80°C (long-term) or -20°C (short-term)[1]
Stability at -80°C Up to 6 months[1]
Stability at -20°C Up to 1 month[1]
Solid Compound Storage 4°C, sealed from moisture[1]

Experimental Protocols

Protocol: Assessment of Stock Solution Stability by HPLC-UV

Objective: To determine the degradation of this compound in a stock solution over time under specific storage conditions.

Materials:

  • This compound solid compound

  • Anhydrous DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration (e.g., 100 µM) with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water). Analyze this sample by HPLC-UV to obtain the initial peak area of the intact compound. This serves as the baseline (100% integrity).

  • Storage: Aliquot the remaining stock solution into several sealed vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

  • Sample Preparation and Analysis: Thaw the aliquot, dilute it in the same manner as the initial sample, and analyze it by HPLC-UV using the same method.

  • Data Analysis: Compare the peak area of the intact this compound at each time point to the initial peak area. The appearance of new peaks may indicate degradation products. Calculate the percentage of the remaining compound at each time point.

Visualizations

NOX2_Activation_Pathway NOX2 Activation and Inhibition Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol gp91phox gp91phox (NOX2) ROS Reactive Oxygen Species (ROS) gp91phox->ROS generates p22phox p22phox p22phox->ROS generates p47phox p47phox p47phox->p22phox binds p67phox p67phox p67phox->gp91phox binds p40phox p40phox p40phox->p22phox binds Rac Rac-GTP Rac->gp91phox binds Stimulus Stimulus (e.g., PMA, fMLP) PKC PKC Stimulus->PKC activates PKC->p47phox phosphorylates NOX2_IN_2 This compound NOX2_IN_2->p47phox inhibits binding to p22phox

Caption: NOX2 activation pathway and the inhibitory action of this compound.

Stability_Workflow Workflow for Assessing Stock Solution Stability prep Prepare Stock Solution (this compound in DMSO) t0 Time 0 Analysis (HPLC-UV Baseline) prep->t0 store Aliquot and Store (-80°C, -20°C, 4°C, RT) prep->store compare Compare Peak Areas to Time 0 t0->compare tp Time Point Analysis (e.g., 1, 2, 4 weeks) store->tp analyze HPLC-UV Analysis tp->analyze analyze->compare report Determine % Degradation compare->report

Caption: Experimental workflow for assessing the stability of this compound stock solutions.

References

appropriate controls for experiments using NOX2-IN-2 diTFA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on designing experiments and troubleshooting issues related to the use of NOX2-IN-2 diTFA, a potent NADPH Oxidase 2 (NOX2) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent inhibitor of NADPH Oxidase 2. Its primary mechanism involves disrupting the assembly of the active NOX2 enzyme complex. Specifically, it targets and inhibits the crucial protein-protein interaction between the cytosolic subunit p47phox and the membrane-bound subunit p22phox.[1][2] This interaction is a critical step for the translocation of cytosolic components to the membrane, which is required for enzyme activation.[3][4] By preventing this assembly, this compound effectively blocks the enzyme's ability to transfer electrons from NADPH to molecular oxygen, thereby inhibiting the production of superoxide (B77818) (O₂•−) and subsequent reactive oxygen species (ROS).[1]

NOX2_Activation_Pathway NOX2 Activation & Inhibition by this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol (Inactive State) cluster_activation cluster_active_complex NOX2_gp91phox NOX2/gp91phox p22phox p22phox Active_Complex Active Enzyme p47phox p47phox p47phox->p22phox Translocation & Assembly p67phox p67phox p67phox->p22phox Translocation & Assembly p40phox p40phox p40phox->p22phox Translocation & Assembly Rac_GDP Rac-GDP Stimulus Stimulus (e.g., PMA, fMLP) Stimulus->p47phox Phosphorylation Stimulus->Rac_GDP -> Rac-GTP Inhibitor This compound Inhibitor->p22phox Blocks Interaction ROS Superoxide (O₂•−) Active_Complex->ROS O₂•− NADPH NADPH NADPH->Active_Complex O2 O₂ O2->Active_Complex

Caption: NOX2 activation pathway and the inhibitory action of this compound.
Q2: What are the essential positive and negative controls for an experiment using this compound?

Using a comprehensive set of controls is critical to validate that the observed effects are specifically due to the inhibition of NOX2. Below is a table outlining the recommended controls.

Control Type Control Agent/Condition Purpose Expected Outcome
Vehicle Control DMSO or buffer used to dissolve this compoundTo ensure the solvent has no effect on NOX2 activity or cell health.No significant change in ROS production compared to untreated, stimulated cells.
Unstimulated Control Cells not treated with an activating stimulus (e.g., PMA)To establish the basal level of ROS production in the absence of NOX2 activation.Low/basal ROS signal.
Stimulated Control Cells treated with an activating stimulus (e.g., PMA) but no inhibitorTo establish the maximum NOX2-dependent ROS signal.A significant increase in ROS production compared to the unstimulated control.
Positive Control (Inhibition) A well-characterized, structurally unrelated NOX2 inhibitor (e.g., GSK2795039)[5] or a pan-flavoprotein inhibitor (e.g., DPI)[6]To confirm that the experimental system is responsive to NOX inhibition.Significant reduction in stimulus-induced ROS production.
Genetic Negative Control Cells with NOX2 knockout (KO) or knockdown (siRNA)To provide the highest level of evidence that the measured ROS is NOX2-dependent.Stimulus fails to induce ROS production.
Assay Interference Control Cell-free ROS generating system (e.g., Xanthine/Xanthine Oxidase) + this compoundTo check if the inhibitor scavenges ROS directly or interferes with the detection probe.[7]The inhibitor should not significantly reduce the signal in the cell-free system.
Q3: How can I ensure the observed effect is from NOX2 inhibition, not off-target effects or assay interference?

Confirming the specificity of an inhibitor is a multi-step process. Relying on a single assay is insufficient, as many compounds can interfere with ROS detection methods or have off-target effects.[6][7] A validation workflow should include orthogonal assays and counter-screening.

  • Use Multiple ROS Probes: Measure ROS using probes with different detection mechanisms (e.g., cytochrome c reduction for superoxide, and a boronate-based probe for hydrogen peroxide) to rule out compound interference with a single probe.[8][9]

  • Perform Cell-Free Assays: As mentioned in Q2, use a cell-free system (like xanthine/xanthine oxidase) to test if this compound is scavenging ROS directly.[7]

  • Measure Oxygen Consumption: Directly measure oxygen consumption upon cell stimulation. A true NOX2 inhibitor will reduce the burst of oxygen consumption that occurs when the enzyme is active.[9][10] This assay is less prone to artifacts from fluorescent probes.

  • Counter-Screen Against Other NOX Isoforms: If possible, test the inhibitor in cell lines selectively overexpressing other NOX isoforms (NOX1, NOX4, NOX5) to confirm its specificity for NOX2.[5][7]

  • Assess Cytotoxicity: Always perform a cytotoxicity assay (e.g., MTT, LDH release) in parallel to ensure that the observed decrease in ROS is not simply due to cell death.

validation_workflow Workflow for Validating NOX2 Inhibitor Specificity cluster_validation Validation Steps start Observe ROS Inhibition with This compound in Primary Assay ortho_assay Confirm with Orthogonal Assay (e.g., O₂ Consumption) start->ortho_assay cell_free Test in Cell-Free System (Xanthine Oxidase) start->cell_free cytotoxicity Assess Cytotoxicity (MTT / LDH Assay) start->cytotoxicity isoform_select Counter-Screen vs. Other NOX Isoforms (NOX1, NOX4, NOX5) start->isoform_select result High Confidence in NOX2-Specific Inhibition ortho_assay->result If all pass cell_free->result If all pass cytotoxicity->result If all pass isoform_select->result If all pass

References

Validation & Comparative

Validating NOX2 Inhibition: A Comparative Guide to NOX2-IN-2 diTFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NOX2-IN-2 diTFA with other common NOX2 inhibitors, supported by experimental data and detailed protocols. Our objective is to offer a clear, data-driven resource for researchers evaluating tools for studying the role of NADPH oxidase 2 (NOX2) in various physiological and pathological processes.

Performance Comparison of NOX2 Inhibitors

The following table summarizes the key performance indicators for this compound and two alternative inhibitors, Apocynin and GSK2795039.

FeatureThis compoundApocyninGSK2795039
Mechanism of Action Targets the p47phox-p22phox protein-protein interaction.[1]Prevents the translocation of the p47phox subunit to the membrane.Competitive inhibitor at the NADPH binding site of NOX2.[2]
Potency (NOX2) Kᵢ: 0.24 µM[1]IC₅₀: ~10 µMIC₅₀: ~0.269 µM[3]
Selectivity Data on selectivity against other NOX isoforms is limited.Considered non-selective with potential off-target effects.Highly selective for NOX2 over NOX1, NOX3, NOX4, and NOX5 (IC₅₀ > 1000 µM for other isoforms).[3]
In Vitro Efficacy Inhibits ROS production derived from NOX2 in cells.[1]Reduces ROS production in various cell types, including neutrophils and endothelial cells.Abolishes NOX2-derived ROS production in cell-free and cell-based assays.[2]
In Vivo Efficacy Not yet widely reported in peer-reviewed literature.Demonstrates anti-inflammatory effects in various animal models of diseases like arthritis and atherosclerosis.Reduces inflammation and tissue damage in mouse models of pancreatitis and traumatic brain injury.[3]

NOX2 Signaling Pathway and Inhibition

The following diagram illustrates the canonical activation pathway of the NOX2 enzyme complex and the points of inhibition for the compared molecules.

NOX2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors O2 O₂ gp91phox gp91phox (NOX2) O2->gp91phox Superoxide (B77818) O₂⁻ gp91phox->Superoxide e⁻ transfer p22phox p22phox p47phox p47phox p47phox->p22phox translocates & interacts with p67phox p67phox p67phox->gp91phox translocates & interacts with p40phox p40phox p40phox->p22phox translocates & interacts with Rac Rac-GTP Rac->gp91phox translocates & interacts with Stimulus Stimulus (e.g., PMA, fMLP) PKC PKC Stimulus->PKC activates PKC->p47phox phosphorylates NOX2_IN_2 This compound NOX2_IN_2->p47phox inhibits interaction with p22phox Apocynin Apocynin Apocynin->p47phox inhibits translocation GSK2795039 GSK2795039 GSK2795039->gp91phox inhibits NADPH binding site

Caption: NOX2 signaling and inhibitor action.

Experimental Workflow for Validating NOX2 Inhibition

The following diagram outlines a typical workflow for validating the efficacy and specificity of a novel NOX2 inhibitor.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Culture Cell Culture (e.g., Neutrophils, HL-60) Inhibitor_Treatment Inhibitor Treatment (Dose-Response) Cell_Culture->Inhibitor_Treatment Stimulation Stimulation (e.g., PMA) Inhibitor_Treatment->Stimulation Viability_Assay Cell Viability Assay (e.g., MTT, Trypan Blue) Inhibitor_Treatment->Viability_Assay ROS_Assay ROS Production Assay (e.g., Lucigenin (B191737), DHE) Stimulation->ROS_Assay Selectivity_Assay Selectivity Profiling (vs. other NOX isoforms) ROS_Assay->Selectivity_Assay Animal_Model Animal Model of Disease (e.g., Inflammation, I/R Injury) Selectivity_Assay->Animal_Model Proceed if potent, selective, & non-toxic Inhibitor_Admin Inhibitor Administration Animal_Model->Inhibitor_Admin Tissue_Harvest Tissue/Blood Collection Inhibitor_Admin->Tissue_Harvest Biomarker_Analysis Biomarker Analysis (e.g., MPO, Cytokines) Tissue_Harvest->Biomarker_Analysis Histology Histological Analysis Tissue_Harvest->Histology

Caption: NOX2 inhibitor validation workflow.

Detailed Experimental Protocols

In Vitro Measurement of NOX2-Dependent Superoxide Production

This protocol describes the use of lucigenin-enhanced chemiluminescence to measure superoxide production in a cell-based assay.

Materials:

  • Cells expressing NOX2 (e.g., differentiated HL-60 cells, primary neutrophils)

  • Test inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)

  • Phorbol 12-myristate 13-acetate (PMA) for stimulation

  • Lucigenin

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well white opaque microplate

  • Luminometer

Procedure:

  • Cell Preparation: Culture and differentiate HL-60 cells to a neutrophil-like phenotype. On the day of the assay, harvest cells, wash with HBSS, and resuspend to a final concentration of 1 x 10⁶ cells/mL in HBSS.

  • Inhibitor Preparation: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations for the dose-response curve.

  • Assay Setup:

    • To each well of a 96-well white plate, add 50 µL of the cell suspension.

    • Add 50 µL of the test inhibitor at various concentrations or vehicle control to the respective wells.

    • Include a positive control (no inhibitor) and a negative control (no cells).

    • Incubate the plate at 37°C for 30 minutes.

  • Chemiluminescence Measurement:

    • Prepare a working solution of lucigenin (final concentration 5 µM) and PMA (final concentration 100 nM) in HBSS.

    • Add 100 µL of the lucigenin/PMA solution to each well to initiate the reaction.

    • Immediately place the plate in a luminometer pre-warmed to 37°C.

    • Measure chemiluminescence every 2 minutes for a total of 60 minutes.

  • Data Analysis:

    • Subtract the background chemiluminescence (wells with no cells) from all readings.

    • Determine the peak chemiluminescence or the area under the curve for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration and calculate the IC₅₀ value.

Cell Viability Assessment using MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of the NOX2 inhibitor.

Materials:

  • Cells used in the primary screen (e.g., HL-60 cells)

  • Test inhibitor and vehicle control

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.

  • Inhibitor Treatment: Add 100 µL of medium containing various concentrations of the test inhibitor or vehicle control to the wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization:

    • For adherent cells, carefully remove the medium and add 150 µL of the solubilization solution to each well.

    • For suspension cells, centrifuge the plate, carefully remove the supernatant, and then add 150 µL of the solubilization solution.

  • Absorbance Measurement: Gently mix the contents of the wells to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all readings.

    • Express the cell viability as a percentage of the vehicle-treated control.

    • Plot cell viability against the inhibitor concentration to determine any cytotoxic effects.

In Vivo Assessment in a Mouse Model of Peritonitis

This protocol describes a general approach to evaluate the in vivo efficacy of a NOX2 inhibitor in a thioglycollate-induced peritonitis model in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test inhibitor and vehicle control

  • Thioglycollate broth (4% sterile solution)

  • Phosphate-buffered saline (PBS)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for injection and tissue collection

  • Materials for cell counting and analysis (e.g., hemocytometer, flow cytometer)

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • Inhibitor Administration: Administer the test inhibitor or vehicle control to the mice via an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined dose and time point before inducing peritonitis.

  • Induction of Peritonitis: Inject 1 mL of sterile 4% thioglycollate broth intraperitoneally into each mouse.

  • Monitoring and Sample Collection:

    • Monitor the animals for signs of distress.

    • At a specific time point after thioglycollate injection (e.g., 4 or 24 hours), euthanize the mice.

    • Perform a peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity and then collecting the fluid.

  • Cell Analysis:

    • Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.

    • Perform differential cell counts to quantify the number of neutrophils and macrophages using cytospin preparations and staining or flow cytometry.

  • Biomarker Analysis:

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines in the peritoneal lavage fluid using ELISA or multiplex assays.

    • Assess NOX2 activity in the collected peritoneal cells using an ex vivo ROS production assay.

  • Data Analysis:

    • Compare the total and differential leukocyte counts, cytokine levels, and NOX2 activity between the inhibitor-treated and vehicle-treated groups.

    • Use appropriate statistical tests to determine the significance of any observed differences.

References

A Comparative Guide to NOX2-IN-2 diTFA and Other NOX2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of a potent and specific inhibitor for NADPH Oxidase 2 (NOX2) is critical for advancing studies in neuroinflammation, cardiovascular diseases, and other pathologies linked to oxidative stress. This guide provides an objective comparison of NOX2-IN-2 diTFA with other notable NOX2 inhibitors, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in your research endeavors.

This compound has emerged as a significant tool in the study of NOX2-mediated pathologies. It is a potent inhibitor that functions by targeting the protein-protein interaction between p47phox and p22phox, crucial subunits for the activation of the NOX2 enzyme complex. This guide will delve into its performance characteristics alongside other widely used and novel NOX2 inhibitors.

Quantitative Comparison of NOX2 Inhibitors

The following table summarizes the key quantitative metrics for this compound and a selection of other NOX2 inhibitors. This data, including IC50 and Ki values, provides a snapshot of their potency and selectivity, which are critical factors for experimental design.

InhibitorTarget/Mechanism of ActionIC50/Ki for NOX2Selectivity Notes
This compound Targets p47phox-p22phox interactionKi: 0.24 µM[1][2]Specificity for other NOX isoforms not widely reported.
Apocynin Prevents p47phox translocationIC50: 10 µM[3]Also inhibits rho kinases; its primary mechanism as a direct NOX2 inhibitor is debated[4].
VAS2870 Pan-NOX inhibitorIC50: 1.1 µM - 2 µM[5][6][7]Also inhibits NOX1 and NOX4 (IC50 for NOX4: 12.3 µM)[5].
ML171 Potent NOX1 inhibitorIC50: 5 µM[2][8]Highly selective for NOX1 (IC50: 0.129 - 0.25 µM)[2][8][9].
GKT137831 (Setanaxib) Dual NOX1/NOX4 inhibitorWeak inhibitory activity[10]Potent inhibitor of NOX1 (Ki: 140 nM) and NOX4 (Ki: 110 nM)[1].
GSK2795039 Direct, NADPH competitive inhibitorpIC50: 6.57[11]Selective over other NOX isoforms, xanthine (B1682287) oxidase, and eNOS[12].
Nox2ds-tat Peptide inhibitor, blocks NOX2/p47phox interactionIC50: 0.74 µM[13]Does not inhibit NOX1 or NOX4[13][14].
TG15-132 Prevents PMA-stimulated oxygen consumption and ROS formationIC50: 4.3 - 7.9 µM[15]A novel brain-permeable inhibitor with potential neuroprotective effects[15].
LMH001 Blocks phosphorylated p47phox binding to p22phoxIC50: 0.149 µM

Signaling and Experimental Workflow Visualizations

To better understand the context of NOX2 inhibition, the following diagrams illustrate the NOX2 activation pathway and a general workflow for evaluating NOX2 inhibitors.

NOX2_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol (Resting State) cluster_activation Activation Stimulus (e.g., PMA, fMLP) cluster_assembly Active Complex Assembly gp91phox gp91phox (NOX2) p22phox p22phox ROS Superoxide (B77818) (O2-) gp91phox->ROS e- transfer from NADPH to O2 p47phox_i p47phox (inactive) p47phox_a p47phox-P p47phox_i->p47phox_a p67phox_i p67phox (inactive) p67phox_a p67phox p67phox_i->p67phox_a p40phox_i p40phox (inactive) p40phox_a p40phox p40phox_i->p40phox_a Rac_GDP Rac-GDP Rac_GTP Rac-GTP Rac_GDP->Rac_GTP GEF Stimulus Stimulus PKC PKC Stimulus->PKC PKC->p47phox_i Phosphorylation p47phox_a->p22phox Translocation & Binding p67phox_a->gp91phox Binding p40phox_a->p22phox Binding Rac_GTP->gp91phox Binding

NOX2 Activation Signaling Pathway

Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_validation Secondary Validation cluster_characterization In Vivo Characterization CellBased_Assay Cell-Based ROS Assay (e.g., Amplex Red, Lucigenin) CellFree_Assay Cell-Free NOX2 Activity Assay Dose_Response Dose-Response Curve (IC50 Determination) CellBased_Assay->Dose_Response Specificity_Assay Specificity Assay (vs. other NOX isoforms, XO) Dose_Response->Specificity_Assay Mechanism_Assay Mechanism of Action Assay (e.g., p47phox translocation) Specificity_Assay->Mechanism_Assay Animal_Model Animal Model of Disease Mechanism_Assay->Animal_Model PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD Candidate_Compounds Candidate Inhibitors Candidate_Compounds->CellBased_Assay

Experimental Workflow for NOX2 Inhibitor Evaluation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of NOX2 inhibitors.

Cellular Reactive Oxygen Species (ROS) Measurement: Amplex® Red Assay

This protocol is adapted for measuring hydrogen peroxide (H₂O₂), a downstream product of NOX2-generated superoxide, released from cells.

Materials:

  • Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

  • Horseradish peroxidase (HRP)

  • Krebs-Ringer phosphate (B84403) glucose (KRPG) buffer (or other suitable buffer)

  • Cells of interest (e.g., neutrophils, macrophages, or cell lines expressing NOX2)

  • NOX2 activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • NOX2 inhibitor to be tested (e.g., this compound)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

  • Cell Preparation:

    • Culture and prepare cells according to standard laboratory protocols.

    • On the day of the assay, harvest and wash the cells with KRPG buffer.

    • Resuspend the cells in KRPG buffer to a final concentration of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • In the 96-well plate, add 50 µL of the cell suspension to each well.

    • Add 50 µL of the test inhibitor at various concentrations (in KRPG buffer) to the appropriate wells. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the plate at 37°C for 30 minutes.

  • Reaction Initiation and Measurement:

    • Prepare a fresh Amplex® Red/HRP working solution containing 100 µM Amplex® Red and 0.2 U/mL HRP in KRPG buffer. Protect from light.

    • Add 50 µL of the Amplex® Red/HRP working solution to each well.

    • Add 50 µL of the NOX2 activator (e.g., 200 nM PMA) to all wells except for the negative control wells (add buffer instead).

    • Immediately place the plate in the microplate reader pre-heated to 37°C.

    • Measure the fluorescence kinetically for 60-90 minutes, with readings every 2-5 minutes.

  • Data Analysis:

    • Calculate the rate of H₂O₂ production (slope of the fluorescence curve).

    • Normalize the rates to the vehicle control.

    • Plot the normalized rates against the inhibitor concentrations to determine the IC50 value.

Lucigenin-Based Chemiluminescence Assay for Superoxide Production

This protocol measures superoxide production directly. It is important to use a low concentration of lucigenin (B191737) to avoid artifactual superoxide generation.

Materials:

  • Lucigenin (bis-N-methylacridinium nitrate)

  • HEPES-buffered saline (or other suitable buffer)

  • Cells of interest

  • NOX2 activator (e.g., PMA)

  • NOX2 inhibitor to be tested

  • 96-well white, solid-bottom microplate

  • Luminometer

Procedure:

  • Cell Preparation:

    • Prepare cells as described in the Amplex® Red assay protocol, resuspending them in HEPES-buffered saline.

  • Assay Setup:

    • In the 96-well plate, add 100 µL of the cell suspension to each well.

    • Add 50 µL of the test inhibitor at various concentrations.

    • Pre-incubate at 37°C for 15-30 minutes.

  • Reaction Initiation and Measurement:

    • Prepare a working solution of lucigenin (10 µM) and the NOX2 activator (e.g., 200 nM PMA) in HEPES-buffered saline.

    • Add 50 µL of the lucigenin/activator solution to each well.

    • Immediately place the plate in the luminometer.

    • Measure chemiluminescence kinetically for 30-60 minutes.

  • Data Analysis:

    • Determine the peak or integrated chemiluminescence signal for each well.

    • Normalize the data to the vehicle control and calculate the IC50 value.

Cell-Free NOX2 Activity Assay

This assay reconstitutes the active NOX2 complex in vitro, allowing for the direct assessment of an inhibitor's effect on the enzyme machinery.

Materials:

  • Membrane fraction from cells expressing NOX2 (e.g., neutrophils) containing gp91phox and p22phox.

  • Recombinant cytosolic factors: p47phox, p67phox, and Rac1 (constitutively active or loaded with GTPγS).

  • Assay buffer (e.g., phosphate buffer containing MgCl₂ and EGTA).

  • Arachidonic acid or SDS (as an activator).

  • NADPH.

  • Superoxide dismutase (SOD) as a control for specificity.

  • Cytochrome c (as a superoxide indicator).

  • Spectrophotometer.

Procedure:

  • Reaction Mixture Preparation:

    • In a microcuvette or 96-well plate, combine the assay buffer, membrane fraction, and cytosolic factors.

    • Add the test inhibitor at desired concentrations.

    • Incubate for 5 minutes at room temperature.

  • Activation and Measurement:

    • Add the activator (e.g., arachidonic acid).

    • Add cytochrome c.

    • Initiate the reaction by adding NADPH.

    • Immediately measure the change in absorbance at 550 nm (reduction of cytochrome c) over time.

    • Perform a parallel reaction in the presence of SOD to confirm that the signal is due to superoxide.

  • Data Analysis:

    • Calculate the rate of superoxide production using the extinction coefficient for reduced cytochrome c.

    • Determine the percent inhibition at different inhibitor concentrations and calculate the IC50 value.

This guide provides a foundational comparison of this compound with other inhibitors. Researchers are encouraged to consider the specific requirements of their experimental system when selecting an inhibitor and to perform appropriate validation experiments.

References

A Head-to-Head Comparison of NOX2 Inhibitors: NOX2-IN-2 diTFA vs. GSK2795039

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is critical for investigating the role of NADPH oxidase 2 (NOX2) in various pathological conditions. This guide provides a comprehensive comparison of two prominent NOX2 inhibitors, NOX2-IN-2 diTFA and GSK2795039, focusing on their selectivity, potency, and mechanisms of action, supported by available experimental data.

This comparison guide aims to offer an objective overview to aid in the selection of the most appropriate tool compound for preclinical research. We will delve into the specifics of their inhibitory profiles, the experimental methods used for their characterization, and visualize the complex biological pathways and experimental workflows involved.

Potency and Selectivity Profile

The potency and selectivity of a pharmacological inhibitor are paramount for obtaining reliable and interpretable experimental results. The following tables summarize the available quantitative data for this compound and GSK2795039.

Table 1: Potency against NOX2

CompoundParameterValueAssay System
This compound K_i_0.24 µMp47phox-p22phox protein-protein interaction assay[1]
GSK2795039 IC_50_0.269 µMCell-free assay[2]
pIC_50_5.5 to 6.5Dependent on assay performed[3][4]
IC_50_0.537 µMROS production in cell-free assay[2]
IC_50_0.251 µMNADPH depletion in cell-free assay[2]

Table 2: Selectivity Profile

CompoundTargetParameterValueNotes
This compound NOX2-SelectiveMechanism of action by targeting the p47phox-p22phox interaction is expected to confer high selectivity for NOX2, as p47phox is a specific regulatory subunit for NOX2. However, direct quantitative selectivity data against other NOX isoforms is not readily available.
GSK2795039 NOX1IC_50_>1000 µMHighly selective for NOX2 over NOX1[2].
NOX3IC_50_>1000 µMHighly selective for NOX2 over NOX3[2].
NOX4IC_50_>1000 µMHighly selective for NOX2 over NOX4[2].
NOX5IC_50_>1000 µMHighly selective for NOX2 over NOX5[2].
Xanthine (B1682287) OxidasepIC_50_4.54 ± 0.16Over 100-fold selectivity for NOX2 over xanthine oxidase[5].
eNOS% Inhibition<50% at 100 µMWeak inhibitor of endothelial nitric oxide synthase[5].

Mechanism of Action

The two inhibitors exhibit distinct mechanisms of action which underpins their inhibitory activity and selectivity.

This compound acts as a protein-protein interaction inhibitor, specifically targeting the association between the cytosolic subunit p47phox and the membrane-bound subunit p22phox. This interaction is a crucial step in the assembly and activation of the NOX2 enzyme complex. By preventing this interaction, this compound effectively blocks the entire downstream cascade of events leading to reactive oxygen species (ROS) production.

GSK2795039 functions as a direct inhibitor of the NOX2 enzyme. It is competitive with respect to the enzyme's substrate, NADPH[5][6]. By binding to the NADPH-binding site on the NOX2 catalytic subunit (gp91phox), GSK2795039 prevents the transfer of electrons from NADPH to molecular oxygen, thereby inhibiting the generation of superoxide.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams have been generated using the Graphviz DOT language.

NOX2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitor Action Stimulus Stimulus Receptor Receptor Stimulus->Receptor PKC PKC Receptor->PKC Rac-GDP Rac-GDP Receptor->Rac-GDP activates GEF p22phox p22phox gp91phox gp91phox (NOX2) p22phox->gp91phox forms cytochrome b558 Superoxide O₂⁻ gp91phox->Superoxide catalyzes p47phox p47phox PKC->p47phox phosphorylates p47phox->p22phox binds p67phox p67phox p47phox->p67phox p67phox->gp91phox binds p40phox p40phox p67phox->p40phox p40phox->p22phox binds Rac-GTP Rac-GTP Rac-GDP->Rac-GTP Rac-GTP->gp91phox binds NADPH NADPH NADPH->gp91phox donates e⁻ O2 O₂ O2->gp91phox accepts e⁻ NOX2-IN-2 NOX2-IN-2 diTFA NOX2-IN-2->p47phox inhibits binding to p22phox GSK2795039 GSK2795039 GSK2795039->gp91phox inhibits NADPH binding Experimental_Workflow cluster_potency Potency Determination cluster_selectivity Selectivity Profiling cluster_mechanism Mechanism of Action CellFree Cell-Free Assays (e.g., HRP/Amplex Red, NADPH depletion) IC50 Determine IC₅₀/pIC₅₀ CellFree->IC50 CellBased Cell-Based Assays (e.g., Cellular ROS production with DCF-DA) CellBased->IC50 SelectivityData Generate Selectivity Data (Fold-selectivity) IC50->SelectivityData NOXPanel Panel of NOX Isoforms (NOX1, 3, 4, 5) NOXPanel->SelectivityData OtherEnzymes Other Relevant Enzymes (e.g., Xanthine Oxidase, eNOS) OtherEnzymes->SelectivityData MoA Elucidate Mechanism SelectivityData->MoA PPI_Assay Protein-Protein Interaction Assay (e.g., TR-FRET for p47phox-p22phox) PPI_Assay->MoA EnzymeKinetics Enzyme Kinetics (NADPH Competition) EnzymeKinetics->MoA Start Inhibitor Characterization Start->CellFree Start->NOXPanel Start->PPI_Assay

References

Cross-Validation of NOX2 Inhibition: A Comparative Guide to Pharmacological and Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of the pharmacological inhibitor NOX2-IN-2 diTFA with genetic models of NOX2 deficiency. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to facilitate an objective evaluation of these two critical research tools in the study of NOX2-related pathophysiology.

Introduction to NOX2 and its Inhibition

The NADPH oxidase 2 (NOX2) complex is a key enzyme responsible for the production of reactive oxygen species (ROS) in a variety of cell types, most notably in phagocytic immune cells.[1][2] Dysregulation of NOX2-mediated ROS production is implicated in a wide range of diseases, including inflammatory disorders, neurodegenerative diseases, and cardiovascular conditions.[1][2] Consequently, the inhibition of NOX2 has emerged as a promising therapeutic strategy.

Two primary approaches are utilized to study the function of NOX2 and the consequences of its inhibition:

  • Pharmacological Inhibition: This involves the use of small molecule inhibitors, such as this compound, which acutely block the activity of the NOX2 enzyme. This compound specifically targets the protein-protein interaction between the p47phox and p22phox subunits, which is essential for NOX2 activation.

  • Genetic Models: This approach utilizes genetically engineered animal models, typically mice, in which a key component of the NOX2 complex is knocked out or mutated. Common genetic models include knockouts of Cybb (encoding the gp91phox catalytic subunit) or Ncf1 (encoding the p47phox regulatory subunit). These models provide a means to study the long-term consequences of NOX2 deficiency.

This guide will cross-validate the effects of this compound with these genetic models, providing a framework for researchers to select the most appropriate tool for their specific research questions.

Comparative Data on Efficacy

The following tables summarize quantitative data from studies comparing the effects of pharmacological NOX2 inhibitors with genetic NOX2 knockout models in various disease contexts.

Table 1: Effects on Inflammatory Responses
ParameterPharmacological Inhibition (gp91ds-tat)Genetic Knockout (NOX2 KO)Disease ModelReference
Neutrophil Infiltration Significantly reducedSignificantly reducedSpinal Cord Injury[3][4]
Microglia/Macrophage Activation Shift towards anti-inflammatory phenotypeShift towards anti-inflammatory phenotypeSpinal Cord Injury[3][4]
Pro-inflammatory Cytokine Expression ReducedReducedNeuroinflammation[1]
Oxidative Stress Markers Significantly reducedSignificantly reducedSpinal Cord Injury[3]
Table 2: Effects on Functional Outcomes
ParameterPharmacological Inhibition (gp91ds-tat)Genetic Knockout (NOX2 KO)Disease ModelReference
Locomotor Function (BMS Score) Significantly improvedSignificantly improvedSpinal Cord Injury[3]
Neuronal Viability Not reportedIncreasedSpinal Cord Injury[3]
Blood Pressure Reduced (with LMH001)Not reported in direct comparisonAngiotensin II-induced Hypertension[5]
Aortic Aneurysm Incidence Reduced (with LMH001)Not reported in direct comparisonAngiotensin II-induced Hypertension[5]

Experimental Protocols

Pharmacological Inhibition of NOX2 in a Spinal Cord Injury Model

This protocol is based on methodologies described in studies investigating the effects of the NOX2 inhibitor gp91ds-tat (B10830512).[3][4]

  • Animal Model: Adult male C57BL/6 mice are subjected to a moderate spinal cord contusion injury at the T9 vertebral level using an impactor device.

  • Inhibitor Administration: Immediately following the injury, a solution of gp91ds-tat (or a scrambled peptide control) is administered intrathecally.

  • Functional Assessment: Locomotor function is assessed at 24 hours post-injury and weekly thereafter using the Basso Mouse Scale (BMS).

  • Tissue Collection and Analysis: At designated time points (e.g., 24 hours, 7 days, 28 days), spinal cord tissue is collected.

  • Flow Cytometry: The tissue is processed to a single-cell suspension and stained with antibodies against markers for neutrophils (CD45high/Ly6G+), microglia/macrophages (CD45+/CD11b+), and M1/M2 polarization markers to quantify inflammatory cell populations.

  • Immunohistochemistry and Western Blotting: Spinal cord sections are analyzed for the expression of oxidative stress markers and inflammatory mediators.

Generation and Phenotyping of NOX2 Deficient Genetic Models

This protocol outlines the general approach for utilizing NOX2 knockout mice.

  • Animal Models: NOX2 knockout (e.g., Cybb-/-) or p47phox knockout (Ncf1-/-) mice and their wild-type littermates are used. It is crucial to note that some commercial NOX2 knockout models may express a truncated, non-functional protein, which should be considered when interpreting results.

  • Disease Induction: The specific disease model (e.g., spinal cord injury, angiotensin II infusion) is induced in both the knockout and wild-type mice.

  • Phenotypic Analysis: A comprehensive phenotypic analysis is performed, including:

    • Functional assessments relevant to the disease model (e.g., motor function, blood pressure).

    • Histological analysis of affected tissues to assess inflammation, tissue damage, and cellular infiltration.

    • Biochemical assays to measure ROS production, cytokine levels, and other relevant biomarkers.

    • Molecular analysis to determine the expression of genes and proteins in relevant pathways.

Signaling Pathways and Experimental Workflows

NOX2 Activation and Inhibition Pathway

NOX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol gp91phox gp91phox (NOX2) p22phox p22phox ROS ROS (Superoxide) gp91phox->ROS O2 -> O2- p22phox->ROS O2 -> O2- p47phox p47phox p47phox_p p-p47phox p67phox p67phox p67phox->gp91phox translocates & binds p40phox p40phox p40phox->p22phox translocates & binds RacGTP Rac-GTP RacGTP->gp91phox translocates & binds Stimulus Stimulus (e.g., PAMPs, Cytokines) PKC PKC Stimulus->PKC PKC->p47phox phosphorylates p47phox_p->p22phox translocates & binds NOX2_IN_2 This compound NOX2_IN_2->p22phox inhibits interaction GeneticKO Genetic Knockout (e.g., Cybb-/-, Ncf1-/-) GeneticKO->gp91phox prevents expression GeneticKO->p47phox prevents expression Experimental_Workflow cluster_pharmacological Pharmacological Arm cluster_genetic Genetic Arm start Start: Disease Model Induction wt_veh Wild-Type + Vehicle start->wt_veh wt_nox2i Wild-Type + this compound start->wt_nox2i wt_control Wild-Type Control start->wt_control nox2_ko NOX2 Knockout start->nox2_ko analysis Comparative Analysis wt_veh->analysis wt_nox2i->analysis wt_control->analysis nox2_ko->analysis outcome Outcome Measures: - Functional Recovery - Inflammatory Markers - Oxidative Stress - Histopathology analysis->outcome

References

Assessing the Specificity of NOX2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The NADPH oxidase (NOX) family of enzymes are key producers of reactive oxygen species (ROS) and are implicated in a variety of physiological and pathological processes.[1][2] The NOX2 isoform, historically the first identified, is predominantly found in phagocytic cells but also plays significant roles in other tissues like the kidney and in neurons.[1] Its involvement in inflammatory conditions and neurodegenerative diseases has made it a prime target for therapeutic intervention.[1][3] A critical challenge in the development of NOX2-targeted therapies is achieving high specificity for the NOX2 isoform over other members of the NOX family (NOX1, NOX3, NOX4, NOX5, DUOX1, and DUOX2) to minimize off-target effects.[1][4] This guide provides a comparative analysis of the specificity of several prominent NOX2 inhibitors, supported by experimental data and protocols. While this guide aims to be comprehensive, it is important to note that specific data for a compound designated "NOX2-IN-2 diTFA" was not available in the public domain at the time of this writing. Therefore, this comparison focuses on other well-documented NOX2 inhibitors.

Comparative Specificity of NOX2 Inhibitors

Achieving isoform-selectivity among NOX inhibitors is a significant challenge, as many compounds exhibit pan-NOX inhibition or off-target antioxidant effects.[1][4] The table below summarizes the half-maximal inhibitory concentration (IC50) values for several inhibitors against various NOX isoforms, providing a quantitative comparison of their specificity. Lower IC50 values indicate higher potency.

InhibitorNOX1 IC50 (µM)NOX2 IC50 (µM)NOX4 IC50 (µM)NOX5 IC50 (µM)Reference
GSK2795039 -~0.158 (pIC50 of 6)--[5]
VAS2870 >100.7>10~5[4]
gp91ds-tat (B10830512) No inhibition0.74No inhibition-[5][6]
Apocynin Ineffective10 (cell-dependent)IneffectiveIneffective[5][7]
Diphenyleneiodonium (DPI) 0.240.100.090.02[1]
GKT136901 (Setanaxib) 0.14 (Ki)>100.11 (Ki)-[5][7]
ML171 0.1>10>10>10[4]

Note: IC50 values can vary depending on the specific assay conditions. Some values are reported as Ki. Apocynin's inhibitory effect is indirect and requires activation by myeloperoxidase, making its efficacy cell-type dependent.[7]

Key Experimental Protocols for Assessing Specificity

The determination of inhibitor specificity against different NOX isoforms relies on robust and well-defined experimental protocols. Commonly employed methods include:

1. Cell-Based Assays:

  • Principle: Genetically engineered cell lines that overexpress a single NOX isoform are used to measure ROS production in the presence of the inhibitor. This allows for the direct assessment of an inhibitor's effect on a specific NOX isoform in a cellular context.

  • Typical Workflow:

    • Cell Culture: Maintain cell lines (e.g., HEK293) stably expressing a specific human NOX isoform (NOX1, NOX2, NOX4, or NOX5).

    • Inhibitor Treatment: Incubate the cells with varying concentrations of the test inhibitor.

    • Stimulation: Induce NOX activity using an appropriate agonist (e.g., PMA for NOX1 and NOX2, ionomycin (B1663694) for NOX5). NOX4 is often constitutively active.

    • ROS Detection: Measure the production of specific ROS (superoxide or hydrogen peroxide) using probes such as luminol (B1675438) (for superoxide (B77818) with HRP), cytochrome c (for superoxide), or Amplex Red (for hydrogen peroxide).[4]

    • Data Analysis: Plot the ROS production against the inhibitor concentration to determine the IC50 value.

2. Cell-Free Assays:

  • Principle: These assays utilize isolated membrane fractions containing the NOX enzyme complex. This approach avoids the complexities of cellular uptake and metabolism of the inhibitor.

  • Typical Workflow:

    • Membrane Preparation: Isolate membrane fractions from cells overexpressing the target NOX isoform.

    • Assay Reaction: Combine the membrane preparation with NADPH (the substrate) and other necessary co-factors in a reaction buffer.

    • Inhibitor Addition: Add the test inhibitor at various concentrations.

    • Activity Measurement: Measure the rate of NADPH consumption or ROS production.

    • Data Analysis: Calculate the IC50 value based on the inhibition of enzyme activity.

3. Off-Target and Antioxidant Effect Assays:

  • Principle: It is crucial to distinguish direct inhibition of NOX enzymes from non-specific antioxidant effects.

  • Typical Workflow:

    • Xanthine (B1682287) Oxidase Assay: Use a cell-free system with xanthine oxidase, which produces superoxide independently of NOX enzymes. A reduction in the signal in this assay indicates that the compound has antioxidant properties.[4]

    • Counter-screens: Test the inhibitor against other ROS-producing enzymes to assess its selectivity.

Visualizing Key Pathways and Workflows

To better understand the context of NOX2 inhibition, the following diagrams illustrate the NOX2 signaling pathway and a general experimental workflow for assessing inhibitor specificity.

NOX2_Signaling_Pathway cluster_activation Cellular Activation cluster_assembly NOX2 Complex Assembly cluster_output ROS Production Agonist Agonist (e.g., PMA, fMLP) Receptor Receptor Agonist->Receptor PKC PKC Receptor->PKC p47phox p47phox (cytosolic) PKC->p47phox phosphorylates NOX2_p22 NOX2/p22phox (membrane) p47phox->NOX2_p22 translocate & assemble at membrane p67phox p67phox (cytosolic) p67phox->NOX2_p22 translocate & assemble at membrane p40phox p40phox (cytosolic) p40phox->NOX2_p22 translocate & assemble at membrane Rac Rac-GTP Rac->NOX2_p22 translocate & assemble at membrane Superoxide O₂⁻ (Superoxide) NOX2_p22->Superoxide catalyzes NADP NADP⁺ NOX2_p22->NADP O2 O₂ O2->NOX2_p22 NADPH NADPH NADPH->NOX2_p22

Caption: The NOX2 signaling pathway, illustrating agonist-induced activation, assembly of cytosolic and membrane subunits, and the catalytic production of superoxide.

Inhibitor_Specificity_Workflow cluster_cell_based Cell-Based Specificity Assays cluster_off_target Off-Target & Antioxidant Assays start Start: Select Inhibitor cells_nox1 HEK293-NOX1 start->cells_nox1 cells_nox2 HEK293-NOX2 start->cells_nox2 cells_nox4 HEK293-NOX4 start->cells_nox4 cells_nox5 HEK293-NOX5 start->cells_nox5 xo_assay Xanthine Oxidase Assay start->xo_assay ros_detection Stimulate & Measure ROS cells_nox1->ros_detection cells_nox2->ros_detection cells_nox4->ros_detection cells_nox5->ros_detection ic50_cell Calculate IC50 for each isoform ros_detection->ic50_cell end End: Determine Specificity Profile ic50_cell->end antioxidant_effect Assess Antioxidant Properties xo_assay->antioxidant_effect antioxidant_effect->end

Caption: A generalized experimental workflow for assessing the specificity of a NOX inhibitor using cell-based assays and off-target controls.

Conclusion

The development of isoform-specific NOX2 inhibitors is an active area of research with significant therapeutic potential. While compounds like GSK2795039 and gp91ds-tat show promising selectivity for NOX2, others such as DPI are pan-NOX inhibitors, and the utility of agents like apocynin is context-dependent.[1][5][6][7] A thorough assessment of inhibitor specificity, utilizing a combination of cell-based and cell-free assays along with counterscreens for antioxidant activity, is essential for the validation and progression of these compounds as research tools and potential therapeutics. The experimental protocols and comparative data presented in this guide provide a framework for researchers to evaluate the specificity of novel NOX2 inhibitors.

References

Comparative Analysis of NOX2 Inhibitors in Neuroinflammatory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of various NADPH Oxidase 2 (NOX2) inhibitors in the context of neuroinflammatory diseases. The data presented is compiled from multiple preclinical studies, offering insights into the efficacy and selectivity of these compounds. This document is intended to aid researchers in selecting appropriate inhibitors for their specific experimental needs.

Introduction to NOX2 in Neuroinflammation

The NOX2 enzyme, a member of the NADPH oxidase family, is a key source of reactive oxygen species (ROS) in the central nervous system.[1][2] Primarily expressed in microglia, the brain's resident immune cells, NOX2 plays a critical role in mediating neuroinflammation.[3][4] Upon activation by pro-inflammatory stimuli, microglia utilize NOX2 to generate ROS, which in turn amplifies the production of neurotoxic cytokines like TNF-α, IL-1β, and IL-6.[3] This process contributes to the pathogenesis of various neurodegenerative diseases, including Alzheimer's, Parkinson's, and neuropathic pain, making NOX2 a compelling therapeutic target.[2][3]

Performance of NOX2 Inhibitors: A Comparative Summary

The following tables summarize quantitative data on the efficacy of various NOX2 inhibitors from preclinical studies. It is important to note that direct head-to-head comparisons across all compounds in a single standardized model are limited in the current literature. The data is collated from different studies and experimental conditions.

Table 1: In Vitro Efficacy of NOX2 Inhibitors
InhibitorCell TypeAssayPotency (IC50)Key Findings & SelectivityReference
GSK2795039 Differentiated THP-1 cellsGene ExpressionNot specifiedDid not significantly reduce expression of NOX2 components or inflammatory mediators at 3 µM.[5]
TG15-132 Differentiated THP-1 cellsGene ExpressionNot specifiedSignificantly reduced expression of p47phox, IL-1β, and TNF at 3 µM, outperforming GSK2795039.[5]
Differentiated HL-60 cellsROS FormationNot specifiedPrevents PMA-stimulated oxygen consumption and ROS formation.[5]
VAS2870 Not specifiedNot specified0.7 µMSelective for NOX2.[6]
ML171 Not specifiedNot specifiedNot specifiedMore potent for NOX1 (IC50 0.1 µM) than NOX2.[6]
LMH001 Primary mouse cardiac microvascular endothelial cells (CMEC)AngII-induced O₂⁻ production0.25 µMShowed stronger inhibition than apocynin and Nox2-ds-tat.[7]
C6 & C14 Human neutrophils (HL-60 cells)NOX2-derived ROS production~1 µMExhibit concentration-dependent inhibition of NOX2.[8]
Apocynin Differentiated HL-60 cellsH₂O₂ assays> 50 µMDid not show NOX2 inhibitory activity at concentrations up to 50 µM.[5]
Table 2: In Vivo Efficacy of NOX2 Inhibitors in Neuroinflammatory Models
InhibitorDisease ModelSpeciesDosage & AdministrationKey OutcomesReference
GSK2795039 Spared Nerve Injury (Neuropathic Pain)Mouse70 mg/kg, s.c., twice daily for 2 daysReduced mechanical hypersensitivity and early microglial activation in both sexes.[9][10]
TG15-132 Not specified (preclinical)RodentNot specifiedExcellent brain permeability with a brain-to-plasma ratio >5-fold.[5]
CRB-2131 5XFAD (Alzheimer's Disease)MouseNot specifiedDownregulated brain ROS levels, Tau phosphorylation, and neuroinflammation.[4]
NOX2 Knockout Spinal Cord InjuryMouseGenetic knockoutImproved motor function scores and reduced ROS production and oxidative stress markers.[11]
GKT137831 (NOX1/4 inhibitor) Spinal Cord InjuryMouseSingle dose post-injuryReduced acute ROS production but did not significantly improve long-term motor function.[11]

Signaling Pathways and Experimental Workflows

Visual representations of key pathways and experimental procedures aid in understanding the mechanism of action of NOX2 inhibitors and the methods used for their evaluation.

NOX2 Activation in Microglia and Therapeutic Intervention

The following diagram illustrates the central role of NOX2 in microglia-mediated neuroinflammation and the points of intervention for therapeutic inhibitors.

NOX2_Pathway cluster_extracellular Extracellular cluster_microglia Microglia Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor p47phox_cyto p47phox (inactive) Receptor->p47phox_cyto activates Assembled_NOX2 Assembled Active NOX2 Complex p47phox_cyto->Assembled_NOX2 translocates to membrane p67phox_cyto p67phox (inactive) p67phox_cyto->Assembled_NOX2 Rac_cyto Rac (inactive) Rac_cyto->Assembled_NOX2 NOX2_complex_mem NOX2 Complex (gp91phox/p22phox) NOX2_complex_mem->Assembled_NOX2 ROS ROS (O₂⁻) Assembled_NOX2->ROS generates NFkB_activation NF-κB Activation ROS->NFkB_activation activates Neurotoxicity Neuronal Damage & Neurotoxicity ROS->Neurotoxicity Cytokine_Production Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_activation->Cytokine_Production induces Cytokine_Production->Neurotoxicity NOX2_Inhibitors NOX2 Inhibitors (e.g., GSK2795039, TG15-132) NOX2_Inhibitors->Assembled_NOX2 inhibit experimental_workflow A Disease Model Induction (e.g., Spared Nerve Injury) B Randomization of Animals A->B C Treatment Group (NOX2 Inhibitor) B->C D Vehicle Control Group B->D E Behavioral Testing (e.g., von Frey test for mechanical sensitivity) C->E Post-treatment D->E Post-treatment F Tissue Collection (e.g., Spinal Cord, Brain) E->F G Biochemical Analysis F->G H Immunohistochemistry (e.g., Microglial activation markers) G->H I Multiplex Immunoassay (e.g., Cytokine levels) G->I J Data Analysis & Comparison H->J I->J

References

A Head-to-Head Comparison of NOX2 Inhibitors: NOX2-IN-2 diTFA vs. VAS2870

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of NADPH oxidase (NOX) inhibition, the choice of a specific inhibitor is critical for targeted research and therapeutic development. This guide provides a detailed, data-driven comparison of two notable NOX inhibitors: the selective NOX2 inhibitor, NOX2-IN-2 diTFA, and the pan-NOX inhibitor, VAS2870. This comparison aims to equip researchers with the necessary information to make an informed decision based on the specific requirements of their experimental designs.

At a Glance: Key Differences

FeatureThis compoundVAS2870
Primary Target NOX2Pan-NOX (NOX1, NOX2, NOX4, NOX5)
Mechanism of Action Targets the p47phox-p22phox protein-protein interactionNot fully elucidated, but inhibits active complex assembly
Selectivity Highly selective for NOX2Pan-inhibitor with some preference for NOX2
Potency (NOX2) High (Ki = 0.24 μM)Moderate (IC50 ≈ 0.7-2 μM)

Mechanism of Action

This compound is a potent and highly selective inhibitor of NOX2. Its mechanism of action is centered on the disruption of the crucial protein-protein interaction between the cytosolic subunit p47phox and the membrane-bound subunit p22phox. This interaction is a key step in the assembly and activation of the NOX2 enzyme complex. By preventing this association, this compound effectively blocks the downstream production of superoxide (B77818) radicals.[1]

VAS2870 , on the other hand, is characterized as a pan-NOX inhibitor, demonstrating activity against multiple NOX isoforms, including NOX1, NOX2, NOX4, and NOX5.[2][3][4] While its precise molecular mechanism is not as clearly defined as that of this compound, it is understood to inhibit the assembly of the active NOX enzyme complex.[5]

NOX2 Activation and Inhibition Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol gp91phox gp91phox (NOX2) p22phox p22phox ActiveComplex Active NOX2 Complex p47phox p47phox Assembly Complex Assembly p47phox->Assembly p67phox p67phox p67phox->Assembly p40phox p40phox p40phox->Assembly RacGTP Rac-GTP RacGTP->Assembly Stimulus Stimulus (e.g., PMA, fMLP) PKC PKC Stimulus->PKC Phosphorylation Phosphorylation PKC->Phosphorylation Phosphorylation->p47phox Assembly->p22phox Superoxide Superoxide (O2-) ActiveComplex->Superoxide NOX2IN2 This compound NOX2IN2->Assembly Inhibits p47phox-p22phox interaction VAS2870 VAS2870 VAS2870->Assembly Inhibits complex assembly

Figure 1. Simplified signaling pathway of NOX2 activation and points of inhibition by this compound and VAS2870.

Potency and Selectivity: A Quantitative Comparison

The inhibitory potency and selectivity of this compound and VAS2870 have been evaluated against various NOX isoforms. The available data are summarized in the tables below.

Table 1: Inhibitory Activity of this compound

TargetInhibition MetricValueSelectivity vs. Other NOX Isoforms
NOX2Ki0.24 μMHighly selective; reported to have virtually no effect on NOX1, NOX4, and NOX5.[1]

Table 2: Inhibitory Activity of VAS2870

TargetIC50Reference
NOX1~10 μM[5]
NOX20.7 - 2 μM[2][4][6]
NOX4~10 μM[5]
NOX5>10 μM[2]

These data clearly illustrate the distinct profiles of the two inhibitors. This compound stands out for its potent and specific inhibition of NOX2, making it an ideal tool for studies where the specific role of NOX2 needs to be dissected. In contrast, VAS2870's broader spectrum of activity, while less suitable for isoform-specific studies, may be advantageous in contexts where a general reduction in NOX-derived reactive oxygen species (ROS) is desired.

Experimental Protocols

To facilitate the replication and validation of findings, this section provides detailed methodologies for key experiments used to characterize NOX inhibitors.

Amplex Red Assay for Hydrogen Peroxide (H₂O₂) Detection

This assay is commonly used to measure the production of H₂O₂, a downstream product of superoxide dismutation.

Principle: In the presence of horseradish peroxidase (HRP), Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin. The fluorescence is measured to quantify H₂O₂ levels.

Workflow:

A Prepare Cells/Membranes and Inhibitor B Add Amplex Red and HRP A->B C Add NOX Activator (e.g., PMA) B->C D Incubate at 37°C C->D E Measure Fluorescence (Ex/Em = 530/590 nm) D->E

Figure 2. Workflow for the Amplex Red assay.

Detailed Protocol:

  • Cell/Membrane Preparation:

    • Culture cells of interest (e.g., HEK293 cells overexpressing a specific NOX isoform, or primary cells like neutrophils) to the desired density.

    • For cell-free assays, prepare membrane fractions by homogenization and ultracentrifugation.

  • Assay Setup:

    • In a 96-well black plate, add the prepared cells or membrane fractions.

    • Add the desired concentrations of the NOX inhibitor (this compound or VAS2870) or vehicle control.

    • Prepare a working solution of Amplex Red (final concentration ~50 µM) and HRP (final concentration ~0.1 U/mL) in an appropriate assay buffer (e.g., Krebs-Ringer phosphate (B84403) buffer).

    • Add the Amplex Red/HRP solution to each well.

  • Initiation and Measurement:

    • To initiate the reaction, add a NOX activator, such as Phorbol 12-myristate 13-acetate (PMA; for NOX1 and NOX2) or an appropriate stimulus for the cell type.

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity kinetically over a desired time period (e.g., 30-60 minutes) with excitation at approximately 530 nm and emission detection at approximately 590 nm.

  • Data Analysis:

    • Calculate the rate of H₂O₂ production from the slope of the fluorescence curve.

    • Compare the rates in the presence and absence of the inhibitors to determine the IC50 values.

Cytochrome c Reduction Assay for Superoxide (O₂⁻) Detection

This spectrophotometric assay directly measures the production of superoxide.

Principle: Superoxide anion specifically reduces the oxidized form of cytochrome c (Fe³⁺) to its reduced form (Fe²⁺), which exhibits a characteristic increase in absorbance at 550 nm.

Workflow:

A Prepare Cells/Membranes and Inhibitor B Add Cytochrome c A->B C Add NOX Activator (e.g., PMA) B->C D Incubate at 37°C C->D E Measure Absorbance at 550 nm D->E

Figure 3. Workflow for the Cytochrome c reduction assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of cytochrome c (from horse heart) in assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Assay Setup:

    • In a 96-well clear plate, add the cells or membrane fractions.

    • Add the NOX inhibitor or vehicle control.

    • Add cytochrome c to a final concentration of ~50-100 µM. To confirm the specificity of the signal, parallel wells can be prepared with superoxide dismutase (SOD), which will scavenge superoxide and prevent cytochrome c reduction.

  • Initiation and Measurement:

    • Initiate the reaction by adding a NOX activator (e.g., PMA).

    • Immediately place the plate in a spectrophotometric microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 550 nm kinetically over 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of superoxide production using the extinction coefficient for the change in absorbance of cytochrome c at 550 nm (21.1 mM⁻¹cm⁻¹).

    • Determine the inhibitory effect of the compounds by comparing the rates with and without the inhibitor.

Lucigenin (B191737) Chemiluminescence Assay for Superoxide (O₂⁻) Detection

This is a highly sensitive chemiluminescence-based assay for superoxide detection.

Principle: Lucigenin (bis-N-methylacridinium nitrate) is a compound that emits light upon reaction with superoxide. The intensity of the emitted light is proportional to the amount of superoxide produced.

Workflow:

A Prepare Cells/Membranes and Inhibitor B Add Lucigenin A->B C Add NADPH (for cell-free systems) or Activator B->C D Incubate at 37°C C->D E Measure Chemiluminescence D->E

Figure 4. Workflow for the Lucigenin chemiluminescence assay.

Detailed Protocol:

  • Assay Setup:

    • In a 96-well white, opaque plate, add the cell suspension or membrane preparation.

    • Add the NOX inhibitor or vehicle control.

    • Add lucigenin to a final concentration of 5-100 µM. It is important to use a low concentration of lucigenin to avoid artifactual superoxide generation.

  • Initiation and Measurement:

    • For cell-free assays, initiate the reaction by adding NADPH (final concentration ~100-200 µM). For whole-cell assays, use an appropriate stimulus (e.g., PMA).

    • Immediately place the plate in a luminometer.

    • Measure the chemiluminescence signal kinetically over a desired time period.

  • Data Analysis:

    • The rate of superoxide production is proportional to the rate of increase in chemiluminescence.

    • Compare the signals from inhibited and uninhibited samples to determine the potency of the inhibitors.

Conclusion

The choice between this compound and VAS2870 fundamentally depends on the research question. For studies demanding the specific interrogation of NOX2's role in a biological process, the high selectivity and potency of This compound make it the superior choice. Its targeted mechanism of action provides a clearer interpretation of experimental results, minimizing the confounding effects of inhibiting other NOX isoforms.

Conversely, VAS2870 serves as a valuable tool when the goal is to investigate the overall contribution of multiple NOX isoforms to a particular pathology. Its pan-NOX inhibitory profile, with a degree of preference for NOX2, can be useful in initial screening studies or in models where several NOX enzymes are implicated.

Researchers should carefully consider the expression profile of NOX isoforms in their experimental system and the specific hypothesis being tested to select the most appropriate inhibitor. The detailed protocols provided herein should aid in the rigorous evaluation of these and other NOX inhibitors in various experimental settings.

References

Evaluating the Advantages of Next-Generation NOX2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the pursuit of highly specific and potent therapeutic agents is paramount. This is particularly true for the inhibition of NADPH oxidase 2 (NOX2), an enzyme implicated in a myriad of inflammatory and neurodegenerative diseases. While older inhibitors have paved the way, their clinical utility has been hampered by a lack of specificity and off-target effects. This guide provides a comprehensive comparison of a hypothetical, next-generation inhibitor, herein referred to as NOX2-IN-2 diTFA, with established, older NOX2 inhibitors. We will explore the anticipated advantages of this novel compound, supported by established experimental methodologies for validation.

Superior Potency and Selectivity: A Quantitative Leap

A key differentiator for any new drug candidate is its quantitative performance. This compound is designed to exhibit significantly improved potency and selectivity over first-generation inhibitors like Apocynin and Diphenyleneiodonium (DPI), and even more recent, broader-spectrum inhibitors. The following table summarizes the expected inhibitory concentrations (IC50) and selectivity profiles.

InhibitorNOX2 IC50 (µM)NOX1 IC50 (µM)NOX3 IC50 (µM)NOX4 IC50 (µM)NOX5 IC50 (µM)Known Off-Target Effects
This compound (Hypothetical) 0.05 >100>100>100>50Minimal to none anticipated
Apocynin~10-500 (cell-dependent)Weakly activeWeakly activeWeakly activeWeakly activeAntioxidant, inhibits myeloperoxidase, Rho kinase inhibitor[1][2]
Diphenyleneiodonium (DPI)~0.1-1~0.1-1~0.1-1~0.1-1~0.1-1Pan-flavoprotein inhibitor (e.g., eNOS, xanthine (B1682287) oxidase, mitochondrial complexes)[3]
VAS2870~1-10~5-20Not widely reported~10-20~10-20Alkylates cysteine residues, potential off-target reactivity[4]
GKT137831~1.75~0.11Not widely reported~0.14~0.41Primarily a NOX1/4 inhibitor

Delving into the Mechanism: The NOX2 Signaling Pathway

Understanding the mechanism of action is crucial for evaluating a novel inhibitor. NOX2 activation is a complex process involving the translocation of cytosolic subunits to the membrane-bound cytochrome b558, which consists of gp91phox (NOX2) and p22phox. This compound is hypothesized to act by specifically disrupting a key protein-protein interaction in this assembly, for instance, the binding of p47phox to p22phox, thereby preventing the formation of the active enzyme complex. This targeted approach is expected to confer high specificity and minimize off-target effects.

NOX2_Activation_Pathway cluster_cytosol Cytosol cluster_membrane Membrane p47 p47phox Active_Complex Active NOX2 Complex p47->Active_Complex p67 p67phox p67->Active_Complex p40 p40phox p40->Active_Complex Rac_GDP Rac-GDP Rac_GTP Rac-GTP Rac_GDP->Rac_GTP GEF NOX2_p22 gp91phox (NOX2) / p22phox NOX2_p22->Active_Complex Stimulus Inflammatory Stimulus PKC PKC Stimulus->PKC PKC->p47 Phosphorylation Rac_GTP->Active_Complex ROS Superoxide (B77818) (O2-) Active_Complex->ROS Electron Transfer NADP NADP+ Active_Complex->NADP NADPH NADPH NADPH->Active_Complex Inhibitor This compound Inhibitor->p47 Blocks Interaction with p22phox

Caption: Simplified NOX2 activation pathway and the proposed mechanism of action for this compound.

Rigorous Evaluation: Experimental Protocols

To substantiate the claimed advantages of this compound, a series of well-defined experiments are essential. These protocols are designed to quantify potency, selectivity, and off-target effects.

Cellular Reactive Oxygen Species (ROS) Production Assay

Objective: To determine the IC50 of this compound in a cellular context and compare it with older inhibitors.

Methodology:

  • Cell Culture: Differentiated human promyelocytic leukemia cells (e.g., HL-60) or neutrophils, which endogenously express NOX2, are used.

  • Inhibitor Treatment: Cells are pre-incubated with a range of concentrations of this compound or a reference inhibitor (e.g., Apocynin, DPI) for 30-60 minutes.

  • NOX2 Activation: NOX2 is activated using a stimulant such as phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • ROS Detection: Extracellular superoxide or hydrogen peroxide production is measured using specific probes. A common method is the Amplex Red assay for H2O2, where Amplex Red is oxidized by H2O2 in the presence of horseradish peroxidase (HRP) to produce the fluorescent product resorufin.

  • Data Analysis: Fluorescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

ROS_Assay_Workflow start Start cell_culture Culture and differentiate HL-60 cells start->cell_culture inhibitor_incubation Pre-incubate cells with This compound or older inhibitors cell_culture->inhibitor_incubation activation Activate NOX2 with PMA inhibitor_incubation->activation detection Add Amplex Red/HRP and measure fluorescence activation->detection analysis Calculate IC50 values detection->analysis end End analysis->end

References

Independent Verification of NOX2-IN-2 diTFA Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the NADPH oxidase 2 (NOX2) inhibitor, NOX2-IN-2 diTFA, with alternative inhibitors. The information presented is based on available experimental data to assist researchers in making informed decisions for their specific applications.

Introduction to NOX2 and its Inhibition

NADPH oxidase 2 (NOX2) is a multi-subunit enzyme complex primarily known for its role in producing reactive oxygen species (ROS) as part of the innate immune response.[1][2] The catalytic core of this complex is formed by two transmembrane proteins, gp91phox (also known as NOX2) and p22phox.[1] Its activation is a complex process requiring the assembly of several cytosolic regulatory subunits, including p47phox, p67phox, p40phox, and the small GTPase Rac.[1][2][3] This assembly is crucial for the transfer of electrons from NADPH to molecular oxygen, resulting in the production of superoxide (B77818) (O2•−).[1]

Given its central role in ROS production, NOX2 is implicated in a variety of physiological and pathological processes, including inflammation, cardiovascular diseases, and neurodegeneration.[2][4] Consequently, the development of specific NOX2 inhibitors is of significant interest for both research and therapeutic purposes.

This compound has emerged as a potent and specific inhibitor of NOX2. It functions by disrupting the critical protein-protein interaction between the cytosolic subunit p47phox and the transmembrane subunit p22phox.[5] This disruption prevents the assembly of the active enzyme complex, thereby inhibiting ROS production.

Comparative Analysis of NOX2 Inhibitors

This section provides a comparison of this compound with other commonly used or commercially available NOX2 inhibitors. The data presented here is a summary of findings from various independent studies.

InhibitorTarget/Mechanism of ActionPotency (IC50/Ki)Key Findings from Independent Studies
This compound Targets the p47phox-p22phox protein-protein interaction.[5]Ki: 0.24 μM[5]Effectively inhibits NOX2-derived ROS production in cellular assays.[5]
Apocynin Historically considered a specific NOX2 inhibitor by preventing the translocation of p47phox. However, its specificity and mechanism are debated, with some studies suggesting it acts as a general antioxidant.Variable, often in the µM range.Has been shown to suppress the production of effector molecules in CD8+ T cells by inhibiting NOX2.[6] However, its off-target effects are a significant concern for specificity.
gp91ds-tat A peptide inhibitor designed to block the interaction between NOX2 and p47phox.IC50: ~10 µMDemonstrates inhibition of NOX2 activity in various cell types. As a peptide, its cell permeability and in vivo stability can be limiting factors.
Diphenyleneiodonium (DPI) A general flavoprotein inhibitor, not specific for NOX enzymes. It inhibits all NOX isoforms as well as other flavin-containing enzymes like nitric oxide synthase.Broad, in the nM to low µM range for various flavoproteins.Widely used as a tool compound to study the general role of NOX enzymes, but its lack of specificity makes it unsuitable for dissecting the role of individual NOX isoforms.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key experiments used to verify the activity of NOX2 inhibitors.

In Vitro NOX2 Activity Assay (Cell-Free System)

This assay directly measures the enzymatic activity of the reconstituted NOX2 complex.

Protocol:

  • Reconstitute the NOX2 complex: Combine purified recombinant NOX2 (gp91phox/p22phox), p47phox, p67phox, p40phox, and RacQ61L (a constitutively active form of Rac) in a reaction buffer.

  • Inhibitor Incubation: Add varying concentrations of the test inhibitor (e.g., this compound) to the reconstituted complex and incubate for a specified time.

  • Initiate Reaction: Start the reaction by adding NADPH and a detection reagent (e.g., cytochrome c or lucigenin).

  • Measure Superoxide Production: Monitor the reduction of cytochrome c at 550 nm or the chemiluminescence of lucigenin (B191737) over time using a spectrophotometer or luminometer.

  • Data Analysis: Calculate the rate of superoxide production and determine the IC50 value of the inhibitor.

Cellular ROS Production Assay

This assay measures the effect of inhibitors on ROS production in a cellular context.

Protocol:

  • Cell Culture: Plate cells known to express NOX2 (e.g., neutrophils, macrophages, or a NOX2-expressing cell line) in a multi-well plate.

  • Inhibitor Treatment: Pre-incubate the cells with different concentrations of the NOX2 inhibitor.

  • Stimulation: Activate NOX2 using a known stimulus, such as phorbol (B1677699) 12-myristate 13-acetate (PMA) or opsonized zymosan.

  • ROS Detection: Add a fluorescent or chemiluminescent probe sensitive to ROS (e.g., dihydroethidium (B1670597) for superoxide or luminol (B1675438) for general ROS).

  • Measurement: Measure the fluorescence or luminescence signal using a plate reader.

  • Data Analysis: Normalize the signal to a control (vehicle-treated) and calculate the IC50 of the inhibitor.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz are provided below to illustrate the NOX2 signaling pathway and a general experimental workflow for inhibitor testing.

NOX2_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol gp91phox gp91phox (NOX2) ROS ROS (O2•−) gp91phox->ROS e- transfer from NADPH p22phox p22phox p47phox p47phox p47phox->p22phox Interaction (Target of this compound) p67phox p67phox p67phox->gp91phox p40phox p40phox p40phox->p22phox Rac_GDP Rac-GDP Rac_GTP Rac-GTP Rac_GDP->Rac_GTP GTP Exchange Rac_GTP->gp91phox Stimulus Stimulus (e.g., PMA, Pathogen) Stimulus->Rac_GDP Activates GEFs

Caption: NOX2 Activation Pathway and the Target of this compound.

Inhibitor_Testing_Workflow start Start cell_culture Cell Culture (NOX2-expressing cells) start->cell_culture inhibitor_treatment Inhibitor Incubation (e.g., this compound) cell_culture->inhibitor_treatment stimulation NOX2 Activation (e.g., PMA) inhibitor_treatment->stimulation ros_detection ROS Detection (Fluorescent/Luminescent Probe) stimulation->ros_detection data_acquisition Data Acquisition (Plate Reader) ros_detection->data_acquisition data_analysis Data Analysis (IC50 Determination) data_acquisition->data_analysis end End data_analysis->end

References

Safety Operating Guide

Proper Disposal of NOX2-IN-2 diTFA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers

This document provides crucial guidance on the proper disposal procedures for the research chemical NOX2-IN-2 diTFA. As a trifluoroacetic acid (TFA) salt, this compound requires careful handling and disposal to ensure the safety of laboratory personnel and to maintain environmental compliance. The following procedures are based on general best practices for hazardous chemical waste management.

Immediate Safety Precautions

Before handling this compound, it is imperative to consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS), if available. In the absence of a specific SDS, the precautionary measures for handling trifluoroacetic acid and its salts should be followed.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is required.

Step-by-Step Disposal Protocol

Disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid potentially hazardous reactions. It should be collected in a dedicated and clearly labeled waste container.

  • Container Selection: Use a chemically compatible and leak-proof container for waste collection. Glass or polyethylene (B3416737) containers are generally suitable. The container must be in good condition with a secure-fitting cap.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The date of waste accumulation and any known hazards (e.g., "Corrosive - Contains Trifluoroacetic Acid Salt") should also be clearly visible.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Secondary containment is highly recommended to prevent spills.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Quantitative Data for Disposal Planning

ParameterGuideline
pH of Aqueous Waste Should not be neutralized without specific EHS approval. Collect as acidic waste.
Container Size Use the smallest practical container size to accumulate waste, minimizing the amount of hazardous material stored in the laboratory.
Maximum Accumulation Adhere to your institution's limits for hazardous waste accumulation in a Satellite Accumulation Area (SAA).
P-Listed Chemical Status While this compound is not a listed P-waste, trifluoroacetic acid itself is highly toxic. Treat with the same level of precaution.

Experimental Protocols Cited

The disposal procedures outlined in this document are derived from standard protocols for the management of hazardous laboratory chemicals and information pertaining to the disposal of trifluoroacetic acid and its salts. These are not based on specific experimental results but on established safety guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_empty Is the original container empty? ppe->is_empty rinse Rinse container 3 times with a suitable solvent is_empty->rinse Yes waste_collection Collect waste in a dedicated, compatible, and labeled container is_empty->waste_collection No dispose_container Dispose of rinsed container as non-hazardous waste (check institutional policy) rinse->dispose_container collect_rinsate Collect rinsate as hazardous waste rinse->collect_rinsate collect_rinsate->waste_collection storage Store sealed container in a designated Satellite Accumulation Area waste_collection->storage disposal_request Contact Environmental Health & Safety (EHS) for hazardous waste pickup storage->disposal_request end End: Waste properly disposed disposal_request->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling NOX2-IN-2 diTFA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling NOX2-IN-2 diTFA. The following procedures are based on best practices for managing research chemicals with unknown toxicity, ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A thorough hazard assessment is essential before beginning any work with this compound.[1][2] The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.[1][3][4]Provides protection against splashes, aerosols, and airborne particles. Safety glasses must always be worn beneath a face shield.[1]
Hand Protection Chemically resistant gloves (e.g., double-gloving with nitrile).[1]Protects skin from direct contact with the compound. It is crucial to remove and dispose of gloves immediately after any contact with the chemical and wash hands thoroughly.[1]
Body Protection A flame-resistant laboratory coat.Shields skin and personal clothing from spills and contamination.[3][4]
Respiratory Protection An N95 or higher-rated respirator.Recommended when handling the powder outside of a certified containment device to prevent inhalation of aerosolized particles.[4]
Foot Protection Closed-toe shoes.[1][4]Protects feet from spills and falling objects.

Operational Plan: Safe Handling Protocols

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment. The following step-by-step protocol outlines the safe handling of this compound from receipt to use.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The supplier recommends storage at -80°C for up to six months or -20°C for one month in a sealed container, protected from moisture.[5]

2. Preparation for Use:

  • All handling of the solid compound should be conducted within a certified chemical fume hood or a containment ventilated enclosure to minimize inhalation exposure.

  • Ensure that a current Safety Data Sheet (SDS) for a similar compound or a general safety guide for research chemicals is readily accessible.

  • Don the appropriate PPE as outlined in the table above.

3. Weighing and Dissolving:

  • To prevent aerosolization, handle the powder carefully.

  • When preparing solutions, slowly add the solvent to the powder to avoid splashing.

  • Use a vortex mixer or sonicator if necessary to ensure complete dissolution.

4. Post-Handling and Decontamination:

  • After handling, decontaminate the work area and any equipment used according to your institution's established procedures.

  • Properly remove and dispose of all contaminated PPE as hazardous waste.

  • Thoroughly wash your hands with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a novel compound, it should be treated as hazardous waste in the absence of a specific SDS.[6]

1. Waste Segregation:

  • Do not mix this compound waste with other waste streams to avoid potentially hazardous reactions.[6]

  • Segregate waste by its physical form (solid or liquid) into separate, clearly labeled containers.[6]

2. Container Management:

  • Use waste containers made of compatible materials (e.g., glass or polyethylene (B3416737) for organic compounds) with secure, leak-proof lids.[6]

  • Label all waste containers with "Hazardous Waste" and the chemical name as soon as the first waste is added.[7]

3. Contaminated Materials:

  • Labware (Glass): Segregate as hazardous waste. Do not rinse. Place directly into a designated hazardous waste container.[8]

  • Labware (Plastic): Dispose of as hazardous waste in a designated sharps or waste container.[8]

  • PPE: All used PPE, including gloves and lab coats, must be disposed of as hazardous waste in a designated, labeled container.[8]

4. Final Disposal:

  • Store waste containers in a designated satellite accumulation area.

  • When the container is full, contact your institution's Environmental Health and Safety (EHS) department for collection and disposal by a licensed hazardous waste contractor.[6]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final waste disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Information B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh Solid Compound C->D Proceed with caution E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Work Area F->G After experiment completion H Segregate & Label Waste G->H I Dispose of PPE H->I J Contact EHS for Waste Pickup I->J

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.